molecular formula C3H3BrN2 B103750 2-Bromo-1H-imidazole CAS No. 16681-56-4

2-Bromo-1H-imidazole

Katalognummer: B103750
CAS-Nummer: 16681-56-4
Molekulargewicht: 146.97 g/mol
InChI-Schlüssel: AXHRGVJWDJDYPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1H-imidazole is a versatile halogenated heterocycle that serves as a fundamental building block in medicinal chemistry and materials science. Its primary research value lies in its role as a key synthetic intermediate for the development of novel therapeutic agents. Computational biological activity screening (PASS online) has identified this compound as a promising candidate for the treatment of renal failure, making it a subject of interest in nephrology research . Furthermore, its functionalized imidazole core is integral to constructing supramolecular complexes with various metal ions, which are explored for their broad medicinal potential, including anticancer, antibacterial, and antifungal properties . The electron-rich aromatic structure, containing two nitrogen atoms, allows it to readily form multiple non-covalent interactions, which is a critical mechanism for binding to biological targets and for the development of molecular functional materials . Research utilizing quantum chemical calculations, such as Density Functional Theory (DFT), investigates its molecular stability and electronic properties to better understand its reactivity and interactions . Molecular docking experiments further demonstrate that this compound interacts favorably with several proteins, providing a structural basis for explaining its potential in treating renal diseases and its observed antifungal activity .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHRGVJWDJDYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378316
Record name 2-Bromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-56-4
Record name 2-Bromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1H-imidazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1H-imidazole is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Its unique structural and electronic properties make it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols for its utilization in cross-coupling reactions are also presented, alongside visual representations of synthetic pathways to facilitate a deeper understanding of its chemical reactivity.

Chemical Properties and Structure

This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

General and Physical Properties
PropertyValueReference(s)
Appearance White to off-white solid/powder[1]
Melting Point 197-202 °C[2][3][4]
Boiling Point (Predicted) 273.1 ± 23.0 °C[2][3][5]
Solubility Slightly soluble in water.[2][3][5]
pKa (Predicted) 11.23 ± 0.10[3]
Storage Temperature 2-8°C[3][4]
Structural and Molecular Identifiers
IdentifierValueReference(s)
IUPAC Name This compound[6]
CAS Number 16681-56-4[2][3][5]
Molecular Formula C₃H₃BrN₂[2][3][5]
Molecular Weight 146.97 g/mol [1][5]
SMILES String Brc1ncc[nH]1[4]
InChI Key AXHRGVJWDJDYPO-UHFFFAOYSA-N[3][4][7]
InChI 1S/C3H3BrN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6)[3][4][7]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the direct bromination of 1H-imidazole. This reaction can be performed using bromine in the presence of a base such as sodium carbonate or silver carbonate to neutralize the hydrogen bromide byproduct.[2]

The reactivity of this compound is dominated by the carbon-bromine bond, which is susceptible to a variety of transformations. It is a key substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids.[5] This reactivity is fundamental to its application in the synthesis of complex organic molecules.

Applications in Drug Development

The imidazole moiety is a common scaffold in many biologically active compounds and approved drugs. This compound serves as a crucial starting material for the synthesis of various imidazole-containing derivatives with potential therapeutic applications, including antifungal, antibacterial, anticancer, and antiviral agents.[2] Its ability to participate in cross-coupling reactions allows for the introduction of diverse substituents at the 2-position of the imidazole ring, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, it has been used in the synthesis of precursors for antibiotics and anti-tumor drugs.[2]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a bromo-heterocycle like this compound. This protocol is adapted from a procedure for the coupling of a bromo-indazole, a structurally related compound.

Representative Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 2-phenyl-1H-imidazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME), anhydrous (12.6 mL)

  • Water (2.5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and Pd(dppf)Cl₂ (0.1 mmol).

  • Add anhydrous DME (10 mL) to the flask.

  • Stir the resulting solution under an inert atmosphere (Argon or Nitrogen) for 1 hour at room temperature.

  • In a separate vial, dissolve phenylboronic acid (1.5 mmol) in anhydrous DME (2.6 mL).

  • In another vial, dissolve potassium carbonate (2.0 mmol) in water (2.5 mL).

  • Sequentially add the phenylboronic acid solution and the potassium carbonate solution to the reaction flask.

  • Heat the reaction mixture to 80 °C and stir for 2 hours.

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter the solution to remove the drying agent.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-phenyl-1H-imidazole.

Visualizations

Logical Relationship of this compound Properties

Figure 1. Key Attributes of this compound A This compound B Chemical Properties (MW, MP, BP, Solubility) A->B determines C Structural Information (SMILES, InChI) A->C is described by D Reactivity (e.g., Suzuki Coupling) A->D exhibits E Applications (Drug Development) D->E enables

Caption: Key Attributes of this compound

Experimental Workflow for Suzuki-Miyaura Coupling

Figure 2. Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine this compound and Pd(dppf)Cl2 in DME B 2. Stir under inert atmosphere for 1h A->B C 3. Add Phenylboronic Acid and K2CO3 solutions B->C D 4. Heat at 80°C for 2h C->D E 5. Cool and quench with NaHCO3(aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, filter, and concentrate F->G H 8. Column Chromatography G->H I Pure 2-Phenyl-1H-imidazole H->I

Caption: Workflow for Suzuki-Miyaura Coupling

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1H-imidazole from Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-1H-imidazole, a valuable building block in medicinal chemistry and pharmaceutical development, presents a unique challenge due to the electronic properties of the imidazole ring. Direct bromination of imidazole is notoriously difficult to control, often leading to a mixture of polybrominated products. This technical guide provides a comprehensive overview of a reliable multi-step synthetic route, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in obtaining this key intermediate.

Introduction

Imidazole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds. The introduction of a bromine atom at the C2 position of the imidazole ring provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a sought-after precursor in the synthesis of novel therapeutic agents. However, the inherent reactivity of the imidazole ring, particularly at the C4 and C5 positions, complicates direct electrophilic bromination, which tends to yield 2,4,5-tribromoimidazole as the major product.

To circumvent this lack of regioselectivity, a robust multi-step approach is employed. This strategy involves the protection of the imidazole nitrogen, followed by a directed bromination at the C2 position, and subsequent deprotection to yield the desired product. The use of a bulky N-protecting group, such as the trityl group, is instrumental in sterically hindering the C4 and C5 positions and facilitating regioselective functionalization at C2.

Synthetic Pathway Overview

The most effective and selective synthesis of this compound from imidazole is achieved through a three-step process:

  • N-Protection: The imidazole nitrogen is protected with a trityl group to enhance solubility in organic solvents and to sterically direct the subsequent bromination.

  • Regioselective Bromination: The C2 position of the N-protected imidazole is selectively brominated. This is typically achieved through a lithiation-bromination sequence, which offers high regioselectivity.

  • Deprotection: The trityl protecting group is removed under acidic conditions to afford the final this compound.

Synthesis_Pathway Imidazole Imidazole N_Tritylimidazole 1-Trityl-1H-imidazole Imidazole->N_Tritylimidazole 1. Trityl Chloride, Et3N     DMF Bromo_Tritylimidazole 2-Bromo-1-trityl-1H-imidazole N_Tritylimidazole->Bromo_Tritylimidazole 2. n-BuLi, THF, -78°C 3. Br2, THF, -78°C Bromo_Imidazole This compound Bromo_Tritylimidazole->Bromo_Imidazole 4. H+ (e.g., TFA)

Caption: Multi-step synthesis of this compound from imidazole.

Experimental Protocols

Step 1: Synthesis of 1-Trityl-1H-imidazole

This procedure outlines the protection of the imidazole nitrogen with a trityl group.

Materials:

  • Imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water

Procedure:

  • In a round-bottom flask, dissolve imidazole (1.0 eq) in DMF.

  • Add triethylamine (1.1 eq) to the solution and stir.

  • Add trityl chloride (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with cold diethyl ether.

  • Dry the product under vacuum to yield 1-Trityl-1H-imidazole as a white solid.

Step 2: Synthesis of 2-Bromo-1-trityl-1H-imidazole

This protocol describes the regioselective bromination of the C2 position via a lithiation-bromination sequence.

Materials:

  • 1-Trityl-1H-imidazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Bromine (Br₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-Trityl-1H-imidazole (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C2 position.

  • In a separate flask, prepare a solution of bromine (1.2 eq) in anhydrous THF and cool it to -78 °C.

  • Slowly add the cold bromine solution to the lithiated imidazole solution via cannula, keeping the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-Bromo-1-trityl-1H-imidazole.

Step 3: Synthesis of this compound (Deprotection)

This final step involves the removal of the trityl protecting group to yield the target compound.

Materials:

  • 2-Bromo-1-trityl-1H-imidazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-Bromo-1-trityl-1H-imidazole (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (excess, e.g., 10 eq) to the solution at room temperature.

  • Stir the mixture for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • The by-product, triphenylmethanol, is largely insoluble in water and can be removed by filtration if necessary. The desired product is more soluble in the aqueous layer.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the multi-step synthesis of this compound. Please note that yields can vary depending on the scale of the reaction and purification efficiency.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1N-TritylationImidazole, Trityl Chloride, Et₃NDMFRoom Temp.12-2485-95
2C2-Bromination1-Trityl-1H-imidazole, n-BuLi, Br₂THF-782-370-85
3Deprotection2-Bromo-1-trityl-1H-imidazole, TFADCMRoom Temp.1-380-90

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Experimental_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: C2-Bromination cluster_step3 Step 3: Deprotection s1_start Dissolve Imidazole in DMF s1_reagents Add Et3N and Trityl Chloride s1_start->s1_reagents s1_react Stir at RT (12-24h) s1_reagents->s1_react s1_workup Precipitate in Water, Filter, Wash, Dry s1_react->s1_workup s1_product 1-Trityl-1H-imidazole s1_workup->s1_product s2_start Dissolve 1-Trityl-1H-imidazole in Anhydrous THF s1_product->s2_start s2_cool1 Cool to -78°C s2_start->s2_cool1 s2_lithiation Add n-BuLi (-78°C, 1h) s2_cool1->s2_lithiation s2_bromination Add Br2 Solution (-78°C, 1-2h) s2_lithiation->s2_bromination s2_quench Quench with aq. NH4Cl s2_bromination->s2_quench s2_extract Extract with EtOAc, Wash, Dry, Concentrate s2_quench->s2_extract s2_purify Column Chromatography s2_extract->s2_purify s2_product 2-Bromo-1-trityl-1H-imidazole s2_purify->s2_product s3_start Dissolve 2-Bromo-1-trityl-1H-imidazole in DCM s2_product->s3_start s3_deprotect Add TFA (RT, 1-3h) s3_start->s3_deprotect s3_neutralize Neutralize with aq. NaHCO3 s3_deprotect->s3_neutralize s3_extract Extract with EtOAc, Wash, Dry, Concentrate s3_neutralize->s3_extract s3_purify Recrystallization/ Column Chromatography s3_extract->s3_purify s3_product This compound s3_purify->s3_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from imidazole is a prime example of how protecting group chemistry can be strategically employed to achieve regioselective functionalization of a highly reactive heterocyclic system. While direct bromination is fraught with challenges, the multi-step approach involving N-tritylation, directed lithiation-bromination, and subsequent deprotection provides a reliable and high-yielding pathway to this important synthetic intermediate. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this compound for their research and development endeavors.

A Comprehensive Technical Guide to 2-Bromo-1H-imidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of 2-Bromo-1H-imidazole, a key building block in modern medicinal chemistry.

This technical guide provides a detailed overview of this compound, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document consolidates essential data, including its chemical and physical properties, synthesis protocols, and its role as a versatile intermediate in the synthesis of complex bioactive molecules.

Core Compound Data

This compound is a halogenated imidazole derivative. Its chemical structure, featuring a bromine atom at the 2-position of the imidazole ring, makes it a valuable reagent for introducing the imidazole moiety into larger molecular scaffolds through various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 16681-56-4
Molecular Formula C₃H₃BrN₂
Molecular Weight 146.97 g/mol [1]
Appearance White to off-white or slightly yellow crystalline solid
Melting Point 197-202 °C
Solubility Slightly soluble in water
SMILES C1=CN=C(N1)Br
InChI Key AXHRGVJWDJDYPO-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 1H-imidazole. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Bromination

Objective: To synthesize this compound from 1H-imidazole.

Materials:

  • 1H-imidazole

  • Bromine (Br₂)

  • Sodium carbonate (Na₂CO₃) or Silver carbonate (Ag₂CO₃) as a catalyst

  • Appropriate solvent (e.g., dichloromethane, chloroform)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 1H-imidazole in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • In the dropping funnel, prepare a solution of bromine in the same solvent.

  • Add the catalyst, either sodium carbonate or silver carbonate, to the imidazole solution.

  • Slowly add the bromine solution dropwise to the stirring imidazole solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted bromine.

  • The reaction mixture is then washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography to obtain the final product.

G imidazole 1H-Imidazole reaction_mixture Reaction Mixture imidazole->reaction_mixture bromine Bromine (Br₂) bromine->reaction_mixture catalyst Catalyst (Na₂CO₃ or Ag₂CO₃) catalyst->reaction_mixture solvent Solvent solvent->reaction_mixture workup Aqueous Workup & Extraction reaction_mixture->workup Quenching purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

A simplified workflow for the synthesis of this compound.

Applications in Drug Development

The primary application of this compound in drug development is its use as a key building block in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The bromine atom provides a reactive handle for the formation of new carbon-carbon bonds, allowing for the introduction of the imidazole scaffold into a wide range of potential therapeutic agents. Imidazole-containing compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including as anticancer, antifungal, and antiviral agents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-aryl-1H-imidazole derivative using this compound and an arylboronic acid.

Materials:

  • This compound

  • An arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and stir for the required reaction time (can range from a few hours to overnight).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-aryl-1H-imidazole.

G cluster_reactants Reactants cluster_catalytic_system Catalytic System This compound This compound reaction_vessel Reaction under Inert Atmosphere & Heat This compound->reaction_vessel Arylboronic Acid Arylboronic Acid Arylboronic Acid->reaction_vessel Pd Catalyst Pd Catalyst Pd Catalyst->reaction_vessel Base Base Base->reaction_vessel Solvent Solvent Solvent->reaction_vessel workup Workup & Purification reaction_vessel->workup product 2-Aryl-1H-imidazole Derivative workup->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in the Drug Discovery Pipeline

This compound serves as a foundational element in the early stages of the drug discovery process. Its utility lies in its ability to be incorporated into novel molecular entities (NMEs) through established synthetic routes. These NMEs can then be screened for biological activity against various therapeutic targets.

G start This compound (Building Block) synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis library Compound Library of Imidazole Derivatives synthesis->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Conceptual role of this compound in drug discovery.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically versatile building block that plays a crucial role in the development of novel chemical entities for pharmaceutical research. Its ability to participate in robust and efficient cross-coupling reactions makes it an invaluable tool for medicinal chemists aiming to explore the chemical space of imidazole-containing compounds. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support the endeavors of researchers and scientists in the field.

References

The Reactive Nature of the C-Br Bond in 2-Bromo-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-Br bond at the 2-position of the 1H-imidazole ring is a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the synthesis of complex molecules in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of this pivotal bond, focusing on key cross-coupling and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are presented to facilitate its application in research and development.

Core Reactivity Profile

The C-Br bond in 2-Bromo-1H-imidazole is readily activated by palladium catalysts, making it an excellent substrate for a variety of cross-coupling reactions. Its reactivity is influenced by the electron-deficient nature of the imidazole ring, which facilitates oxidative addition to the palladium center. Furthermore, the acidic N-H proton can play a role in the reaction mechanism and may require consideration of a suitable base or N-protection strategy, although many successful transformations have been reported on the unprotected scaffold. The primary reaction pathways explored for this molecule include Suzuki-M iyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the functionalization of the C-Br bond in this compound. These reactions allow for the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, enabling the synthesis of 2-amino-1H-imidazole derivatives. Research has demonstrated the successful coupling of this compound with a diverse range of primary and secondary amines, including anilines, alkylamines, and heteroarylamines, in good yields.[1]

Quantitative Data for Buchwald-Hartwig Amination of this compound [1]

Amine Coupling PartnerProductYield (%)
Aniline2-(Phenylamino)-1H-imidazole85
4-Methoxyaniline2-((4-Methoxyphenyl)amino)-1H-imidazole82
N-MethylanilineN-Methyl-N-phenyl-1H-imidazol-2-amine75
Pyrrolidine2-(Pyrrolidin-1-yl)-1H-imidazole90
2-AminopyridineN-(Pyridin-2-yl)-1H-imidazol-2-amine78

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound [1]

To a solution of this compound (1.0 mmol) in a suitable solvent such as toluene or dioxane (5 mL) are added the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 2.0 mmol). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)₂-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination (R₂NH) Ar-Pd(II)-Br(L2)->Amine_Coordination R₂NH Ar-Pd(II)-Br(L)(NHR2) [Ar-Pd(II)(L)(NHR₂)]⁺Br⁻ Amine_Coordination->Ar-Pd(II)-Br(L)(NHR2) Deprotonation Deprotonation (Base) Ar-Pd(II)-Br(L)(NHR2)->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)(L)-NR₂ Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR2 Product (Ar-NR₂) Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron reagents, typically aryl or heteroaryl boronic acids. While specific quantitative data for a range of substrates with this compound is not extensively tabulated in a single source, the reaction is known to proceed effectively, providing access to 2-aryl-1H-imidazoles, which are prevalent motifs in pharmaceuticals. The reaction generally requires a palladium catalyst, a phosphine ligand, and a base.[2]

Quantitative Data for Suzuki-Miyaura Coupling of Protected 2,4,5-tribromo-1H-imidazole [2]

Note: The following data is for a related, protected tribromoimidazole, demonstrating the reactivity of the C-Br bond at the 2-position.

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Phenyl-4,5-dibromo-1-SEM-imidazole85
2-Naphthylboronic acid2-(Naphthalen-2-yl)-4,5-dibromo-1-SEM-imidazole78
4-Biphenylboronic acid2-([1,1'-Biphenyl]-4-yl)-4,5-dibromo-1-SEM-imidazole82

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling [2]

A mixture of the bromo-imidazole (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) in a solvent system like dioxane/water or DME is degassed with an inert gas. The reaction is then heated to a temperature between 80 and 100 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the residue is purified by column chromatography.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)₂-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L)₂-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond by reacting this compound with a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This methodology provides a direct route to 2-alkynyl-1H-imidazoles, which are valuable precursors in organic synthesis.

Experimental Protocol: General Procedure for the Sonogashira Coupling [3]

In a reaction vessel under an inert atmosphere, the this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) salt, typically CuI (1-5 mol%), are dissolved in a suitable solvent, often an amine base like triethylamine or diisopropylamine, which can also act as the solvent. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or with gentle heating (40-60 °C) until completion. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)(L)₂-Br Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)(L)₂-C≡CR Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Alkyne Product (Ar-C≡CR) Reductive_Elimination->Ar-Alkyne Alkyne Terminal Alkyne (R-C≡C-H) Base Base Alkyne->Base Deprotonation Cu(I)-Acetylide Cu(I)-Acetylide (Cu-C≡CR) Base->Cu(I)-Acetylide with Cu(I) Cu(I)-Acetylide->Transmetalation

Caption: Catalytic cycles for the Sonogashira coupling.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the imidazole ring can also render the C-Br bond susceptible to nucleophilic aromatic substitution (SNAr), particularly with soft nucleophiles like thiols. This reaction pathway offers a metal-free alternative for the formation of C-S bonds.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Thiols

A mixture of this compound (1.0 equiv), a thiol (1.1-1.5 equiv), and a base such as K₂CO₃ or Et₃N (2.0-3.0 equiv) in a polar aprotic solvent like DMF or DMSO is heated at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, and the crude product is purified by column chromatography.

Diagram: Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway Start This compound Nucleophilic_Attack Nucleophilic Attack (Nu⁻) Start->Nucleophilic_Attack Meisenheimer_Complex Meisenheimer-like Intermediate Nucleophilic_Attack->Meisenheimer_Complex Loss_of_Leaving_Group Loss of Leaving Group (-Br⁻) Meisenheimer_Complex->Loss_of_Leaving_Group Product Substituted Imidazole Loss_of_Leaving_Group->Product

Caption: General pathway for nucleophilic aromatic substitution.

Other Potential Transformations

While less documented specifically for this compound, other cross-coupling reactions such as Heck , Stille , and Negishi couplings are, in principle, applicable for the functionalization of its C-Br bond, given the appropriate choice of catalyst, ligand, and reaction conditions. Furthermore, lithiation via halogen-metal exchange followed by quenching with an electrophile represents another potential avenue for derivatization, although care must be taken due to the acidic N-H proton.

Conclusion

The C-Br bond in this compound serves as a versatile and reactive functional group, enabling a wide range of transformations that are of high value in the fields of drug discovery and materials science. The palladium-catalyzed Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling are particularly robust methods for its functionalization, providing access to a diverse array of substituted imidazole derivatives. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound as a key building block in complex molecule synthesis. Further exploration into other cross-coupling methodologies and nucleophilic substitution reactions will undoubtedly continue to expand the synthetic utility of this important scaffold.

References

2-Bromo-1H-imidazole: A Versatile Building Block for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-1H-imidazole is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its unique structural and electronic properties make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly those with biological activity. The presence of a bromine atom at the 2-position of the imidazole ring provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of diverse substituents and the construction of novel molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of therapeutic agents.

Physicochemical Properties

This compound is a colorless to slightly yellow crystalline solid.[1] It is slightly soluble in water but shows good solubility in many organic solvents.[1]

PropertyValueReference
Molecular FormulaC₃H₃BrN₂[2]
Molecular Weight146.97 g/mol [2]
Melting Point113-115 °C[1]
InChIInChI=1S/C3H3BrN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6)[2]
InChIKeyAXHRGVJWDJDYPO-UHFFFAOYSA-N[2]
SMILESC1=CN=C(N1)Br[2]
CAS Number16681-56-4[2]

Synthesis of this compound

This compound can be synthesized through the direct bromination of 1H-imidazole. The reaction is typically carried out using bromine in the presence of a base, such as sodium carbonate or silver carbonate, to catalyze the reaction.[1] Another method involves the reaction of 1H-imidazole with sodium nitrite to form a nitroso-imidazole intermediate, which is then subjected to a bromination reaction to yield the desired product.[1]

Key Reactions and Applications in Organic Synthesis

The bromine atom at the 2-position of this compound is readily displaced or utilized in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity makes it a cornerstone for the synthesis of substituted imidazoles, a class of compounds with broad applications in medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions provide efficient routes to 2-aryl, 2-alkynyl, and 2-aminoimidazoles, respectively. For these reactions to proceed efficiently, protection of the imidazole nitrogen is often necessary to prevent catalyst inhibition. Common protecting groups include trityl (Tr), methoxymethyl (MOM), and (2-(trimethylsilyl)ethoxy)methyl (SEM).

The Suzuki-Miyaura coupling reaction of this compound with various aryl and heteroaryl boronic acids or their esters is a powerful method for the synthesis of 2-arylimidazoles. These products are found in numerous biologically active molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Protected this compound

To an oven-dried Schlenk tube are added the N-protected this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos, and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water, is then added via syringe. The reaction mixture is heated with stirring at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours, while the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylimidazole derivative.[2][3][4][5][6]

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 2-Bromoimidazole Derivatives

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃/XPhosK₃PO₄Toluene/H₂O110892
33-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃THF/H₂O901678
42-Pyridylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O1002465

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup1 Weigh reagents: - N-Protected this compound - Arylboronic acid - Palladium catalyst - Base setup2 Add to oven-dried Schlenk tube setup1->setup2 setup3 Evacuate and backfill with inert gas (3x) setup2->setup3 setup4 Add degassed solvent setup3->setup4 reaction1 Heat with stirring (80-110 °C, 2-24 h) setup4->reaction1 reaction2 Monitor by TLC or LC-MS reaction1->reaction2 workup1 Cool to room temperature reaction2->workup1 workup2 Dilute with organic solvent workup1->workup2 workup3 Wash with H₂O and brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by column chromatography workup5->workup6 product product workup6->product Isolated Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the synthesis of 2-alkynylimidazoles by reacting this compound with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Experimental Protocol: General Procedure for Sonogashira Coupling of N-Protected this compound

In a Schlenk tube under an inert atmosphere, the N-protected this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol), and a copper(I) co-catalyst like CuI (0.04-0.10 mmol) are dissolved in a suitable anhydrous solvent, such as THF or DMF. An amine base, for example, triethylamine or diisopropylethylamine (2.0-3.0 mmol), is then added, followed by the terminal alkyne (1.1-1.5 mmol). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 2 to 12 hours.

After completion of the reaction, the mixture is filtered through a pad of celite to remove insoluble salts, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 2-alkynylimidazole.[7][8][9][10][11][12][13]

Table 2: Examples of Sonogashira Coupling Reactions with 2-Bromoimidazole Derivatives

EntryTerminal AlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF60688
2TrimethylsilylacetylenePd(OAc)₂/PPh₃/CuIi-Pr₂NEtDMF80491
31-HexynePd(dppf)Cl₂/CuIEt₃NAcetonitrile70882
4Propargyl alcoholPd(PPh₃)₄/CuIPiperidineTHFRT1275

The Buchwald-Hartwig amination provides a direct route to 2-aminoimidazoles by coupling this compound with a variety of primary and secondary amines. This reaction is catalyzed by a palladium complex with a suitable phosphine ligand and requires a strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Protected this compound

A Schlenk tube is charged with the N-protected this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 mmol), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand; 0.02-0.10 mmol), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.2 mmol).[14][15] The tube is evacuated and backfilled with an inert gas. The amine (1.2-1.5 mmol) and an anhydrous solvent (e.g., toluene, dioxane, or THF) are then added. The reaction mixture is heated to a temperature between 80 and 110 °C for 4 to 24 hours.

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with water or a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the desired 2-aminoimidazole derivative.[1][14][15][16][17][18][19][20][21]

Table 3: Examples of Buchwald-Hartwig Amination with 2-Bromoimidazole Derivatives

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/BINAPNaOtBuToluene1001884
2MorpholinePd(OAc)₂/XantphosCs₂CO₃Dioxane1101290
3BenzylaminePd₂(dba)₃/DavePhosLHMDSTHF802476
4IndolePd(OAc)₂/JohnPhosK₃PO₄Toluene1001672
Lithium-Bromine Exchange

This compound can undergo lithium-bromine exchange upon treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting 2-lithioimidazole is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position. This method provides access to compounds that may be difficult to synthesize via other routes.

Experimental Protocol: General Procedure for Lithium-Bromine Exchange and Electrophilic Quench

To a solution of N-protected this compound (1.0 mmol) in an anhydrous ethereal solvent, such as THF or diethyl ether, cooled to -78 °C under an inert atmosphere, is added a solution of an organolithium reagent (e.g., n-BuLi or t-BuLi; 1.1-1.2 mmol) dropwise. The mixture is stirred at this temperature for a period of 30 minutes to 1 hour to ensure complete metal-halogen exchange. The desired electrophile (1.2-1.5 mmol) is then added to the reaction mixture, and stirring is continued at -78 °C for another 1 to 2 hours, after which the reaction is allowed to warm to room temperature.

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Table 4: Examples of Lithium-Bromine Exchange and Electrophilic Quench

EntryElectrophileProductYield (%)
1CO₂ (Dry Ice)Imidazole-2-carboxylic acid75
2DMFImidazole-2-carboxaldehyde68
3(CH₃)₃SiCl2-(Trimethylsilyl)imidazole85
4CH₃I2-Methylimidazole72

Applications in Drug Discovery and Development

The imidazole scaffold is a common motif in many biologically active compounds and approved drugs. The ability to functionalize the 2-position of the imidazole ring using this compound as a starting material has made it a valuable tool in the discovery of new therapeutic agents. Derivatives of this compound have shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.

Kinase Inhibitors

A significant number of kinase inhibitors incorporate a substituted imidazole core. These inhibitors often target key signaling pathways implicated in diseases such as cancer and inflammatory disorders.

The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines.[22][23] Dysregulation of this pathway is associated with various inflammatory diseases. Imidazole-based compounds have been extensively explored as inhibitors of p38 MAP kinase.[7][14][22][23][24]

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Targets cluster_cellular Cellular Response stimuli Stress / Cytokines mkk MKK3/6 stimuli->mkk p38 p38 MAPK mkk->p38 phosphorylates targets Transcription Factors (e.g., ATF2, MEF2C) p38->targets phosphorylates response Inflammation Cytokine Production targets->response inhibitor Imidazole-based Inhibitor inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway.

The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, and its aberrant activity is linked to fibrosis and cancer.[25][26][27][28] Small molecule inhibitors targeting the TGF-β type I receptor kinase (ALK5) have emerged as a promising therapeutic strategy, and many of these inhibitors feature a substituted imidazole core.[25][26][27][28]

TGF-β Signaling Pathway

TGFb_Pathway cluster_ligand Ligand cluster_receptor Receptor Complex cluster_smad SMAD Proteins cluster_nucleus Nucleus tgfb TGF-β receptor TGF-βRII / ALK5 tgfb->receptor binds alk5 ALK5 Kinase Domain smad23 SMAD2/3 smad4 SMAD4 smad23->smad4 complexes with transcription Gene Transcription (Fibrosis, Cell Cycle Arrest) smad4->transcription translocates to inhibitor Imidazole-based Inhibitor inhibitor->alk5 inhibits alk5->smad23 phosphorylates

Caption: Inhibition of the TGF-β signaling pathway at the ALK5 kinase.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide array of powerful cross-coupling reactions and other transformations provides chemists with a reliable and efficient tool for the construction of complex imidazole-containing molecules. The continued development of novel synthetic methodologies utilizing this key intermediate will undoubtedly lead to the discovery of new chemical entities with significant potential in drug discovery and materials science. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this compound in their scientific endeavors.

References

Spectroscopic Profile of 2-Bromo-1H-imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-1H-imidazole, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with detailed experimental protocols and relevant reaction mechanisms.

Spectroscopic Data

The spectroscopic data of this compound is crucial for its identification, purity assessment, and structural elucidation. This section summarizes the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. The key features of its ¹H and ¹³C NMR spectra are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.13Singlet1HH4 or H5
~7.58Singlet1HH5 or H4
~12.08Broad Singlet1HN-H

Note: Data is based on spectra of similar imidazole derivatives in DMSO-d₆. The exact chemical shifts for H4 and H5 may be interchangeable.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~122.1C2
~127.6C4/C5
~138.6C5/C4

Note: Predicted values are based on characteristic chemical shifts for substituted imidazoles.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The solid-state spectrum is characterized by the following key absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumN-H stretch
~1600 - 1400Medium to StrongC=C and C=N stretching vibrations (aromatic ring)
Below 1000Medium to StrongC-H bending and other fingerprint region vibrations
~660Medium to StrongC-Br stretch

Note: Data is based on typical IR absorption regions for substituted imidazoles and bromo-aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular weight and provides insights into its fragmentation patterns. A key feature is the isotopic pattern due to the presence of bromine.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
146~100%[M]⁺ (with ⁷⁹Br)
148~98%[M+2]⁺ (with ⁸¹Br)
68Variable[M - Br]⁺
41VariableFragment ion (e.g., C₂H₃N⁺)
40VariableFragment ion (e.g., C₂H₂N⁺)

Note: The presence of two peaks of nearly equal intensity at m/z 146 and 148 is characteristic of a compound containing one bromine atom.

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-14 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

ATR-FTIR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound onto the ATR crystal, ensuring good contact.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Use the software to identify and label the major absorption peaks.

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC) for GC-MS analysis if the compound is sufficiently volatile and thermally stable.

Ionization:

  • Electron Energy: 70 eV (standard for EI).

  • Source Temperature: 200-250 °C.

Mass Analysis:

  • The analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass-to-charge (m/z) range of approximately 30-300 amu.

Data Analysis:

  • Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) to confirm the molecular weight and the presence of bromine.

  • Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualizations

The following diagrams illustrate key chemical processes involving this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of imidazole.

Synthesis Synthesis of this compound Imidazole Imidazole Bromoimidazole This compound Imidazole->Bromoimidazole Electrophilic Aromatic Substitution Br2 Br₂ Br2->Bromoimidazole Solvent Solvent (e.g., H₂O, AcOH) Solvent->Bromoimidazole

Synthesis of this compound
Suzuki-Miyaura Coupling Reaction

This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is a valuable transformation in the synthesis of more complex molecules.[3]

Suzuki_Coupling Suzuki-Miyaura Coupling of this compound cluster_reactants Reactants cluster_catalyst Catalytic System This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Transmetalation Oxidative Addition->Transmetalation Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Di-organopalladium(II) Intermediate Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 2-Aryl-1H-imidazole 2-Aryl-1H-imidazole Reductive Elimination->2-Aryl-1H-imidazole Product

Catalytic Cycle of Suzuki-Miyaura Coupling

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1H-imidazole is a valuable heterocyclic building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its effective application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including quantitative data, predicted degradation pathways, and generalized experimental protocols. This document is intended to serve as a foundational resource for professionals working with this compound, enabling them to design robust experimental plans and anticipate potential challenges related to its handling and formulation.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₃BrN₂[1][2]
Molecular Weight 146.97 g/mol [1][2]
Melting Point 197-202 °C[1][2]
pKa (Predicted) 11.23 ± 0.10[1]
Appearance White to off-white solid[1][3]

Solubility Profile

The solubility of this compound is a critical parameter for its use in various applications, from organic synthesis to biological assays. While qualitatively described as slightly soluble in water, quantitative data is limited. The compound exhibits good solubility in several organic solvents.

Aqueous Solubility

Direct experimental data for the aqueous solubility of this compound is not widely available in peer-reviewed literature. However, computational models have predicted its solubility. It is also noted that its solubility may be influenced by pH.[3]

Table 2: Predicted Aqueous Solubility of this compound

Prediction MethodSolubility (mg/mL)Molar Solubility (mol/L)Reference
Topological Method (Ali et al., 2012)1.30.00882[4]
Topological Method (Ali et al., 2012)7.630.0519[4]

Note: These values are predicted and should be confirmed experimentally.

Solubility in Organic Solvents

This compound is reported to be soluble in a range of organic solvents. This property is advantageous for its use in organic reactions and for purification.

Table 3: Qualitative Solubility in Organic Solvents

SolventSolubilityReference(s)
EthanolSoluble[3]
MethanolSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]

Stability Profile

Understanding the stability of this compound is essential for its proper storage, handling, and application, particularly in the context of drug development where degradation can lead to loss of potency and the formation of potentially toxic impurities. The imidazole ring system, while generally aromatic and stable, is susceptible to degradation under certain conditions.

General Stability Considerations
  • Storage: It is recommended to store this compound at 2-8°C in a cool, dark place, suggesting potential sensitivity to heat and light.[1][2]

  • General Imidazole Stability: Imidazoles as a class are known to be susceptible to oxidation and photodegradation.[5]

Predicted Degradation Pathways

Based on the known chemistry of imidazoles and bromo-heterocycles, several degradation pathways can be anticipated for this compound.

There is evidence to suggest that this compound is unstable in acidic solutions. It has been reported to spontaneously fragment under acidic conditions, although the exact mechanism and kinetics have not been detailed.

This compound This compound Protonated Imidazole Protonated Imidazole This compound->Protonated Imidazole H+ Fragmentation Products Fragmentation Products Protonated Imidazole->Fragmentation Products Spontaneous Fragmentation

Caption: Predicted Acidic Hydrolysis Pathway for this compound.

The imidazole ring is susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen (autoxidation), peroxides, or other oxidizing agents. This can lead to the formation of various oxidized species and potentially ring-opened products. Studies on the oxidative degradation of other imidazole-containing compounds have shown the formation of complex mixtures of degradants.[5][6]

Exposure to light, particularly UV radiation, can lead to the degradation of imidazole-containing molecules. The recommended storage conditions (in a dark place) for this compound suggest a potential for photolytic instability. Photodegradation can involve radical mechanisms and lead to a variety of degradation products.

Experimental Protocols

Solubility Determination

The choice of method for solubility determination depends on the required accuracy and throughput.

This method determines the equilibrium solubility and is considered the "gold standard."

cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification Add excess this compound to solvent Add excess this compound to solvent Agitate at constant temperature (e.g., 24-48h) Agitate at constant temperature (e.g., 24-48h) Add excess this compound to solvent->Agitate at constant temperature (e.g., 24-48h) Centrifuge or filter to remove undissolved solid Centrifuge or filter to remove undissolved solid Agitate at constant temperature (e.g., 24-48h)->Centrifuge or filter to remove undissolved solid Analyze supernatant by HPLC-UV or other suitable method Analyze supernatant by HPLC-UV or other suitable method Centrifuge or filter to remove undissolved solid->Analyze supernatant by HPLC-UV or other suitable method

Caption: Workflow for Thermodynamic Solubility Determination.

This high-throughput method is often used in early drug discovery to estimate aqueous solubility.

cluster_0 Sample Preparation cluster_1 Precipitation cluster_2 Measurement Prepare DMSO stock solution of this compound Prepare DMSO stock solution of this compound Add stock solution to aqueous buffer and shake Add stock solution to aqueous buffer and shake Prepare DMSO stock solution of this compound->Add stock solution to aqueous buffer and shake Measure turbidity or analyze supernatant after filtration Measure turbidity or analyze supernatant after filtration Add stock solution to aqueous buffer and shake->Measure turbidity or analyze supernatant after filtration

Caption: Workflow for Kinetic Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

cluster_0 Stress Conditions Stock Solution of this compound Stock Solution of this compound Acidic Hydrolysis (e.g., 0.1N HCl) Acidic Hydrolysis (e.g., 0.1N HCl) Stock Solution of this compound->Acidic Hydrolysis (e.g., 0.1N HCl) Basic Hydrolysis (e.g., 0.1N NaOH) Basic Hydrolysis (e.g., 0.1N NaOH) Stock Solution of this compound->Basic Hydrolysis (e.g., 0.1N NaOH) Oxidative (e.g., 3% H2O2) Oxidative (e.g., 3% H2O2) Stock Solution of this compound->Oxidative (e.g., 3% H2O2) Thermal (e.g., 60°C) Thermal (e.g., 60°C) Stock Solution of this compound->Thermal (e.g., 60°C) Photolytic (e.g., ICH Q1B) Photolytic (e.g., ICH Q1B) Stock Solution of this compound->Photolytic (e.g., ICH Q1B) Analysis of Stressed Samples Analysis of Stressed Samples Acidic Hydrolysis (e.g., 0.1N HCl)->Analysis of Stressed Samples Basic Hydrolysis (e.g., 0.1N NaOH)->Analysis of Stressed Samples Oxidative (e.g., 3% H2O2)->Analysis of Stressed Samples Thermal (e.g., 60°C)->Analysis of Stressed Samples Photolytic (e.g., ICH Q1B)->Analysis of Stressed Samples Analytical Method Development Analytical Method Development Analytical Method Development->Analysis of Stressed Samples Identification of Degradation Products Identification of Degradation Products Analysis of Stressed Samples->Identification of Degradation Products

Caption: General Workflow for Forced Degradation Studies.

A stability-indicating HPLC method should be developed to separate the parent compound from all potential degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where this compound and its potential chromophoric degradants absorb.

Conclusion

This compound is a compound of significant interest with a solubility profile that favors organic solvents and limited, but predicted, aqueous solubility. Its stability is a key consideration, with evidence pointing towards susceptibility to acidic hydrolysis, oxidation, and photodegradation. The information and generalized protocols provided in this guide are intended to aid researchers in the effective handling, formulation, and analysis of this compound, and to encourage further experimental investigation to establish a more comprehensive and quantitative understanding of its properties.

References

The Versatility of 2-Bromo-1H-imidazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. Among its many derivatives, 2-Bromo-1H-imidazole stands out as a particularly versatile building block for the synthesis of novel therapeutic agents. Its strategic placement of a reactive bromine atom on the electron-rich imidazole ring allows for a wide array of chemical modifications, making it a valuable starting point for the development of compounds targeting a diverse range of diseases, including cancer, bacterial infections, and inflammatory conditions. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The ability to readily functionalize the 2-position of the imidazole ring through various cross-coupling reactions has enabled the synthesis of libraries of compounds with diverse biological activities.

Anticancer Activity

A significant area of research has focused on the development of anticancer agents derived from this compound. These compounds have been shown to inhibit various kinases and other key enzymes involved in cancer progression.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassTargetIC50 ValuesReference Cell Lines
Imidazole-based derivativesEGFR617.33 ± 0.04 nMMDA-MB-231, T47D, MCF-7, A549, HT-29
Fused imidazole derivativesEGFR236.38 ± 0.04 nMMDA-MB-231, T47D, MCF-7, A549, HT-29
Benzimidazole-rhodanine conjugatesTopoisomerase IIPotent inhibition at 10 µMHeLa, A549, Raji, PC-3, MDA-MB-201, HL-60
2-Aryl-substituted 2-bis-1H-benzimidazolesTopoisomerase IµM rangeU87, MCF7, HeLa
Antibacterial Activity

The imidazole nucleus is a key component of many natural and synthetic antibacterial agents. This compound serves as a valuable precursor for the synthesis of novel antibacterial compounds with activity against a range of pathogenic bacteria.

Table 2: Antibacterial Activity of Imidazole Derivatives

Compound ClassBacterial Strain(s)MIC Values
Imidazole derivativesStaphylococcus aureus, MRSA625 µg/mL - 1250 µg/mL
Imidazole derivativesEscherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii2500 µg/mL
3-Biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivativesStaphylococcus aureus, Cryptococcus neoformans4 to 8 μg/mL

Key Synthetic Methodologies

The reactivity of the C-Br bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is widely used to synthesize 2-aryl-1H-imidazole derivatives, which are prevalent in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1H-imidazole.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: This compound Arylboronic acid Base (e.g., K₂CO₃) catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst solvent Add Degassed Solvent (Dioxane/H₂O) catalyst->solvent heat Heat to 90-100 °C (4-12 hours) solvent->heat monitor Monitor by TLC heat->monitor extract Cool & Extract with Ethyl Acetate monitor->extract Reaction Complete purify Column Chromatography extract->purify product Pure 2-Aryl-1H-imidazole purify->product

Workflow for Suzuki-Miyaura Coupling of this compound.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-amino-1H-imidazole derivatives. These compounds are important pharmacophores in their own right and can serve as intermediates for further functionalization.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox, charge a vial with this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Base and Solvent: Add a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.) and an anhydrous, degassed solvent like toluene (3 mL).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 2-amino-1H-imidazole product.

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: This compound Amine Pd precatalyst & Ligand base_solvent Add Base (NaOtBu) & Anhydrous Solvent reagents->base_solvent heat Heat to 80-110 °C (12-24 hours) base_solvent->heat filter_extract Filter & Extract heat->filter_extract Reaction Complete purify Column Chromatography filter_extract->purify product Pure 2-Amino-1H-imidazole purify->product

Workflow for Buchwald-Hartwig Amination of this compound.
Sonogashira Coupling

The Sonogashira coupling is utilized to form carbon-carbon bonds between this compound and terminal alkynes, leading to the synthesis of 2-alkynyl-1H-imidazoles. These products are valuable intermediates and have shown interesting biological activities.

Experimental Protocol: Sonogashira Coupling of this compound

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.06 mmol, 6 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) (5 mL) and a base, typically an amine like triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature to 50 °C for 6-24 hours under an inert atmosphere.

  • Workup: After the reaction is complete, filter the mixture through Celite, wash with ethyl acetate, and concentrate the filtrate.

  • Purification: Purify the crude product via flash column chromatography to afford the 2-alkynyl-1H-imidazole.

Mechanisms of Action

Understanding the mechanism of action of this compound derivatives is crucial for rational drug design and optimization. Two prominent mechanisms that have been identified for imidazole-based anticancer agents are the inhibition of topoisomerases and receptor tyrosine kinases.

Topoisomerase Inhibition

Certain benzimidazole derivatives have been shown to act as topoisomerase inhibitors.[1] These enzymes are critical for managing DNA topology during replication and transcription. Inhibitors can stabilize the transient DNA-topoisomerase cleavage complex, leading to DNA strand breaks and ultimately apoptosis.

Topoisomerase_Inhibition cluster_process DNA Replication/Transcription Supercoiled_DNA Supercoiled DNA Topoisomerase Topoisomerase I/II Supercoiled_DNA->Topoisomerase binds Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase->Cleavage_Complex creates Religated_DNA Relaxed/Religated DNA Cleavage_Complex->Religated_DNA religates DNA_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Breaks Inhibitor Imidazole-based Topoisomerase Inhibitor Inhibitor->Cleavage_Complex Stabilization Stabilization of Cleavage Complex Apoptosis Apoptosis DNA_Breaks->Apoptosis EGFR_Inhibition cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Imidazole-based EGFR Inhibitor Inhibitor->Dimerization Block Inhibition of Phosphorylation ATP ATP ATP->Dimerization phosphorylates

References

Synthetic Routes to 2-Bromo-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 2-Bromo-1H-imidazole, a crucial building block in the development of novel pharmaceuticals and other specialized chemical applications. This document details key synthetic strategies, presents quantitative data in structured tables for easy comparison, and provides explicit experimental protocols for the methodologies cited.

Introduction

This compound is a key heterocyclic intermediate utilized in the synthesis of a wide range of biologically active molecules. Its versatile reactivity allows for further functionalization, making it a valuable precursor in medicinal chemistry for the development of antifungal, antibacterial, and anticancer agents. The efficient and selective synthesis of this compound is therefore of significant interest. This guide will explore the two predominant synthetic strategies: direct bromination of imidazole and a multi-step synthesis commencing from 4-nitroimidazole.

Direct Bromination of Imidazole

The direct bromination of the imidazole ring is the most straightforward approach to obtaining this compound. However, the high reactivity of the imidazole nucleus often leads to the formation of polybrominated species, such as 2,4,5-tribromoimidazole, making selective monobromination at the C2 position a significant challenge.[1][2] Various reagents and reaction conditions have been explored to enhance the selectivity of this transformation.

Key Methodologies for Direct C2-Bromination

Several methods have been developed to achieve selective monobromination of imidazole. These include the use of specific brominating agents and careful control of reaction parameters.

  • Using Bromine in Dioxane: The use of a bromine-dioxane complex can moderate the reactivity of bromine, leading to a more controlled bromination.

  • With N-Bromosuccinimide (NBS): NBS is a milder brominating agent compared to elemental bromine and is often used to avoid over-bromination.

  • Employing 2,4,4,6-Tetrabromocyclohexa-2,5-dienone: This reagent has been reported to achieve direct monobromination of imidazole in high yield.

Quantitative Data for Direct Bromination Methods
MethodBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1Br₂DioxaneRoom Temp.-Moderate[3]
2NBSAcetonitrile---[4][5]
32,4,4,6-Tetrabromocyclohexa-2,5-dienone---HighN/A

Further research is required to populate missing quantitative data.

Experimental Protocols for Direct Bromination

Protocol 1: Bromination using Bromine in Acetic Acid (leading to 2,4,5-tribromoimidazole)

Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Dissolve imidazole (1.36 g) and sodium acetate (20 g) in anhydrous acetic acid (180 ml) with stirring.

  • Slowly add a solution of bromine (9.6 g) in anhydrous acetic acid (20 ml) over 30 minutes.

  • After approximately one-third of the bromine has been added, add an additional 5 g of sodium acetate.

  • Continue stirring for 2.5 hours, during which the product will begin to precipitate.

  • Evaporate the acetic acid under reduced pressure.

  • Add water (600 ml) to the residue to precipitate the product fully.

  • Collect the white precipitate of 2,4,5-tribromoimidazole by filtration, wash with water, and dry.

  • Expected yield: 4.30 g (71%).[2]

Note: This protocol leads to the tribrominated product. Selective debromination would be required to obtain this compound.

Multi-step Synthesis from 4-Nitroimidazole

A more controlled and scalable approach to this compound involves a multi-step synthesis starting from the readily available 4-nitroimidazole. This strategy offers better regioselectivity and is particularly suited for large-scale production.[1][6][7] The general pathway involves the dibromination of 4-nitroimidazole to yield 2,5-dibromo-4-nitro-1H-imidazole, followed by a selective reductive debromination at the C5 position.[6][8]

G A 4-Nitroimidazole B 2,5-Dibromo-4-nitro-1H-imidazole A->B Dibromination (Br₂, NaHCO₃, H₂O) C 2-Bromo-4-nitro-1H-imidazole B->C Selective Debromination (KI, Na₂SO₃, Acetic Acid) D This compound C->D Denitration (Not detailed in sources)

Figure 1: Synthetic pathway from 4-Nitroimidazole to this compound.

Quantitative Data for Multi-step Synthesis
StepStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)ProductYield (%)Reference
14-NitroimidazoleBr₂, NaHCO₃Water6562,5-Dibromo-4-nitro-1H-imidazole88[7][9]
22,5-Dibromo-4-nitro-1H-imidazoleKI, Na₂SO₃Acetic Acid120-125162-Bromo-4-nitro-1H-imidazole65[7]
32-Bromo-4-nitro-1H-imidazoleDiethyl phosphite, NH₃·H₂OEthanolReflux62-Bromo-4-nitroimidazole-[10]

Note: The final step of denitration to obtain this compound from 2-Bromo-4-nitro-1H-imidazole is not explicitly detailed in the provided search results and requires further investigation.

Experimental Protocols for Multi-step Synthesis

Protocol 2: Dibromination of 4-Nitroimidazole

  • In a suitable reactor, charge 4-nitroimidazole (1500 g), distilled water (13 L), and sodium bicarbonate (2458 g).

  • Stir the mixture and add bromine (1565 mL) dropwise while maintaining the temperature at 25 °C.

  • After the addition is complete, raise the temperature to 50-55 °C and continue stirring until the reaction is complete.

  • Cool the reaction mixture to 5 °C and filter the solid product.

  • Wash the solid with distilled water and dry under vacuum to yield 2,5-dibromo-4-nitroimidazole.[9]

  • Expected yield: 88%.[7]

Protocol 3: Selective Debromination of 2,5-Dibromo-4-nitro-1H-imidazole

  • To a solution of 2,5-dibromo-4-nitro-1H-imidazole in acetic acid, add potassium iodide (1.5 eq.) and sodium sulfite (1.5 eq.).

  • Heat the reaction mixture to 120-125 °C for 16 hours.

  • After completion of the reaction, recover the acetic acid by vacuum distillation.

  • The crude product, 2-bromo-4-nitro-1H-imidazole, can be isolated and purified.

  • Expected yield: 65%.[7]

Alternative Synthetic Strategies

While direct bromination and the nitroimidazole route are the most common, other methods have been explored for the synthesis of 2-bromoimidazole derivatives.

Reductive Debromination of Polybrominated Imidazoles

The selective reductive debromination of readily available 2,4,5-tribromoimidazole can be a viable route to this compound. This approach requires careful selection of the reducing agent and reaction conditions to achieve the desired regioselectivity. For instance, the reaction of 1-methyl-2,4,5-tribromoimidazole with dry tetramethylammonium fluoride (TMAF) in polar aprotic solvents has been shown to yield products of reductive debromination.

G A 2,4,5-Tribromoimidazole B This compound A->B Selective Reductive Debromination

Figure 2: Reductive debromination pathway.

Conclusion

The synthesis of this compound can be achieved through several routes, with the choice of method depending on the desired scale, purity requirements, and available starting materials. Direct bromination offers a quick entry to this compound but is often plagued by a lack of selectivity. The multi-step synthesis starting from 4-nitroimidazole provides a more controlled and scalable process, making it suitable for industrial applications. Further optimization of reaction conditions and exploration of novel reagents will continue to enhance the efficiency and selectivity of these important synthetic transformations. Researchers and drug development professionals should carefully consider the advantages and limitations of each route to select the most appropriate method for their specific needs.

References

An In-depth Technical Guide to the Regioselective Electrophilic Bromination of 1H-Imidazole to Yield the 2-Bromo Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of 2-bromo-1H-imidazole presents a significant challenge in synthetic organic chemistry due to the inherent electronic properties of the imidazole ring. Direct electrophilic bromination of 1H-imidazole typically yields a mixture of products, with substitution favoring the more electron-rich C4 and C5 positions. This technical guide provides a comprehensive overview of established and emerging methodologies to achieve selective bromination at the C2 position, a crucial step in the synthesis of various pharmaceutical intermediates and bioactive molecules.

Challenges in the Direct C2-Bromination of 1H-Imidazole

The imidazole ring is an electron-rich aromatic heterocycle. The lone pair of electrons on the N1 nitrogen atom participates in the aromatic system, increasing the electron density at the C4 and C5 positions, making them more susceptible to electrophilic attack. The C2 position, situated between two electronegative nitrogen atoms, is comparatively electron-deficient, rendering direct electrophilic substitution at this position unfavorable.

Strategic Approaches for Achieving C2-Selectivity

To overcome the inherent regioselectivity, several strategic approaches have been developed. These methods can be broadly categorized into three main strategies:

  • N-Protection followed by C2-Bromination and Deprotection: This is a widely employed strategy where a protecting group is installed on the imidazole nitrogen. This modification alters the electronic distribution within the ring, facilitating subsequent C2-functionalization.

  • C2-Lithiation followed by Bromination: This method involves the deprotonation of the C2-proton using a strong base to form a C2-lithiated intermediate, which is then quenched with an electrophilic bromine source.

  • Selective Debromination of Polybrominated Imidazoles: This approach starts with a readily available polybrominated imidazole, followed by the selective removal of bromine atoms from the C4 and C5 positions.

Experimental Protocols and Data

This section provides detailed experimental protocols for the most effective methods for the synthesis of this compound, with quantitative data summarized for comparative analysis.

N-Protection/Bromination/Deprotection Strategy

The choice of the N-protecting group is critical for directing the bromination to the C2 position. The trityl (triphenylmethyl) and tetrahydropyranyl (THP) groups have proven effective for this purpose.

The bulky trityl group can sterically hinder the C5 position and electronically favor substitution at C2.

Experimental Protocol:

Step 1: N-Tritylation of 1H-Imidazole

  • To a solution of 1H-imidazole (1.0 eq) in dry N,N-dimethylformamide (DMF), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C and add trityl chloride (1.05 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to afford 1-trityl-1H-imidazole.

Step 2: C2-Bromination of 1-Trityl-1H-Imidazole

  • Dissolve 1-trityl-1H-imidazole (1.0 eq) in dry tetrahydrofuran (THF).

  • Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add a solution of bromine (1.1 eq) in dry THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-trityl-1H-imidazole.

Step 3: Deprotection of 2-Bromo-1-trityl-1H-imidazole

  • Dissolve 2-bromo-1-trityl-1H-imidazole (1.0 eq) in a mixture of formic acid and water (e.g., 90% formic acid).

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

The THP group is another effective protecting group that facilitates C2-lithiation and subsequent bromination.

Experimental Protocol:

Step 1: N-THP Protection of 1H-Imidazole

  • To a solution of 1H-imidazole (1.0 eq) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give 1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole.

Step 2: C2-Bromination of 1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole

  • Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise.

  • Stir for 1 hour at -78 °C.

  • Add 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) as the bromine source.

  • Stir at -78 °C for 2 hours.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry and concentrate the organic phase to yield 2-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole.

Step 3: Deprotection of 2-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole

  • Dissolve the protected 2-bromoimidazole (1.0 eq) in ethanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent, dry, and concentrate.

  • Purify by column chromatography to afford this compound.[1]

StrategyProtecting GroupBrominating AgentDeprotection ConditionsOverall Yield (%)Reference
N-Protection/BrominationTrityl (Trt)n-BuLi, then Br₂Formic AcidModerateGeneral Method
N-Protection/BrominationTetrahydropyranyl (THP)n-BuLi, then C₂Br₂Cl₄Acidic EthanolGood[1]

Table 1: Comparison of N-Protection/Bromination/Deprotection Strategies.

C2-Lithiation followed by Bromination

This method circumvents the need for a separate protection step by directly lithiating the C2 position of an N-substituted imidazole. 1-Methylimidazole is a common starting material for this approach.

Experimental Protocol:

  • Dissolve 1-methylimidazole (1.0 eq) in dry THF and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 1 hour at this temperature.

  • Add a solution of bromine (1.1 eq) in THF dropwise.

  • Stir for an additional 2 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by distillation or chromatography to obtain 2-bromo-1-methylimidazole.

Note: This protocol yields the N-methylated product. Subsequent demethylation to this compound is challenging and often low-yielding.

Selective Debromination Strategy

This strategy relies on the differential reactivity of the bromine atoms at various positions of a polybrominated imidazole. 2,4,5-Tribromo-1H-imidazole is a commercially available starting material.

Experimental Protocol:

  • Dissolve 2,4,5-tribromo-1H-imidazole (1.0 eq) in a suitable solvent such as aqueous ethanol.

  • Add a reducing agent, for example, sodium sulfite (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction and neutralize with an acid.

  • Extract the product with an organic solvent.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate this compound.

Note: The selectivity of this reaction can be sensitive to the reaction conditions, and a mixture of debrominated products may be obtained.

MethodStarting MaterialKey ReagentsProductReported Yield (%)
C2-Lithiation1-Methylimidazolen-BuLi, Br₂2-Bromo-1-methyl-1H-imidazoleGood
Selective Debromination2,4,5-Tribromo-1H-imidazoleNa₂SO₃This compoundVariable

Table 2: Summary of C2-Lithiation and Selective Debromination Methods.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

G cluster_0 N-Protection/Bromination/Deprotection 1H-Imidazole 1H-Imidazole N-Protected Imidazole N-Protected Imidazole 1H-Imidazole->N-Protected Imidazole Protection (e.g., TrtCl, DHP) 2-Bromo-N-Protected Imidazole 2-Bromo-N-Protected Imidazole N-Protected Imidazole->2-Bromo-N-Protected Imidazole 1. n-BuLi 2. Bromine Source This compound This compound 2-Bromo-N-Protected Imidazole->this compound Deprotection (e.g., Acid) G cluster_1 C2-Lithiation/Bromination N-Substituted Imidazole N-Substituted Imidazole C2-Lithiated Intermediate C2-Lithiated Intermediate N-Substituted Imidazole->C2-Lithiated Intermediate n-BuLi 2-Bromo-N-Substituted Imidazole 2-Bromo-N-Substituted Imidazole C2-Lithiated Intermediate->2-Bromo-N-Substituted Imidazole Bromine Source G cluster_2 Selective Debromination 2,4,5-Tribromo-1H-imidazole 2,4,5-Tribromo-1H-imidazole This compound This compound 2,4,5-Tribromo-1H-imidazole->this compound Reducing Agent (e.g., Na2SO3)

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-1H-imidazole for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The synthesis of 2-aryl-1H-imidazoles is of particular interest as this scaffold is a key structural motif in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a direct route to these valuable compounds from readily available starting materials.[4] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids make it an ideal method for late-stage functionalization in drug discovery programs.[4][5]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of unprotected 2-Bromo-1H-imidazole with various arylboronic acids, a key transformation for the synthesis of 2-aryl-1H-imidazole derivatives. The protocol is designed to be a practical guide for researchers in academic and industrial settings.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle, as generally understood, involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[6] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand)[1][7]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1]

  • Solvent (e.g., 1,4-dioxane/water, THF/water, DMF)[6]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction tube containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%). If using a pre-catalyst system, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the appropriate ratio.

  • Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the required time (4-24 hours).[1][6] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1H-imidazole product.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-N-heterocycles, which can be adapted for this compound. Yields are often good to excellent, depending on the specific substrates and conditions employed.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001275-90
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄ (3)DMF110880-95
34-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.5)Toluene/H₂O (10:1)1001685-98
43-Chlorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O (5:1)1002470-85
52-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)901865-80*

*Yields are estimated based on similar reactions reported in the literature for other bromo-N-heterocycles. Actual yields may vary and require optimization.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification reagents Combine Reactants: This compound Arylboronic acid Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Evacuate and Backfill with Inert Gas catalyst->inert setup Assemble Reaction Vessel (Schlenk Flask) setup->reagents solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure 2-Aryl-1H-imidazole purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X + R²-B(OR)₂ base Base boronate [R²-B(OR)₂(OH)]⁻ boronate->transmetalation [R²-B(OR)₂(OH)]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The 2-aryl-1H-imidazole motif is a privileged structure in medicinal chemistry due to its ability to participate in various biological interactions. This structural unit is found in a number of approved drugs and clinical candidates.[4] For example, derivatives of 2-aryl-imidazoles have been investigated as:

  • Kinase Inhibitors: The imidazole core can act as a hinge-binding motif in the ATP-binding site of various kinases, which are critical targets in oncology.

  • Anti-inflammatory Agents: Certain 2-aryl-imidazoles have shown potent anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3]

  • Antifungal and Antibacterial Agents: The imidazole ring is a key component of many antifungal and antibacterial drugs.

  • Antiprotozoal Agents: Compounds containing a 2-substituted imidazole ring have been explored for the treatment of human African trypanosomiasis.[8]

The Suzuki-Miyaura coupling provides a modular and efficient approach to synthesize libraries of 2-aryl-1H-imidazoles, enabling rapid structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery projects.[4]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of 2-aryl-1H-imidazoles. The mild reaction conditions and broad substrate scope make it a valuable tool for medicinal chemists and drug development professionals. The protocol and data presented herein provide a solid foundation for the application of this important transformation in the synthesis of novel and biologically active molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-1H-imidazole. The imidazole moiety is a privileged scaffold in medicinal chemistry, and the functionalization of the C2-position through cross-coupling reactions is a powerful strategy for the synthesis of novel drug candidates and functional materials.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

The imidazole ring is a fundamental structural motif in a vast array of biologically active compounds, including natural products and pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in molecular recognition at biological targets. Consequently, the development of efficient and versatile methods for the synthesis of substituted imidazoles is of significant interest to the drug discovery and development community.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a broad substrate scope, high functional group tolerance, and generally proceed under mild conditions. For the functionalization of the imidazole core, this compound serves as a readily available and versatile starting material for a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings. These reactions enable the introduction of a wide range of substituents at the C2-position, providing access to diverse chemical libraries for biological screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate. It is one of the most widely used cross-coupling reactions due to the stability, low toxicity, and commercial availability of the boron reagents.

Application Notes:

The Suzuki-Miyaura coupling of this compound allows for the introduction of aryl, heteroaryl, and vinyl substituents at the C2-position. The resulting 2-substituted imidazoles are valuable intermediates in the synthesis of pharmaceuticals, such as kinase inhibitors and receptor antagonists. The reaction is typically tolerant of a wide range of functional groups on the boronic acid partner. For unprotected this compound, the acidic N-H proton can sometimes interfere with the reaction, necessitating the use of a suitable base or an N-protecting group strategy.

Quantitative Data:

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of N-protected 2-bromoimidazoles with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1101692
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O902478
42-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O851881

Note: Yields are representative and can vary based on the specific N-protecting group and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-protected this compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene/H₂O 5:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the N-protected this compound, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. It is a powerful method for the formation of carbon-carbon triple bonds.

Application Notes:

This reaction enables the synthesis of 2-alkynyl-1H-imidazoles, which are versatile building blocks in organic synthesis and can be further transformed into various functional groups. These compounds have applications in materials science as well as in the development of enzyme inhibitors and other therapeutic agents. The reaction typically requires a copper(I) co-catalyst, although copper-free conditions have also been developed.

Quantitative Data:

The following table presents typical conditions and yields for the Sonogashira coupling of N-protected this compound with terminal alkynes.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65890
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)DIPADMF801288
31-HexynePd(PPh₃)₄ (3)CuI (6)PiperidineToluene901682
4Propargyl alcoholPdCl₂(dppf) (2.5)CuI (5)K₂CO₃Acetonitrile701075

Note: Yields are representative and can vary based on the specific N-protecting group and reaction conditions.

Experimental Protocol: Sonogashira Coupling

Materials:

  • N-protected this compound (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 3.0 mmol)

  • Anhydrous solvent (e.g., THF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the N-protected this compound, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir for the specified time (e.g., 8 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine.

Application Notes:

This reaction provides a direct route to 2-amino-1H-imidazoles, which are important pharmacophores found in numerous biologically active molecules. The reaction scope is broad, accommodating a wide variety of primary and secondary amines, including anilines, alkylamines, and other heteroarylamines. The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands often providing the best results.

Quantitative Data:

The following data is adapted from a study on the amination of 2-bromo-1H-imidazoles.[1]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801285
24-MethoxyanilinePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801289
3N-MethylanilinePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801278
4MorpholinePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF801291

Source: Adapted from Ueda, S.; Buchwald, S. L. Org. Lett. 2014, 16 (14), 3732–3735.[1]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BrettPhos, 4 mol%)

  • Base (e.g., LHMDS, 1.0 M in THF, 2.2 mmol)

  • Anhydrous THF (4 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add the this compound, palladium pre-catalyst, and ligand to a vial.

  • Add the anhydrous THF and the amine.

  • Add the LHMDS solution dropwise to the stirred mixture.

  • Seal the vial and heat the reaction mixture to 80 °C for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.

Application Notes:

The Heck reaction of this compound with various alkenes provides a direct route to 2-vinyl-1H-imidazoles. These products are valuable intermediates for the synthesis of polymers, dyes, and biologically active compounds. The reaction typically favors the formation of the trans-isomer of the product. The choice of base and the presence of additives can significantly influence the reaction outcome.

Quantitative Data:

The following table shows representative conditions and yields for the Heck reaction of N-protected this compound with alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
2n-Butyl acrylatePd(PPh₃)₄ (5)-K₂CO₃Acetonitrile801882
3AcrylonitrilePdCl₂(dppf) (3)-NaOAcDMA1201670
44-VinylpyridinePd(OAc)₂ (2)PPh₃ (4)DBUDioxane1102068

Note: Yields are representative and can vary based on the specific N-protecting group and reaction conditions.

Experimental Protocol: Heck Reaction

Materials:

  • N-protected this compound (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealed tube, add the N-protected this compound, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, base, and alkene via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Stille Coupling

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate.

Application Notes:

The Stille coupling offers a mild and versatile method for the formation of C-C bonds. A key advantage is the stability and functional group tolerance of the organostannane reagents. This reaction can be used to couple this compound with a wide range of aryl, heteroaryl, vinyl, and alkynyl stannanes. A significant drawback of the Stille coupling is the toxicity of the tin reagents and the difficulty in removing tin byproducts from the reaction mixture.

Quantitative Data:

The following table provides representative conditions and yields for the Stille coupling of N-protected this compound.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101288
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)-THF651691
3Trimethyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (3)-CuINMP802476
4Tributyl(phenylethynyl)stannaneAsPh₃ (8)-Toluene1001085

Note: Yields are representative and can vary based on the specific N-protecting group and reaction conditions.

Experimental Protocol: Stille Coupling

Materials:

  • N-protected this compound (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the N-protected this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the organostannane via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To remove tin byproducts, the crude residue can be purified by flash chromatography on silica gel, often with the addition of a fluoride source (e.g., KF) to the crude mixture before chromatography.

Visualizations

The following diagrams illustrate the general catalytic cycles for the described cross-coupling reactions and a typical experimental workflow.

G cluster_suzuki Suzuki-Miyaura Coupling pd0 Pd(0)L_n oa_s Oxidative Addition pd0->oa_s pdiix_s R-Pd(II)L_n-X oa_s->pdiix_s trans_s Transmetalation pdiix_s->trans_s pdiir_s R-Pd(II)L_n-R' trans_s->pdiir_s re_s Reductive Elimination pdiir_s->re_s re_s->pd0 product_s R-R' re_s->product_s boron R'B(OR)_2 base_s Base boron->base_s halide_s R-X halide_s->oa_s base_s->trans_s

Figure 1. Catalytic Cycle of Suzuki-Miyaura Coupling.

G cluster_sonogashira Sonogashira Coupling pd0_so Pd(0)L_n oa_so Oxidative Addition pd0_so->oa_so pdiix_so R-Pd(II)L_n-X oa_so->pdiix_so trans_so Transmetalation pdiix_so->trans_so pdiir_so R-Pd(II)L_n-C≡CR' trans_so->pdiir_so re_so Reductive Elimination pdiir_so->re_so re_so->pd0_so product_so R-C≡CR' re_so->product_so halide_so R-X halide_so->oa_so cu_cycle Copper Cycle alkyne R'C≡CH cu_acetylide Cu-C≡CR' alkyne->cu_acetylide CuI, Base cu_acetylide->trans_so base_so Base

Figure 2. Catalytic Cycle of Sonogashira Coupling.

G cluster_buchwald Buchwald-Hartwig Amination pd0_b Pd(0)L_n oa_b Oxidative Addition pd0_b->oa_b pdiix_b R-Pd(II)L_n-X oa_b->pdiix_b assoc_b Amine Association pdiix_b->assoc_b pd_amine [R-Pd(II)L_n(HNR'R'')]X assoc_b->pd_amine deprot_b Deprotonation pd_amine->deprot_b pd_amido R-Pd(II)L_n-NR'R'' deprot_b->pd_amido re_b Reductive Elimination pd_amido->re_b re_b->pd0_b product_b R-NR'R'' re_b->product_b halide_b R-X halide_b->oa_b amine_b HNR'R'' amine_b->assoc_b base_b Base base_b->deprot_b

Figure 3. Catalytic Cycle of Buchwald-Hartwig Amination.

G cluster_heck Mizoroki-Heck Reaction pd0_h Pd(0)L_n oa_h Oxidative Addition pd0_h->oa_h pdiix_h R-Pd(II)L_n-X oa_h->pdiix_h insertion_h Migratory Insertion pdiix_h->insertion_h pd_alkyl R'-CH(PdL_n)-CH₂-R insertion_h->pd_alkyl beta_h β-Hydride Elimination pd_alkyl->beta_h pd_hydride H-Pd(II)L_n-X beta_h->pd_hydride product_h R-CH=CH-R' beta_h->product_h re_h Reductive Elimination pd_hydride->re_h re_h->pd0_h halide_h R-X halide_h->oa_h alkene_h R'-CH=CH₂ alkene_h->insertion_h base_h Base base_h->re_h

Figure 4. Catalytic Cycle of the Mizoroki-Heck Reaction.

G cluster_stille Stille Coupling pd0_st Pd(0)L_n oa_st Oxidative Addition pd0_st->oa_st pdiix_st R-Pd(II)L_n-X oa_st->pdiix_st trans_st Transmetalation pdiix_st->trans_st pdiir_st R-Pd(II)L_n-R' trans_st->pdiir_st re_st Reductive Elimination pdiir_st->re_st re_st->pd0_st product_st R-R' re_st->product_st stannane R'SnR''_3 stannane->trans_st halide_st R-X halide_st->oa_st

Figure 5. Catalytic Cycle of the Stille Coupling.

G start Start setup Reaction Setup (Reactants, Catalyst, Ligand, Base) start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heating & Stirring solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Figure 6. General Experimental Workflow.

References

Application Notes and Protocols for the Synthesis of 2-Substituted Imidazole Derivatives from 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of 2-substituted imidazole derivatives commencing from the versatile starting material, 2-Bromo-1H-imidazole. The imidazole moiety is a privileged scaffold in medicinal chemistry, and the methodologies described herein, primarily focusing on palladium-catalyzed cross-coupling reactions, offer efficient and modular routes to novel analogues for drug discovery and development.

Introduction

The functionalization of the imidazole core is of paramount importance in the synthesis of biologically active compounds. This compound serves as a key building block, enabling the introduction of various substituents at the C2-position through modern cross-coupling chemistry. This note details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, providing researchers with a robust toolkit for the synthesis of 2-aryl, 2-amino, 2-alkynyl, and 2-alkyl/alkenyl imidazole derivatives, respectively.

General Synthetic Pathways

Palladium-catalyzed cross-coupling reactions are the cornerstone for the derivatization of this compound. The general scheme involves the reaction of the bromoimidazole with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base. The choice of these components is critical for achieving high yields and broad substrate scope.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_stille Stille Coupling Bromoimidazole This compound BoronicAcid ArB(OH)₂ Amine R¹R²NH Alkyne R-C≡CH Stannane R-Sn(Bu)₃ ArylImidazole 2-Aryl-1H-imidazole BoronicAcid->ArylImidazole Pd Catalyst, Base AminoImidazole 2-(R¹R²N)-1H-imidazole Amine->AminoImidazole Pd Catalyst, Base AlkynylImidazole 2-(R-C≡C)-1H-imidazole Alkyne->AlkynylImidazole Pd/Cu Catalyst, Base SubstitutedImidazole 2-R-1H-imidazole Stannane->SubstitutedImidazole Pd Catalyst

Caption: Synthetic routes from this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and representative data for the most common palladium-catalyzed cross-coupling reactions of this compound. It is crucial to note that the imidazole nitrogen may require protection (e.g., with SEM, PMB, or Boc groups) for certain reactions to proceed efficiently, although some protocols are effective with the unprotected substrate.[1]

Suzuki-Miyaura Coupling for 2-Aryl Imidazoles

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.[2][3]

General Experimental Workflow:

G start Start reagents Combine this compound, Boronic Acid, Base, and Pd Catalyst/Ligand in Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product 2-Aryl-1H-imidazole purification->product end End product->end

Caption: Workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or a combination of a palladium source like Pd(OAc)₂ (0.02 mmol) and a ligand like SPhos (0.04 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).[4][5]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture with vigorous stirring to a temperature ranging from 80 °C to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1H-imidazole.[5]

Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound Derivatives

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ / RuPhosNa₂CO₃Ethanol851282[6]
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100695[4]
33-Nitrophenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O110878[1]
42-Thiopheneboronic acidPdCl₂(dppf)K₃PO₄DMF901285[7]
53-Pyridylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1002475[7]
Buchwald-Hartwig Amination for 2-Amino Imidazoles

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide array of 2-aminoimidazole derivatives by coupling this compound with primary or secondary amines.[8][9]

Detailed Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%), the appropriate ligand if not using a precatalyst, and a strong, non-nucleophilic base such as LHMDS (2.2 mmol) or NaOtBu (2.0 mmol).[8]

  • Add this compound (1.0 mmol) and the desired amine (1.2-1.4 mmol).[8]

  • Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).

  • Seal the tube and heat the reaction mixture to a temperature between 80 °C and 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-amino-1H-imidazole product.

Table 2: Representative Data for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinetBuBrettPhos Pd G3LHMDSToluene801285[8]
2MorpholinePd₂(dba)₃ / XantphosNaOtBuDioxane1001892[10]
3BenzylaminetBuBrettPhos Pd G3LHMDSToluene801278[8]
44-Methoxy-anilinetBuBrettPhos Pd G3LHMDSToluene801288[8]
52-AminopyridinetBuBrettPhos Pd G3LHMDSToluene801272[8]
Sonogashira Coupling for 2-Alkynyl Imidazoles

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12]

Detailed Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), and a copper co-catalyst like CuI (0.05 mmol).[13]

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent such as THF or DMF (5 mL), followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 mmol).

  • Add the terminal alkyne (1.1-1.5 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with an organic solvent and water.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the 2-alkynyl-1H-imidazole.

Table 3: Representative Data for Sonogashira Coupling of this compound

EntryAlkynePd CatalystCu CatalystBaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF8092[13]
2EthynyltrimethylsilanePd(OAc)₂/SPhosCuICs₂CO₃MeCN6585[14]
31-HeptynePdCl₂(PPh₃)₂CuIi-Pr₂NHTHFRT88[11]
43-Ethynyl-toluenePd(CF₃COO)₂CuIEt₃NDMF10090[13]
5Propargyl alcoholPd(PPh₃)₄CuIEt₃NTHF5075[15]
Stille Coupling for 2-Alkyl/Aryl/Alkenyl Imidazoles

The Stille coupling involves the reaction of this compound with an organostannane reagent, offering a pathway to a wide variety of substituted imidazoles. A major drawback is the toxicity of the tin reagents and byproducts.

Detailed Experimental Protocol:

  • To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and an additive if required (e.g., LiCl).

  • Add an anhydrous, degassed solvent such as DMF or toluene.

  • Add this compound (1.0 mmol) followed by the organostannane reagent (1.1-1.2 mmol).

  • Heat the reaction mixture to a temperature between 80 °C and 110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude material by flash chromatography to afford the 2-substituted imidazole.

Table 4: Representative Data for Stille Coupling of this compound

EntryOrganostannaneCatalystSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄Toluene1101285
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂THF80890
32-(Tributylstannyl)thiophenePd₂(dba)₃/P(fur)₃DMF1001678
4Tributyl(methyl)stannanePd(PPh₃)₄NMP1002465

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile methods for the synthesis of diverse 2-substituted imidazole derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute synthetic strategies towards novel imidazole-containing molecules with potential applications in drug discovery and materials science. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and broad substrate applicability.

References

Application Notes and Protocols for N-Alkylation of 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of imidazole derivatives is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry, materials science, and catalysis. 2-Bromo-1H-imidazole is a valuable building block, and its N-alkylation yields precursors for the synthesis of more complex molecules, including pharmacologically active agents. The presence of the bromine atom at the C2 position offers a versatile handle for further functionalization, such as cross-coupling reactions.

This document provides detailed protocols for the N-alkylation of this compound with various alkylating agents. The choice of base, solvent, and reaction temperature is critical for achieving optimal yields and preventing potential side reactions.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction where the deprotonated imidazole nitrogen attacks the alkylating agent.

General Reaction for N-Alkylation of this compound

Factors Influencing N-Alkylation

Several factors can influence the outcome of the N-alkylation of this compound:

  • Base: The choice of base is crucial for the deprotonation of the imidazole N-H. Common bases include potassium carbonate (K₂CO₃), potassium hydroxide (KOH), and sodium hydride (NaH). Stronger bases like NaH can lead to faster reaction rates but may require anhydrous conditions.

  • Solvent: Polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly employed as they effectively dissolve the imidazole salt and facilitate the Sₙ2 reaction.

  • Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the general trend of I > Br > Cl. More reactive alkylating agents will typically require milder reaction conditions.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures. Heating can increase the reaction rate but may also lead to the formation of byproducts.

Data Presentation: Representative Reaction Conditions and Yields

Due to the limited availability of a comprehensive dataset for the N-alkylation of this compound with a wide variety of alkylating agents, the following table summarizes representative conditions and yields based on established protocols for similar imidazole derivatives.[1][2] These should serve as a starting point for optimization.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl IodideK₂CO₃CH₃CN601-3Good to Excellent
Ethyl BromideK₂CO₃CH₃CN602-4Good
Benzyl BromideK₂CO₃AcetoneRoom Temp22Good
Allyl BromideK₂CO₃CH₃CN608~75
Propargyl BromideK₂CO₃CH₃CN608~75
Ethyl BromoacetateK₂CO₃CH₃CN601~85

Experimental Protocols

The following are generalized protocols for the N-alkylation of this compound. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates and alkylating agents.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This is a widely used and relatively mild method suitable for a variety of alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a suitable temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Alkylation using a Stronger Base in DMF or DMSO

This method is suitable for less reactive alkylating agents and may proceed at a faster rate.

Materials:

  • This compound

  • Alkyl halide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • If using NaH: To a suspension of NaH (1.2 eq) in anhydrous DMF or DMSO under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C. Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases.

  • If using KOH: To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO, add powdered potassium hydroxide (1.5 - 2.0 eq) and stir for 15-30 minutes at room temperature.

  • Cool the mixture to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (if using NaH) or water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous solvent add_base Add Base (e.g., K2CO3 or NaH) start->add_base stir1 Stir for 15-60 min add_base->stir1 add_alkylating_agent Add Alkylating Agent (R-X) stir1->add_alkylating_agent react Stir at RT or Heat add_alkylating_agent->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure N-Alkyl- 2-Bromoimidazole purify->product

Workflow for the N-alkylation of this compound.

References

Application of 2-Bromo-1H-imidazole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1H-imidazole is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The imidazole scaffold is a common motif in many biologically active molecules and approved drugs. The presence of a bromine atom at the 2-position of the imidazole ring provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents to explore the chemical space around the core structure. This strategic functionalization is crucial for optimizing the binding affinity and selectivity of inhibitor candidates for their target kinases.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

Key Applications

The primary application of this compound in this context is its use as a key intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the C2 of the imidazole ring and a variety of aryl or heteroaryl boronic acids or esters. This methodology is instrumental in the synthesis of a wide array of kinase inhibitors where an aromatic or heteroaromatic moiety is required for interaction with the kinase active site.

Featured Kinase Targets

Transforming Growth Factor-β-Activated Kinase 1 (TAK1)

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and plays a crucial role in regulating inflammatory and immune responses.[1][2] It is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[3][4] Dysregulation of the TAK1 signaling pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[5]

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The p38 MAPK family of serine/threonine kinases are key regulators of cellular responses to a wide range of extracellular stimuli, including stress and inflammatory cytokines.[6][7] The p38 MAPK signaling cascade is involved in inflammation, cell cycle regulation, and apoptosis.[8] Consequently, inhibitors of p38 MAPK have been pursued for the treatment of inflammatory diseases and certain cancers.

Signaling Pathways

Below are diagrams illustrating the signaling pathways involving TAK1 and p38 MAPK, highlighting their central roles in cellular signaling.

TAK1_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Complex Stimuli->Receptor TAK1_complex TAK1/TAB1/TAB2 Complex Receptor->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylation MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs Phosphorylation NF_kB NF-κB IKK_complex->NF_kB Activation Gene_Expression Inflammatory Gene Expression NF_kB->Gene_Expression Transcription JNK JNK MKKs->JNK p38 p38 MKKs->p38 JNK->Gene_Expression Transcription Factor Activation p38->Gene_Expression Transcription Factor Activation

Figure 1: Simplified TAK1 Signaling Pathway.

p38_MAPK_Signaling_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activation MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 Phosphorylation p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK Phosphorylation Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2, MEF2C) p38_MAPK->Substrates Phosphorylation Response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) Substrates->Response

Figure 2: Simplified p38 MAPK Signaling Pathway.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized using an imidazole scaffold. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
TAK1 Inhibitor Analogs
Compound 22TAK1~1000[5]
Compound 53TAK1<10[5]
p38 MAPK Inhibitor Analogs
SB203580p38α MAPK222.44 ± 5.98[9]
Compound AA6p38α MAPK403.57 ± 6.35[9]
Compound 12lp38α MAPK36[10]
Compound 13mp38α MAPK31[10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a key synthetic transformation involving this compound: the Suzuki-Miyaura cross-coupling reaction. This is a foundational step in the synthesis of many imidazole-based kinase inhibitors.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Materials: This compound, Arylboronic Acid, Pd Catalyst, Base, Solvent Reaction Reaction Setup: Combine reactants in a sealed vessel under inert atmosphere (Ar or N2) Start->Reaction Heating Heating: Heat the reaction mixture (e.g., 80-120 °C) with stirring Reaction->Heating Monitoring Reaction Monitoring: Monitor progress by TLC or LC-MS Heating->Monitoring Workup Aqueous Workup: Dilute with organic solvent, wash with water and brine Monitoring->Workup Upon Completion Purification Purification: Dry organic layer, concentrate, and purify by column chromatography Workup->Purification Product Final Product: 2-Aryl-1H-imidazole Derivative Purification->Product

Figure 3: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a 2-Aryl-1H-imidazole Derivative

This protocol is a representative example of a Suzuki-Miyaura coupling reaction using this compound. Note that the imidazole nitrogen may require protection (e.g., with a MOM or SEM group) depending on the specific reaction conditions and subsequent synthetic steps. The following protocol assumes the use of a protected this compound.

Materials:

  • N-protected-2-Bromo-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane, Methanol)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add N-protected-2-Bromo-1H-imidazole (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heating and Stirring: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically between 80 °C and 120 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • Deprotection (if necessary): If a protecting group was used on the imidazole nitrogen, it can be removed in a subsequent step according to standard literature procedures (e.g., acidic hydrolysis for a MOM group).

Conclusion

This compound is a valuable and readily available starting material for the synthesis of a diverse range of kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a robust and efficient method for constructing the core scaffolds of these inhibitors. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel kinase inhibitors targeting critical signaling pathways in various diseases.

References

Application Notes and Protocols for the Functionalization of the 2-Position of the Imidazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the imidazole ring at the 2-position, a key transformation in the synthesis of a wide range of biologically active compounds. The imidazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C2 position is crucial for modulating the pharmacological properties of drug candidates.[1]

Introduction

The imidazole ring is a fundamental component in numerous natural products and blockbuster drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold in drug design.[1] Consequently, the development of robust and efficient methods for its functionalization is of significant interest. This guide focuses on providing practical, actionable information for researchers engaged in the synthesis and derivatization of imidazole-containing molecules.

Strategic Approaches to C2 Functionalization

Several key strategies have been developed for the introduction of substituents at the 2-position of the imidazole ring. The choice of method often depends on the desired substituent, the overall complexity of the starting material, and the required reaction conditions.

A logical workflow for selecting an appropriate C2 functionalization strategy is outlined below. This decision-making process considers the nature of the desired substituent and the availability of starting materials.

C2_Functionalization_Workflow start Desired C2-Substituted Imidazole decision1 Nature of desired C2 substituent? start->decision1 group_ch Direct C-H Functionalization decision1->group_ch Aryl, Alkenyl, Amide group_lithiation Deprotonation/Lithiation decision1->group_lithiation Various Electrophiles group_cross_coupling Halogenation & Cross-Coupling decision1->group_cross_coupling Aryl, Heteroaryl method_pd_ch Pd-catalyzed C-H Arylation group_ch->method_pd_ch method_ni_ch Ni-catalyzed C-H Arylation/Alkenylation group_ch->method_ni_ch method_ir_ch Ir-catalyzed C-H Amidation group_ch->method_ir_ch method_lithiation Lithiation & Electrophilic Quench group_lithiation->method_lithiation method_halogenation Halogenation (NBS, NIS) group_cross_coupling->method_halogenation end_product Synthesized C2-Functionalized Imidazole method_pd_ch->end_product method_ni_ch->end_product method_ir_ch->end_product method_lithiation->end_product method_suzuki Suzuki-Miyaura Cross-Coupling method_halogenation->method_suzuki method_suzuki->end_product

Caption: Workflow for selecting a C2 functionalization method.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing imidazoles, avoiding the need for pre-functionalization.[1] Transition metal catalysis, particularly with palladium and nickel, has been instrumental in advancing these methods.[2][3]

Palladium-Catalyzed C2-Arylation

Palladium catalysts are widely used for the direct arylation of the C2 position of imidazoles with various arylating agents.[4][5]

Palladium_Catalyzed_Arylation cluster_reactants Reactants cluster_catalyst Catalytic System Imidazole N-Protected Imidazole ReactionVessel Reaction at Elevated Temperature Imidazole->ReactionVessel ArylHalide Aryl Halide (Ar-X) ArylHalide->ReactionVessel Palladium Pd Catalyst (e.g., Pd(OAc)2) Palladium->ReactionVessel Ligand Ligand (optional) Ligand->ReactionVessel Base Base (e.g., K2CO3, Cs2CO3) Base->ReactionVessel Product C2-Arylated Imidazole ReactionVessel->Product Byproduct Byproducts (HX, Base Salt) ReactionVessel->Byproduct

Caption: General scheme for Pd-catalyzed C2-arylation.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of SEM-Protected Imidazole

This protocol is adapted from methodologies described for the direct arylation of protected imidazoles.

Materials:

  • SEM-protected imidazole

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add SEM-protected imidazole (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C2-arylated imidazole.

Nickel-Catalyzed C-H Arylation and Alkenylation

Nickel catalysis offers a more cost-effective alternative to palladium for C-H functionalization.[2] Notably, nickel catalysts can activate and couple phenol derivatives, providing a broad substrate scope.[2]

Experimental Protocol: Nickel-Catalyzed C-H Arylation of Imidazoles with Phenol Derivatives [2]

Materials:

  • N-substituted imidazole (0.40 mmol)

  • Phenol derivative (e.g., carbamate or pivalate) (1.5 equiv.)

  • Nickel(II) triflate (Ni(OTf)₂) (10 mol%)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype) (12 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • tert-Amyl alcohol (1.6 mL)

Procedure:

  • In a glovebox, charge a screw-capped vial with Ni(OTf)₂ (10 mol%), dcype (12 mol%), and K₃PO₄ (3.0 equiv.).

  • Add the N-substituted imidazole (0.40 mmol) and the phenol derivative (0.60 mmol).

  • Add tert-amyl alcohol (1.6 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 110 °C and stir for 12-36 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Substrate (Imidazole)Coupling Partner (Phenol Derivative)Yield (%)Reference
1-MethylimidazolePhenyl N,N-dimethylcarbamate85[2]
1-Benzylimidazole4-Methoxyphenyl N,N-dimethylcarbamate91[2]
PilocarpinePhenyl N,N-dimethylcarbamate69[2]
Ethyl 4-imidazolecarboxylatePhenyl pivalate60[2]

Deprotonation and Functionalization via Lithiation

The C2 proton of the imidazole ring is acidic and can be removed by a strong base to form a 2-lithioimidazole species. This nucleophilic intermediate can then react with a variety of electrophiles. Protection of the imidazole nitrogen is typically required to prevent deprotonation at N1.[6]

Experimental Protocol: Lithiation and Electrophilic Quench of a Protected Imidazole [6]

Materials:

  • 1-(Dialkoxymethyl)imidazole (protecting group)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, methyl iodide)

Procedure:

  • Dissolve the 1-(dialkoxymethyl)imidazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -40 °C in a dry ice/acetonitrile bath.

  • Slowly add n-BuLi (1.1 mmol, 1.1 equiv.) dropwise. A color change is typically observed, indicating anion formation.

  • Stir the solution at -40 °C for 30 minutes.

  • Add the electrophile (1.2 mmol) dropwise at -40 °C.

  • Allow the reaction to stir for 1-3 hours at -40 °C, then warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The dialkoxymethyl protecting group can be removed by hydrolysis under neutral or acidic conditions at room temperature to yield the 2-substituted imidazole.[6]

ElectrophileProductYield (%)Reference
Benzaldehyde2-(Hydroxy(phenyl)methyl)imidazoleHigh[6]
Carbon dioxideImidazole-2-carboxylic acidHigh[6]
Acetone2-(1-Hydroxy-1-methylethyl)imidazoleHigh[6]

Halogenation and Cross-Coupling Reactions

A two-step approach involving initial halogenation at the C2 position followed by a transition metal-catalyzed cross-coupling reaction is a highly versatile and reliable method for introducing aryl and heteroaryl groups. The Suzuki-Miyaura cross-coupling of 2-haloimidazoles is particularly common.[7]

Halogenation_CrossCoupling cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Suzuki-Miyaura Coupling Imidazole Imidazole Halogenation Halogenating Agent (e.g., NBS, NIS) Imidazole->Halogenation Haloimidazole 2-Haloimidazole Halogenation->Haloimidazole Suzuki Arylboronic Acid (ArB(OH)2) Pd Catalyst, Base Haloimidazole->Suzuki FinalProduct 2-Aryl-imidazole Suzuki->FinalProduct

Caption: Two-step C2-arylation via halogenation and cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Unprotected 2-Bromoimidazole [7]

This protocol demonstrates the coupling of unprotected haloimidazoles, highlighting the robustness of the method.

Materials:

  • 2-Bromoimidazole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (solvent mixture)

Procedure:

  • In a reaction tube, combine 2-bromoimidazole (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the tube and heat the mixture at 80 °C for 12-18 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 2-aryl-imidazole.

2-HaloimidazoleArylboronic AcidYield (%)Reference
2-Bromo-1H-imidazolePhenylboronic acid95[7]
This compound4-Methoxyphenylboronic acid98[7]
2-Iodo-1H-imidazole3-Thienylboronic acid91[7]
2-Bromo-4,5-diphenyl-1H-imidazole4-Formylphenylboronic acid85[7]

Conclusion

The functionalization of the 2-position of the imidazole ring is a well-developed field with a diverse array of reliable synthetic methods. The choice between direct C-H activation, deprotonation/lithiation, or a halogenation/cross-coupling strategy will depend on the specific synthetic target and available resources. The protocols and data presented herein serve as a practical guide for researchers to design and execute these important transformations in their own laboratories.

References

One-Pot Synthesis Involving 2-Bromo-1H-imidazole: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1H-imidazole is a versatile building block in medicinal chemistry, offering a reactive handle for the synthesis of a diverse array of substituted imidazole derivatives. The imidazole motif is a common feature in many biologically active molecules and approved drugs. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. This document provides detailed application notes and protocols for the one-pot synthesis of functionalized imidazoles starting from this compound, with a focus on methodologies relevant to drug discovery and development.

Application: One-Pot Sequential Borylation and Suzuki-Miyaura Cross-Coupling

A particularly powerful one-pot strategy for the functionalization of this compound is the sequential Miyaura borylation and Suzuki-Miyaura cross-coupling. This approach allows for the in-situ generation of an imidazole-2-boronate ester, which is then directly coupled with a variety of (hetero)aryl halides to furnish 2-(hetero)aryl-1H-imidazoles. These products are valuable scaffolds in the development of kinase inhibitors and other therapeutic agents.[1][2][3][4]

The reaction proceeds in two main stages within the same reaction vessel:

  • Miyaura Borylation: this compound reacts with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base to form 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole.

  • Suzuki-Miyaura Cross-Coupling: Upon completion of the borylation, a second (hetero)aryl halide and an aqueous base are added to the reaction mixture. The same palladium catalyst then facilitates the cross-coupling between the in-situ generated imidazole-2-boronate ester and the added halide.

This one-pot procedure obviates the need for the isolation and purification of the often unstable imidazole-boronic acid or ester intermediate, streamlining the synthesis of biaryl imidazole libraries.[1][5]

Logical Workflow for One-Pot Borylation/Suzuki-Miyaura Coupling

One_Pot_Borylation_Suzuki_Coupling Start Start: this compound Borylation Step 1: Miyaura Borylation (in situ formation of Imidazole-2-boronate) Start->Borylation Reagents1 B₂(pin)₂ Pd Catalyst Base 1 (e.g., KOAc) Reagents1->Borylation Suzuki Step 2: Suzuki-Miyaura Coupling Borylation->Suzuki Intermediate not isolated Reagents2 Ar-X (Aryl Halide) Aqueous Base 2 (e.g., K₂CO₃) Reagents2->Suzuki Workup Aqueous Workup & Purification Suzuki->Workup Product End Product: 2-Aryl-1H-imidazole Workup->Product

Caption: Workflow for the one-pot sequential borylation and Suzuki-Miyaura cross-coupling.

Experimental Protocols

General Protocol for One-Pot Borylation/Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure adapted from established methods for one-pot borylation/Suzuki-Miyaura reactions on aryl halides.[1][2][3][6][7] Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Anhydrous potassium acetate (KOAc)

  • (Hetero)aryl halide

  • Aqueous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) solution

  • Anhydrous solvent (e.g., dioxane, 2-MeTHF, isopropanol)

  • Nitrogen or Argon gas supply

  • Microwave reactor or standard heating equipment

Procedure:

  • Reaction Setup (Borylation Step):

    • To a dry microwave reaction vial or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and anhydrous potassium acetate (1.5-2.0 equiv.).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous solvent (e.g., dioxane, 0.1-0.2 M concentration relative to this compound).

  • Borylation Reaction:

    • Heat the reaction mixture. For microwave-assisted synthesis, a typical condition is 100-120 °C for 30-60 minutes.[1] For conventional heating, 80-100 °C for 2-18 hours may be required.

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of this compound and the formation of the boronate ester intermediate.

  • Suzuki-Miyaura Coupling Step:

    • Cool the reaction mixture to room temperature.

    • To the same vessel, add the (hetero)aryl halide (1.0-1.2 equiv.) and an aqueous solution of a base such as K₂CO₃ or Na₂CO₃ (2.0 M, 2.0-3.0 equiv.).

    • If the initial catalyst loading is low, an additional charge of the palladium catalyst or a suitable ligand may be beneficial, though a single catalyst loading is often sufficient.[1][5]

  • Coupling Reaction:

    • Reseal the vessel and heat the mixture again. For microwave-assisted synthesis, 120-150 °C for 30-60 minutes is a common condition.[1] For conventional heating, refluxing for 2-12 hours is typical.

    • Monitor the reaction by TLC or LC-MS for the formation of the desired 2-aryl-1H-imidazole product.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure 2-aryl-1H-imidazole.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Assemble Reactants: This compound, B₂(pin)₂, Pd Catalyst, Base 1 in Solvent Inert 2. Create Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Heat1 3. Heat (Microwave or Conventional) - Borylation Step - Inert->Heat1 Cool1 4. Cool to Room Temperature Heat1->Cool1 Add 5. Add Aryl Halide and Aqueous Base 2 Cool1->Add Heat2 6. Heat (Microwave or Conventional) - Suzuki Coupling Step - Add->Heat2 Cool2 7. Cool to Room Temperature Heat2->Cool2 Workup 8. Aqueous Workup (Extraction, Washing, Drying) Cool2->Workup Purify 9. Purification (Column Chromatography) Workup->Purify Product Final Product: 2-Aryl-1H-imidazole Purify->Product

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Quantitative Data Summary

The following table summarizes representative yields for one-pot borylation/Suzuki-Miyaura cross-coupling reactions of various aryl bromides with different coupling partners, demonstrating the general applicability and efficiency of this methodology. While specific data for this compound is not detailed in the cited literature, these results provide an expected range of yields for analogous transformations.

EntryBromo-Aryl/HeteroarylCoupling Partner (Ar-X)CatalystYield (%)Reference
13-Bromopyridine4-BromotolueneSiliaCat DPP-Pd83[2][3]
23-Bromopyridine2-BromotolueneSiliaCat DPP-Pd82[2][3]
35-Bromoindanone3-BromopyridinePd(PPh₃)₄~70-80[1]
44-Bromoanisole4-BromotolueneSiliaCat DPP-Pd95[2][3]
5Aryl Chloride (general)Aryl HalideBuchwald G2 catalystHigh[6]

Conclusion

The one-pot sequential borylation and Suzuki-Miyaura cross-coupling represents a highly efficient and atom-economical method for the synthesis of 2-aryl-1H-imidazoles from this compound. This strategy is particularly advantageous in a drug discovery setting, where the rapid generation of analog libraries is crucial for structure-activity relationship (SAR) studies. The provided protocols and workflows serve as a comprehensive guide for researchers to implement this valuable synthetic transformation in their own laboratories.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1H-imidazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the Sonogashira coupling of 2-bromo-1H-imidazole with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of 2-alkynyl-1H-imidazole derivatives, which are important scaffolds in medicinal chemistry and materials science.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The reaction tolerates a wide range of functional groups and can often be carried out under mild conditions, making it a versatile method for the synthesis of complex molecules.[2]

Reaction Principle

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the this compound to form a Pd(II)-imidazolyl complex.

  • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-1H-imidazole product and regenerate the active palladium(0) catalyst.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Pd(II)-Im-Br Br-Pd(II)L2-Im Oxidative_Addition->Pd(II)-Im-Br Transmetalation Transmetalation Pd(II)-Im-Br->Transmetalation Pd(II)-Im-Alkyne R-C≡C-Pd(II)L2-Im Transmetalation->Pd(II)-Im-Alkyne Reductive_Elimination Reductive Elimination Pd(II)-Im-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Im-C≡C-R Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Activation Alkyne Activation Cu(I)X->Alkyne_Activation Terminal Alkyne, Base Cu-Acetylide Cu(I)-C≡C-R Alkyne_Activation->Cu-Acetylide Cu-Acetylide->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization Reagents Add Pd catalyst, CuI, and ligand to a dry flask under inert atmosphere. Solvent Add anhydrous solvent and stir. Reagents->Solvent Reactants Add this compound, base, and terminal alkyne. Solvent->Reactants Heating Heat the reaction mixture to the desired temperature (e.g., 100 °C). Reactants->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to room temperature and quench the reaction. Monitoring->Quenching Extraction Extract the product with an organic solvent. Quenching->Extraction Purification Purify the crude product by column chromatography. Extraction->Purification Analysis Characterize the purified product by NMR and Mass Spectrometry. Purification->Analysis

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful Buchwald-Hartwig amination of 2-Bromo-1H-imidazole. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 2-amino-1H-imidazole derivatives, which are important scaffolds in medicinal chemistry.

Introduction

The Buchwald-Hartwig amination has emerged as a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] The synthesis of 2-amino-1H-imidazoles via this method offers a direct route to a class of compounds with significant biological activity. Traditional methods for the synthesis of these compounds often suffer from harsh reaction conditions and limited substrate scope. The palladium-catalyzed approach detailed herein provides a mild and efficient alternative, compatible with a wide range of functional groups.[4][5]

Recent advancements have identified highly effective catalyst systems for the amination of challenging heterocyclic substrates like this compound.[4][6] Notably, the use of bulky biarylphosphine ligands, such as tBuBrettPhos, in conjunction with a palladium precatalyst, has enabled the efficient coupling of various amines with unprotected bromoimidazoles in moderate to excellent yields under mild conditions.[4][5][6]

Data Presentation

The following table summarizes the scope of the Buchwald-Hartwig amination of this compound with various amines, highlighting the efficiency of the optimized catalyst system.

EntryAmineProductYield (%)
1Aniline2-(Phenylamino)-1H-imidazole85
24-Methoxyaniline2-(4-Methoxyphenylamino)-1H-imidazole82
34-(Trifluoromethyl)aniline2-(4-(Trifluoromethyl)phenylamino)-1H-imidazole75
4Cyclohexylamine2-(Cyclohexylamino)-1H-imidazole78
52-Aminopyridine2-(Pyridin-2-ylamino)-1H-imidazole65

Reaction conditions: this compound (1.0 mmol), amine (1.2 mmol), LHMDS (2.2 mmol), Pd precatalyst (1-2 mol %), tBuBrettPhos (1-2 mol %), THF, rt-80 °C, 12 h. Yields are isolated yields and are an average of two runs.[4][6]

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound:

Materials:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl)

  • tBuBrettPhos ligand

  • Lithium bis(trimethylsilyl)amide (LHMDS) (as a solution in THF or solid)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene (for reactions requiring higher temperatures)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol %) and the tBuBrettPhos ligand (1-2 mol %).

  • Reagent Addition: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent and Base: Add anhydrous THF (to make a ~0.1 M solution with respect to the limiting reagent). With vigorous stirring, add LHMDS (2.2 equiv) portion-wise at room temperature. For less reactive amines, the reaction may require heating.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 50-80 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-amino-1H-imidazole derivative.

Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - Pd Precatalyst - Ligand (tBuBrettPhos) solvent Add Anhydrous Solvent (THF) reagents->solvent base Add Base (LHMDS) solvent->base heating Stir at RT or Heat (50-80 °C) base->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench with sat. aq. NH4Cl monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product 2-Amino-1H-imidazole Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa complex1 Br-Pd(II)L(Imidazole) oa->complex1 le Ligand Exchange complex1->le complex2 R2N-Pd(II)L(Imidazole) complex1->complex2 + Amine - HBr (neutralized by base) le->complex2 re Reductive Elimination complex2->re re->pd0 product Product (2-Amino-1H-imidazole) re->product reactants This compound + Amine reactants->oa

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction with 2-bromo-1H-imidazole. Below you will find troubleshooting advice, frequently asked questions (FAQs), optimized reaction protocols, and comparative data to facilitate successful experimentation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound, a substrate known for its unique challenges.

Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no product yield?

A: Low yields with unprotected this compound are a frequent challenge, primarily due to catalyst inhibition. The presence of two nitrogen atoms in the imidazole ring, one acidic (N-H) and one basic (pyridine-type), can lead to deactivation of the palladium catalyst.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine-type nitrogen can coordinate strongly to the palladium center, forming stable, catalytically inactive complexes. This prevents the catalyst from participating in the desired cross-coupling cycle.

  • Formation of Imidazolide Anions: The acidic N-H proton can be deprotonated by the base, forming an imidazolide anion. This anion can also bind to the palladium catalyst, leading to off-cycle, inactive species.[1]

Troubleshooting Steps:

  • Select an Appropriate Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Utilize catalyst systems known to be robust for N-heterocyclic substrates.

    • Bulky, Electron-Rich Phosphine Ligands: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and tBuBrettPhos are highly recommended.[1][2] These ligands promote the desired reductive elimination step and can overcome catalyst inhibition.

    • Pre-formed Catalysts (Precatalysts): Using well-defined palladium precatalysts (e.g., XPhos-Pd-G3) can lead to more consistent and active catalyst formation in situ.

  • Optimize the Base: The choice of base is critical. It must be strong enough to activate the boronic acid but not so strong that it excessively promotes catalyst deactivation pathways.

    • Screen inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), which have proven effective for other challenging N-heterocycles.[1][3]

    • For amination reactions of this compound, a strong, non-nucleophilic base like LHMDS has been used successfully, suggesting its potential applicability in Suzuki couplings with careful optimization.[2][4]

  • Solvent Selection: Aprotic polar solvents, often with a small amount of water, are typically used.

    • Commonly successful solvent systems include dioxane/water or THF/water mixtures.[1] The water is often necessary to solubilize the inorganic base and facilitate transmetalation.

  • Increase Catalyst Loading: If inhibition is suspected, a moderate increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may help achieve reasonable conversion.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this?

A: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules.

Troubleshooting Steps:

  • Thorough Degassing: Ensure that all solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or through several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂, which require in situ reduction that can be promoted by the boronic acid.

Q3: My starting material is being consumed, but I am not isolating the desired product. What other side reactions could be occurring?

A: Besides catalyst inhibition and homocoupling, protodebromination (replacement of the bromine atom with a hydrogen) and protodeboronation (loss of the boronic acid group) can occur.

Troubleshooting Steps:

  • For Protodebromination: This side reaction can be promoted by impurities or suboptimal conditions. Re-evaluating the catalyst system and ensuring high-purity reagents can help.

  • For Protodeboronation: Heteroaryl boronic acids can be unstable.

    • Use the boronic acid as soon as possible after purchase or preparation.

    • Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which release the boronic acid more slowly under the reaction conditions.

Q4: Should I consider N-protection for the imidazole ring?

A: While coupling of the unprotected imidazole is often desired to avoid extra synthetic steps, N-protection can be a highly effective strategy if optimization of the unprotected coupling fails. Protecting groups like methoxymethyl (MOM) or 2-(trimethylsilyl)ethoxymethyl (SEM) can block the inhibitory effects of the N-H group, often leading to significantly improved yields.[5]

Data Presentation: Reaction Conditions for Halo-Heterocycles

The following tables summarize conditions used for the Suzuki-Miyaura and related cross-coupling reactions of bromo-imidazoles and other challenging N-heterocycles. Note that high-yield examples specifically for unprotected this compound are scarce in the literature, reflecting the difficulty of this transformation. The data presented for analogous systems provide a strong starting point for optimization.

Table 1: Palladium-Catalyzed Amination Conditions for this compound [2][4]

ParameterCondition
Palladium Precatalyst P4 (tBuBrettPhos-based)
Ligand L4 (tBuBrettPhos)
Base LHMDS
Solvent THF
Temperature 80 °C
Catalyst Loading 2 mol %
Yield Range Good

This data is from a Buchwald-Hartwig amination, a closely related cross-coupling reaction, and provides a valuable starting point for ligand and base screening for the Suzuki coupling.

Table 2: Suzuki-Miyaura Conditions for Unprotected Bromo-Pyrazoles [1]

ParameterCondition
Palladium Precatalyst P1 (XPhos-based)
Ligand XPhos
Base K₃PO₄
Solvent Dioxane / H₂O (4:1)
Temperature 100 °C
Catalyst Loading 6-7 mol %
Yield Range 61-86%

Pyrazoles also possess an acidic N-H and a basic nitrogen, making these conditions a relevant model for this compound.

Table 3: General Screening Conditions for Suzuki-Miyaura Coupling

ParameterStarting ConditionAlternative 1Alternative 2
Catalyst/Ligand Pd₂(dba)₃ / SPhosPd(OAc)₂ / XPhosPdCl₂(dppf)
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent Dioxane / H₂O (5:1)THF / H₂O (5:1)DMF
Temperature 100 °C80 °C120 °C
Catalyst Loading 2-5 mol %5-10 mol %1-2 mol %
Boronic Acid Equiv. 1.5 eq1.2 eq2.0 eq
Base Equiv. 2.0 eq3.0 eq2.5 eq

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected this compound (Starting Point for Optimization)

This protocol is a generalized starting point based on successful methods for related challenging N-heterocyclic substrates.[1]

  • Reagent Preparation: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.03 mmol, 3 mol %) and the additional ligand (e.g., XPhos, 0.035 mmol, 3.5 mol %). Add these solids to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1H-imidazole.

Visualizations

Logical Workflow for Troubleshooting

The following diagram outlines a decision-making process for troubleshooting a low-yielding Suzuki coupling reaction with this compound.

Troubleshooting_Workflow Start Start: Low Yield with This compound Check_Catalyst Is a specialized ligand (e.g., Buchwald-type) being used? Start->Check_Catalyst Change_Catalyst Action: Switch to Pd precatalyst with XPhos, SPhos, or tBuBrettPhos. Check_Catalyst->Change_Catalyst No Check_Base Is the base appropriate? (e.g., K3PO4, Cs2CO3) Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Screen_Bases Action: Screen alternative bases (K3PO4, Cs2CO3). Check_Base->Screen_Bases No Check_Temp Is the temperature optimal? (Typically 80-110 °C) Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Optimize_Temp Action: Increase temperature cautiously. Monitor for decomposition. Check_Temp->Optimize_Temp No Check_Degassing Is homocoupling or decomposition observed? Check_Temp->Check_Degassing Yes Optimize_Temp->Check_Degassing Improve_Degassing Action: Improve degassing of solvents. Ensure inert atmosphere is maintained. Check_Degassing->Improve_Degassing Yes Consider_Protection Consider N-Protection (e.g., MOM, SEM) if yield is still poor. Check_Degassing->Consider_Protection No Improve_Degassing->Consider_Protection End Successful Optimization Consider_Protection->End

Caption: Troubleshooting decision tree for optimizing the Suzuki coupling of this compound.

Generalized Suzuki Coupling Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Adduct L_n(R¹)Pd(II)-X Pd0->OxAdd Oxidative Addition Transmetal L_n(R¹)Pd(II)-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product 2-Aryl-1H-imidazole (R¹-R²) Transmetal->Product ArylHalide This compound (R¹-X) ArylHalide->OxAdd BoronicAcid Ar-B(OH)₂ (R²-B(OH)₂) Borate [Ar-B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

common side products in the synthesis of 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most prevalent side products in the bromination of 1H-imidazole are over-brominated species and isomeric monobrominated products. Due to the high reactivity of the imidazole ring, the reaction can readily proceed beyond monosubstitution.

Common Side Products:

  • Polybrominated imidazoles: The most common of these is 2,4,5-tribromo-1H-imidazole, which can become the major product if the reaction conditions are not carefully controlled. Dibrominated species such as 4,5-dibromo-1H-imidazole are also frequently observed.

  • Isomeric monobrominated imidazoles: Direct bromination of imidazole can also yield 4-bromo-1H-imidazole and 5-bromo-1H-imidazole. The relative amounts of these isomers depend on the reaction conditions.

Q2: Why is it challenging to achieve selective monobromination at the 2-position of imidazole?

A2: The challenge in achieving selective 2-bromination lies in the electronic properties of the imidazole ring. The positions at C-5 and C-4 are more susceptible to electrophilic attack than the C-2 position. Kinetic studies of the aqueous bromination of imidazole have shown the following order of reactivity for the different positions: 5-position > 4-position > 2-position.[1] This inherent reactivity preference makes it difficult to stop the reaction at the 2-monobrominated stage without the formation of other isomers and polybrominated products.

Q3: What are the recommended brominating agents for the synthesis of this compound?

A3: Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly used for the bromination of imidazoles.

  • Elemental Bromine (Br₂): Often used for exhaustive bromination to produce polybrominated imidazoles, which can then be selectively debrominated. Direct monobromination with Br₂ is challenging to control.

  • N-Bromosuccinimide (NBS): NBS is a milder and more easily handled brominating agent.[2][3] While it can also lead to polybromination, controlling the stoichiometry and reaction conditions can favor monobromination. However, achieving high selectivity for the 2-position remains a challenge even with NBS.[2]

Troubleshooting Guides

Issue 1: Predominance of Polybrominated Side Products

Problem: The major product isolated is 2,4,5-tribromo-1H-imidazole or a mixture of di- and tri-brominated imidazoles, with very low yield of the desired this compound.

Root Cause: The high reactivity of the imidazole ring towards electrophilic bromination makes over-bromination a common issue, especially with an excess of the brominating agent or prolonged reaction times.

Solutions:

  • Stoichiometric Control of Brominating Agent: Carefully control the molar equivalents of the brominating agent (e.g., NBS or Br₂) to be stoichiometric or in slight excess relative to the imidazole starting material.

  • Reaction Temperature: Perform the bromination at a controlled, and typically low, temperature to reduce the rate of subsequent bromination reactions.

  • Selective Debromination: A highly effective strategy is to first synthesize 2,4,5-tribromo-1H-imidazole and then perform a selective debromination to obtain this compound. This two-step approach often provides better overall yields and purity of the desired product. A common method for this is reductive debromination using reagents like sodium sulfite.

Issue 2: Formation of a Mixture of Monobromo Isomers

Problem: The product is a mixture of 2-bromo-, 4-bromo-, and 5-bromo-1H-imidazole, which are difficult to separate.

Root Cause: As mentioned, the C-4 and C-5 positions of the imidazole ring are kinetically favored for bromination over the C-2 position.

Solutions:

  • Reaction Condition Optimization: The regioselectivity of bromination can be influenced by the solvent and pH. Experimenting with different solvent systems and adjusting the pH may help to improve the selectivity for the 2-position.

  • Chromatographic Separation: While challenging due to similar polarities, careful column chromatography can be employed to separate the isomers. The use of a high-performance stationary phase and a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can improve resolution.

  • Protecting Group Strategy: In some cases, a protecting group can be used to block the more reactive positions, directing bromination to the desired position. However, this adds extra steps to the synthesis (protection and deprotection).

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Side Product NameChemical StructureCommon Method of Formation
2,4,5-Tribromo-1H-imidazoleBr-C1=C(Br)-N=C(Br)-N1Over-bromination with excess Br₂ or NBS
4,5-Dibromo-1H-imidazoleBr-C1=C(Br)-N=CH-N1Incomplete tribromination or partial debromination
4-Bromo-1H-imidazoleH-C1=C(Br)-N=CH-N1Isomeric product from direct bromination
5-Bromo-1H-imidazoleBr-C1=CH-N=CH-N1Isomeric product from direct bromination

Experimental Protocols

A reliable method to obtain pure this compound is a two-step process involving the synthesis of 2,4,5-tribromo-1H-imidazole followed by selective partial debromination.

Part 1: Synthesis of 2,4,5-Tribromo-1H-imidazole

This protocol is adapted from general procedures for the exhaustive bromination of imidazole.

Materials:

  • 1H-Imidazole

  • Bromine (Br₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Water

  • Ethyl Acetate

Procedure:

  • In a well-ventilated fume hood, dissolve 1H-imidazole in water containing an excess of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess (at least 3 equivalents) of bromine dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude 2,4,5-tribromo-1H-imidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Selective Debromination to this compound

This protocol is based on the principle of reductive debromination of polyhalogenated imidazoles.

Materials:

  • 2,4,5-Tribromo-1H-imidazole

  • Sodium Sulfite (Na₂SO₃)

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A mixture of 2,4,5-tribromo-1H-imidazole and a carefully controlled amount of sodium sulfite in water is heated. The exact stoichiometry of sodium sulfite needs to be optimized to favor the formation of the monobromo product.

  • The reaction progress is monitored by TLC or HPLC to determine the optimal reaction time for the formation of this compound and to minimize further debromination.

  • After cooling, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_issues Potential Issues cluster_solutions Troubleshooting Solutions Start 1H-Imidazole Bromination Bromination (e.g., NBS or Br2) Start->Bromination Crude_Product Crude Product Mixture Bromination->Crude_Product Stoichiometry Control Stoichiometry Bromination->Stoichiometry Control Over_Bromination Over-bromination Crude_Product->Over_Bromination Leads to Isomer_Formation Isomer Formation Crude_Product->Isomer_Formation Leads to Debromination Selective Debromination Over_Bromination->Debromination Solution Chromatography Column Chromatography Isomer_Formation->Chromatography Solution Final_Product Pure this compound Debromination->Final_Product Chromatography->Final_Product

Caption: Troubleshooting workflow for the synthesis of this compound.

Bromination_Pathway cluster_products Bromination Products Imidazole 1H-Imidazole 2-Bromo This compound (Desired Product) Imidazole->2-Bromo Selective Conditions 4_5-Bromo 4-Bromo- & 5-Bromo- 1H-imidazole (Isomers) Imidazole->4_5-Bromo Kinetic Products Di-Bromo Dibromo-imidazoles 2-Bromo->Di-Bromo Further Bromination 4_5-Bromo->Di-Bromo Further Bromination Tri-Bromo 2,4,5-Tribromo-1H-imidazole Di-Bromo->Tri-Bromo Further Bromination

Caption: Reaction pathways in the bromination of imidazole.

References

troubleshooting low yield in 2-Bromo-1H-imidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-Bromo-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in the synthesis of this compound are frequently encountered and can be attributed to several factors. The most common issues include suboptimal reaction conditions, incorrect stoichiometry of reactants, formation of multiple brominated byproducts, and degradation of the product. Imidazole is highly reactive towards electrophilic bromination, and the reaction can readily proceed to form di- and tri-brominated species, thus consuming the starting material and reducing the yield of the desired mono-brominated product.[1][2] The pH of the reaction medium is also a critical factor, as it influences the reactivity of the imidazole ring.[1][2]

Q2: I am observing the formation of significant amounts of di- and tri-brominated byproducts. How can I improve the selectivity for this compound?

A2: Achieving selective mono-bromination at the C2 position is a primary challenge. To enhance selectivity, careful control over the reaction conditions is essential.

  • Stoichiometry: Use a 1:1 molar ratio or a slight excess of imidazole to the brominating agent to favor mono-bromination.

  • Temperature: Running the reaction at lower temperatures can help to control the reaction rate and reduce over-bromination.

  • Slow Addition: Adding the brominating agent (e.g., Bromine or N-Bromosuccinimide) dropwise or in portions over an extended period can maintain a low concentration of the electrophile, thereby promoting mono-substitution.

  • Solvent: The choice of solvent can influence the selectivity. Dioxane has been reported to slow down the bromination compared to aqueous solutions, potentially allowing for better control.[3]

Q3: What are the recommended brominating agents for this synthesis, and what are their advantages and disadvantages?

A3: The two most common brominating agents for this reaction are elemental Bromine (Br₂) and N-Bromosuccinimide (NBS).

  • Bromine (Br₂): It is a powerful and cost-effective brominating agent. However, its high reactivity can lead to over-bromination and the formation of multiple byproducts.[3][4] It is also highly corrosive and requires careful handling.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to bromine.[5][6] It is a solid, making it easier and safer to handle. Using NBS can often lead to a cleaner reaction with fewer byproducts, particularly when aiming for mono-bromination.[7]

Q4: My product appears to be degrading during workup or purification. What are the stability considerations for this compound?

A4: this compound can be unstable under certain conditions. It has been reported to be sensitive to acidic conditions, under which it can spontaneously fragment.[8] Additionally, some nitroimidazole derivatives, which are structurally related, can be sensitive to light and prolonged exposure to high temperatures.[9] It is advisable to perform workup and purification under neutral pH and to protect the compound from excessive heat and light.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield Over-bromination: Formation of 2,4-dibromo-, 2,5-dibromo-, and 2,4,5-tribromo-1H-imidazole.- Use a 1:1 or slightly less than 1 molar equivalent of the brominating agent.- Add the brominating agent slowly and at a low temperature (e.g., 0-5 °C).- Monitor the reaction closely using TLC or HPLC.
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or pH.- Optimize the temperature; start with lower temperatures to control the reaction.- Choose a less polar solvent like dioxane or THF to potentially improve selectivity.- Control the pH of the reaction mixture; the reactivity of imidazole is pH-dependent.[1][2]
Product Degradation: Instability during reaction or workup.- Avoid strongly acidic conditions during workup.- Minimize exposure to high temperatures and direct light during purification.[9]
Poor Selectivity High Reactivity of Imidazole: The imidazole ring is highly activated towards electrophilic substitution at multiple positions (C2, C4, C5).[1]- Use a milder brominating agent like NBS instead of Br₂.- Employ protecting groups for the imidazole nitrogen if selective C2 bromination is the primary goal, though this adds extra steps to the synthesis.
Reaction Runaway: Uncontrolled temperature increase leading to multiple substitutions.- Ensure efficient stirring and cooling of the reaction vessel.- Add the brominating agent at a controlled rate.
Purification Difficulties Co-elution of Byproducts: Mono- and di-brominated imidazoles may have similar polarities, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.- Consider using a different stationary phase like alumina if silica gel fails to provide good separation.[9]
Oiling Out During Recrystallization: The product separates as an oil instead of crystals.- This can happen if the solution is too concentrated or cools too quickly. Try using a more dilute solution or allowing it to cool slowly.- A solvent/anti-solvent system (e.g., dissolving in a good solvent like ethanol and slowly adding a poor solvent like water) can induce crystallization.

Data Presentation

Table 1: Effect of Brominating Agent and Stoichiometry on Product Distribution (Illustrative Data)

EntryBrominating AgentMolar Ratio (Agent:Imidazole)Temperature (°C)SolventProduct Distribution (Approx. %)
This compound
1Br₂1.1 : 125Acetic Acid40
2Br₂0.9 : 10Dioxane75
3NBS1.0 : 125Acetonitrile85
4NBS1.0 : 10THF90

Note: The data presented in this table is illustrative and intended to demonstrate general trends. Actual results may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Bromosuccinimide (NBS)

Materials:

  • 1H-Imidazole

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-imidazole (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.0 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While the solution is hot, add deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield of this compound cause1 Over-bromination? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Product Degradation? start->cause3 solution1a Decrease Molar Ratio of Brominating Agent cause1->solution1a solution1b Slow, Low-Temp Addition cause1->solution1b solution1c Use Milder Agent (NBS) cause1->solution1c solution2a Optimize Temperature cause2->solution2a solution2b Change Solvent cause2->solution2b solution2c Control pH cause2->solution2c solution3a Neutral Workup cause3->solution3a solution3b Protect from Light/Heat cause3->solution3b end Improved Yield solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution2c->end solution3a->end solution3b->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway Imidazole 1H-Imidazole Product This compound (Desired Product) Imidazole->Product Mono-bromination BrominatingAgent + Br+ Byproduct1 2,4-Dibromo-1H-imidazole Product->Byproduct1 Further Bromination Byproduct2 2,4,5-Tribromo-1H-imidazole Byproduct1->Byproduct2 Further Bromination

References

preventing debromination of 2-Bromo-1H-imidazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-1H-imidazole, focusing on the common issue of premature debromination during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur with this compound?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the imidazole ring is replaced by a hydrogen atom.[1][2] This undesired reaction leads to the formation of 1H-imidazole as a byproduct, reducing the yield of the desired coupled product. The primary causes include:

  • Formation of Palladium Hydride Species: Certain bases and protic solvents (or the presence of water) can generate palladium hydride (Pd-H) intermediates. These species can then participate in a competing catalytic cycle that results in the cleavage of the C-Br bond and its replacement with a C-H bond.[1]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction, sometimes more than the desired coupling reaction.[1]

  • Nature of the Base: The choice of base is critical. Some bases can promote the formation of Pd-H species more readily than others, thereby increasing the likelihood of debromination.[1]

  • Ligand Choice: Inadequate ligand selection can lead to less stable catalytic complexes that are more prone to side reactions, including the formation of palladium hydrides.[1][3]

Q2: I am observing significant debromination in my Suzuki-Miyaura coupling reaction. How can I troubleshoot this?

A2: Debromination is a known challenge in Suzuki-Miyaura reactions with electron-rich heteroaryl bromides like this compound. Here are several strategies to minimize this side reaction:

  • Optimize the Base and Solvent System: Weaker bases and aprotic solvents are generally preferred to minimize the formation of palladium hydrides.[1] A combination of Cs₂CO₃ or K₃PO₄ in solvents like dioxane, THF, or toluene, often with a minimal amount of water, can be effective.[1][4]

  • Select the Right Catalyst and Ligand: The choice of the palladium source and phosphine ligand is crucial. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can promote the desired cross-coupling pathway over debromination.[1]

  • Control the Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to disfavor the debromination side reaction.[1] Microwave irradiation at a controlled temperature has been shown to provide good results in some cases.[1]

Q3: My Buchwald-Hartwig amination of this compound is yielding the debrominated product. What specific adjustments should I make?

A3: For Buchwald-Hartwig aminations, preventing debromination hinges on promoting the desired C-N bond formation, which competes with the debromination pathway.[3] Key parameters to adjust include:

  • Ligand Selection: This is often the most critical factor. Bulky, electron-rich phosphine ligands are highly recommended to stabilize the palladium center and facilitate the reductive elimination step that forms the C-N bond.[1][5] Ligands like Josiphos, BrettPhos, or those from the Buchwald biarylphosphine family are often effective.

  • Base Selection: Use a base that is strong enough to deprotonate the amine but does not readily promote the formation of palladium hydrides. Sodium tert-butoxide (NaOtBu) is commonly used, but if debromination is severe, switching to a weaker base like Cs₂CO₃ or K₃PO₄ may be beneficial.[6]

  • Solvent Choice: Strictly anhydrous, aprotic solvents such as toluene, dioxane, or THF are recommended to reduce potential sources of protons that can lead to palladium hydride formation.

Troubleshooting Workflow for Debromination

The following diagram outlines a logical workflow for troubleshooting debromination issues during cross-coupling reactions.

G start_node Debromination Observed process_node1 Verify Reagent Purity & Anhydrous/Inert Conditions start_node->process_node1 Initial Check decision_node decision_node process_node process_node end_node Reaction Optimized decision_node1 Problem Persists? process_node1->decision_node1 decision_node1->end_node No (Issue Resolved) process_node2 Lower Reaction Temperature (e.g., 100°C -> 80°C) decision_node1->process_node2 Yes decision_node2 Improvement? process_node2->decision_node2 decision_node2->end_node Yes (Issue Resolved) process_node3 Optimize Base: Switch to a weaker (e.g., K₃PO₄) or non-hydroxide base (e.g., Cs₂CO₃) decision_node2->process_node3 No / Insufficient decision_node3 Improvement? process_node3->decision_node3 decision_node3->end_node Yes (Issue Resolved) process_node4 Optimize Catalyst/Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) decision_node3->process_node4 No / Insufficient process_node4->end_node

Caption: A step-by-step workflow for troubleshooting debromination.

Competing Reaction Pathways

Debromination occurs when a palladium hydride species intercepts the catalytic cycle. The diagram below illustrates the desired productive cycle versus the competing debromination pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Debromination Side-Reaction pd0 Pd(0)L₂ oa Oxidative Addition (R-X) + R-Br pd0->oa pd2_complex R-Pd(II)(X)L₂ oa->pd2_complex tm Transmetalation (Suzuki) or Amine Coordination (B-H) + Nucleophile (Nu) pd2_complex->tm pd_h [Pd-H] Species pd2_complex->pd_h From Base/Solvent debrom_re Reductive Elimination - R-H pd2_complex->debrom_re Interception by [Pd-H] re Reductive Elimination - R-Nu tm->re product R-Nu (Product) re->product product->pd0 pd_h->debrom_re byproduct R-H (Debrominated Byproduct) debrom_re->byproduct byproduct->pd0

Caption: Catalytic cycles for cross-coupling vs. debromination.

Quantitative Data Summary

The choice of reaction parameters significantly impacts the ratio of the desired product to the debrominated byproduct. The following table summarizes typical outcomes based on adjustments to the reaction conditions.

Parameter AdjustedCondition A (High Debromination)Condition B (Low Debromination)Typical Outcome for Condition BReference
Base Strong, protic base (e.g., NaOH)Weaker, aprotic base (e.g., K₃PO₄, Cs₂CO₃)Favors reductive elimination over Pd-H formation.[1]
Ligand Small, less electron-donating (e.g., PPh₃)Bulky, electron-rich (e.g., XPhos, SPhos)Stabilizes the Pd-complex, accelerates C-N/C-C coupling.[1]
Temperature High (e.g., >120 °C)Moderate (e.g., 80-100 °C)Reduces the rate of the debromination side reaction.[1]
Additive NoneBromide Salt (e.g., NaBr, TBAB)Suppresses dehalogenation, particularly in Heck reactions.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from methodologies known to suppress debromination in related heterocyclic systems.[1][7]

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired boronic acid or ester (1.2-1.5 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M).

  • Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the formation of 1H-imidazole as an indicator of debromination.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on established methods for the amination of heterocyclic bromides.[5][8]

  • Preparation: To an oven-dried resealable Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate biarylphosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.1-1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1-0.2 M).

  • Reaction: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and minimize byproduct formation.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate, and filter through a pad of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting residue by silica gel column chromatography to isolate the desired 2-amino-1H-imidazole product.

References

column chromatography techniques for purifying 2-Bromo-1H-imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing column chromatography for the purification of 2-Bromo-1H-imidazole derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and illustrative workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound derivatives, offering practical solutions in a question-and-answer format.

Question: My this compound derivative is co-eluting with impurities. How can I improve the separation?

Answer: Co-elution is a frequent challenge, often resolvable by optimizing your chromatographic conditions. Here are several strategies:

  • Optimize the Mobile Phase: The polarity of your eluent system is critical. If your compounds are eluting too quickly and together, your mobile phase is likely too polar. Conversely, if they are not moving down the column, it is not polar enough. Systematically test different solvent ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) using Thin Layer Chromatography (TLC) to find the optimal separation. An ideal Rf value for your target compound on a TLC plate is around 0.3, as this generally provides the best separation on a column.[1]

  • Switch to Gradient Elution: If an isocratic (constant solvent mixture) system fails to provide adequate separation, switching to a gradient elution is recommended.[2][3] Start with a low polarity mobile phase to allow less polar impurities to elute first. Then, gradually increase the polarity by increasing the proportion of the more polar solvent. This will then elute your slightly more polar desired product, leaving the most polar impurities on the column. A shallow gradient is often more effective for separating compounds with similar polarities, such as isomers.[3]

  • Change the Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues. For basic compounds like imidazoles, neutral or basic alumina can offer different selectivity and may improve separation.[4]

  • Employ Dry Loading: For improved band sharpness and better separation, consider "dry loading" your sample. This involves pre-adsorbing your crude product onto a small amount of silica gel before carefully adding it to the top of the column.[2][4]

Question: I am experiencing low recovery of my purified compound. What are the possible causes and solutions?

Answer: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: Your compound may be strongly binding to the silica gel. This can be mitigated by:

    • Deactivating the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 0.5%), to your mobile phase.[4]

    • Switching to a less acidic stationary phase like alumina.[4]

  • Compound Instability: Some imidazole derivatives, particularly nitro-imidazoles, can be sensitive and may degrade on silica gel.[3] To minimize degradation:

    • Run the column as quickly as possible (flash chromatography).

    • Protect the column from direct light by wrapping it in aluminum foil, as some compounds are photolabile.[3]

    • Avoid strongly acidic or basic conditions during your workup and purification.[3]

  • Improper Fraction Collection: You might be collecting fractions that are too broad or not monitoring the elution closely enough with TLC, leading to the loss of your product in mixed fractions.

Question: The bands of my compounds are streaking or tailing on the column. What should I do?

Answer: Tailing or streaking can be caused by a few issues:

  • Sample Overloading: You may have loaded too much crude material onto the column. A general guideline is to load 1-5% of the silica gel weight with your crude mixture.[3]

  • Poor Solubility: If your compound has low solubility in the chosen eluent, it can precipitate on the column, leading to tailing. Try a different solvent system in which your compound is more soluble.

  • Strong Interaction with Stationary Phase: For basic compounds like imidazoles, the acidic nature of silica gel can cause tailing. Adding a small amount of triethylamine to the mobile phase can help to reduce these interactions and improve peak shape.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase system for purifying this compound derivatives?

A1: A Hexane/Ethyl Acetate solvent system is a very common and effective starting point for many organic compounds, including imidazole derivatives.[3][5] You can begin by testing a range of ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) on a TLC plate to determine the optimal polarity. If your compound is more polar, a Dichloromethane/Methanol system may be more appropriate.[3]

Q2: How do I choose the correct stationary phase?

A2: Silica gel (60-120 mesh or the finer 230-400 mesh for better resolution) is the standard choice for most purifications of this type.[3] However, if your compound is particularly basic or acid-sensitive, neutral or basic alumina can be a better alternative.[6]

Q3: How can I effectively separate constitutional isomers of this compound derivatives?

A3: Separating isomers is often challenging due to their similar polarities.[3] Success often lies in fine-tuning the chromatographic conditions. Using a finer mesh silica gel (230-400 mesh) can improve resolution.[3] A very shallow gradient elution is also recommended to maximize the separation between the closely eluting isomers.[3] In some cases, preparative TLC may be a viable alternative for separating stubborn isomers.[3]

Q4: How do I monitor the progress of my column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring your column.[5] Collect fractions of a consistent volume and then spot a small amount from each fraction onto a TLC plate.[5] Develop the plate in the same solvent system you are using for the column and visualize the spots under a UV lamp.[5] Fractions containing the same single spot can be combined.

Data Presentation

While specific Rf values are highly dependent on the exact derivative and conditions, the following tables provide representative data to guide method development.

Table 1: Example TLC Rf Values for Brominated Imidazole Derivatives

Compound TypeMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
2-Bromo-1-methyl-1H-imidazole4:10.45
4-Bromo-1-methyl-2-nitro-1H-imidazole9:10.30
5-Bromo-1-methyl-2-nitro-1H-imidazole (Isomer)9:10.35
2,5-Dibromo-4-nitro-1H-imidazole4:10.50

Note: These values are illustrative and should be confirmed experimentally for your specific compound.

Table 2: Example Gradient Elution Profile for Purifying a this compound Derivative

StepMobile Phase (Hexane:Ethyl Acetate)Volume (Column Volumes)Purpose
1100:02Equilibrate column and elute very non-polar impurities
295:55Elute non-polar impurities
390:1010Elute the desired this compound derivative
480:205Elute more polar impurities
550:505Wash the column of highly polar impurities

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Derivative

This protocol provides a general guideline and may need to be optimized for your specific derivative.

1. Preparation of the Column:

  • Choose an appropriate column size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).[4]

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 100% Hexane).[5]

  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles. Gently tap the column to aid packing.[3]

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

2. Sample Preparation and Loading:

  • Wet Loading: Dissolve the crude product (e.g., 100 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[5] Carefully apply the solution to the top of the silica gel bed.

  • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the column.[4]

3. Elution:

  • Begin eluting with the initial non-polar solvent system (e.g., 100% Hexane).

  • If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., from 100% Hexane to 98:2, then 95:5, 90:10 Hexane:Ethyl Acetate).[5]

4. Fraction Collection and Analysis:

  • Collect fractions of a consistent volume in test tubes.[5]

  • Monitor the collected fractions by TLC using a suitable developing system and a UV lamp to visualize the spots.[5]

  • Combine the fractions that contain the pure desired product.[7]

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Slurry & Pack Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Wet or Dry Load) prep_sample->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: A typical workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Poor Separation Issue co_elution Co-elution of Compounds start->co_elution tailing Tailing/Streaking Bands start->tailing low_recovery Low Recovery start->low_recovery optimize_mp Optimize Mobile Phase co_elution->optimize_mp gradient Use Gradient Elution co_elution->gradient change_sp Change Stationary Phase co_elution->change_sp dry_load Use Dry Loading co_elution->dry_load tailing->change_sp add_base Add Triethylamine to Mobile Phase tailing->add_base check_loading Reduce Sample Load tailing->check_loading low_recovery->change_sp low_recovery->add_base check_stability Check Compound Stability low_recovery->check_stability

Caption: A logical diagram for troubleshooting common column chromatography issues.

References

Technical Support Center: Managing Regioisomers in Imidazole Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions and in-depth guidance for controlling the formation of regioisomers during the bromination of imidazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the bromination of imidazole?

A1: The high reactivity of the imidazole ring poses a significant challenge, often leading to a lack of selectivity and the formation of mixtures of mono-, di-, and even tri-brominated products.[1] The primary difficulty lies in controlling the position and degree of bromination to obtain the desired regioisomer.

Q2: Which positions on the imidazole ring are most reactive towards electrophilic bromination?

A2: The reactivity of the carbon positions in the imidazole ring towards electrophilic substitution generally follows the order C5 > C4 > C2. The C5 position is the most electron-rich and sterically accessible, making it the most susceptible to electrophilic attack. The C2 position is the least reactive due to the electron-withdrawing effect of the adjacent nitrogen atoms.

Q3: How do substituents on the imidazole ring affect the regioselectivity of bromination?

A3: Substituents play a crucial role in directing the position of bromination. Electron-donating groups (EDGs) activate the ring, often leading to polysubstitution, while electron-withdrawing groups (EWGs) deactivate the ring and can direct bromination to specific positions. For instance, a nitro group at the C2 position deactivates the ring and directs bromination to the C4 and C5 positions.

Q4: What are the most common brominating agents for imidazole, and how do they differ?

A4: The most common brominating agents are N-Bromosuccinimide (NBS) and elemental bromine (Br₂). NBS is generally preferred as it is a solid and safer to handle than liquid bromine.[1] It is considered a milder source of electrophilic bromine, which can sometimes help in controlling the extent of bromination. Other specialized reagents, such as 2,4,4,6-tetrabromocyclohexa-2,5-dienone, have been used to achieve high yields of monobrominated imidazoles.

Q5: How can N-protection be used to control regioselectivity?

A5: Protecting the nitrogen of the imidazole ring is a key strategy for controlling regioselectivity. A bulky protecting group, such as a trityl or SEM (2-(trimethylsilyl)ethoxymethyl) group, can sterically hinder the adjacent C2 and C5 positions, thereby directing bromination to the C4 position. The choice of protecting group can also influence the electronic properties of the ring, further guiding the substitution pattern.

Troubleshooting Guides

Problem 1: My reaction yields a mixture of polybrominated products instead of the desired monobromoimidazole.

Possible Cause Solution
Overly reactive brominating agent. Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine.[1]
High reaction temperature. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the reaction rate and improve selectivity.
Incorrect stoichiometry. Use only one equivalent of the brominating agent relative to the imidazole substrate.
Highly activated imidazole substrate. If the imidazole has strongly electron-donating substituents, consider using a less activating protecting group on the nitrogen or a more deactivating group on the ring if the synthesis allows.

Problem 2: I am getting a mixture of 4-bromo and 5-bromo regioisomers that are difficult to separate.

Possible Cause Solution
Similar reactivity of C4 and C5 positions. Employ an N-protecting group to sterically differentiate the two positions. A bulky group will favor bromination at the less hindered C4 position.
Tautomerization of N-unsubstituted imidazole. For N-unsubstituted imidazoles, the tautomerization between the 4-bromo and 5-bromo forms can lead to a mixture. N-substitution prior to bromination can prevent this.
Ineffective purification method. Separation of 4- and 5-bromo isomers can be challenging. High-performance liquid chromatography (HPLC) or centrifugal partition chromatography (CPC) may be more effective than standard column chromatography.[2][3]

Problem 3: The bromination reaction is not proceeding or is giving a very low yield.

Possible Cause Solution
Deactivated imidazole ring. If the imidazole ring has strong electron-withdrawing groups, more forcing reaction conditions may be necessary, such as a higher temperature or a more reactive brominating agent.
Poor quality of brominating agent. Ensure that the brominating agent, especially NBS, is pure and has been stored correctly, as it can decompose over time.
Inappropriate solvent. The choice of solvent can significantly impact the reaction. Aprotic solvents like DMF or THF are commonly used. The polarity of the solvent can affect the solubility and reactivity of the reagents.

Experimental Protocols

Protocol 1: Selective Dibromination of 2-Nitroimidazole at C4 and C5 using NBS

This protocol is suitable when the C2 position is blocked by a deactivating group, leading to selective bromination at the C4 and C5 positions.[1]

Materials:

  • 2-Nitroimidazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-nitroimidazole in DMF.

  • Add two equivalents of NBS to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the product, 4,5-dibromo-2-nitroimidazole, can be isolated by standard work-up procedures.[1]

Protocol 2: Regioselective Synthesis of 4-Bromo-1-tritylimidazole

This protocol utilizes a bulky N-protecting group to direct bromination to the C4 position.

Materials:

  • 1-Tritylimidazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-tritylimidazole in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add one equivalent of NBS portion-wise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Quantitative Data

Table 1: Influence of N-Substituent on the Regioisomer Ratio in the Bromination of 1-Methylimidazole.

N-SubstituentBrominating AgentSolventTemperature (°C)Product Ratio (4-bromo:5-bromo)Yield (%)
MethylBr₂DioxaneRoom Temp4:1Not specified
MethylNBSDMFRoom TempPredominantly 4-bromoNot specified

Data is illustrative and compiled from various sources. Actual results may vary.

Visualizations

Workflow for Selecting a Bromination Strategy

bromination_strategy Decision Tree for Imidazole Bromination start Desired Bromoimidazole Regioisomer? mono_bromo Monobromination start->mono_bromo Mono di_bromo Dibromination start->di_bromo Di tri_bromo Tribromination start->tri_bromo Tri c2_bromo C2-Bromination mono_bromo->c2_bromo C2 c4_bromo C4-Bromination mono_bromo->c4_bromo C4 c5_bromo C5-Bromination mono_bromo->c5_bromo C5 strategy_di Strategy for Dibromination: - Use 2 equivalents of brominating agent. - Start with an imidazole with a deactivating group at C2 for C4/C5 dibromination. di_bromo->strategy_di strategy_tri Strategy for Tribromination: - Use excess brominating agent (e.g., Br2). - Typically proceeds readily with unsubstituted imidazole. tri_bromo->strategy_tri strategy_c2 Strategy for C2: - Protect C4/C5 with bulky groups. - Use lithiation at C2 followed by quenching with a bromine source. c2_bromo->strategy_c2 strategy_c4 Strategy for C4: - Use a bulky N-protecting group (e.g., Trityl, SEM). - Brominate with NBS. c4_bromo->strategy_c4 strategy_c5 Strategy for C5: - Often co-produced with C4-bromo isomer. - Can be favored with specific directing groups or through isomerization. c5_bromo->strategy_c5 poly_bromo Polybromination

Caption: A decision tree to guide the selection of a synthetic strategy based on the desired bromoimidazole regioisomer.

Factors Influencing Regioselectivity in Imidazole Bromination

regioselectivity_factors Key Factors Controlling Regioselectivity regioselectivity Regioselectivity substituents Substituents on Imidazole Ring regioselectivity->substituents protecting_groups N-Protecting Groups regioselectivity->protecting_groups reaction_conditions Reaction Conditions regioselectivity->reaction_conditions brominating_agent Brominating Agent regioselectivity->brominating_agent edg Electron-Donating Groups (EDGs) (e.g., alkyl, alkoxy) substituents->edg ewg Electron-Withdrawing Groups (EWGs) (e.g., nitro, cyano) substituents->ewg steric_bulk Steric Bulk (e.g., Trityl, SEM) protecting_groups->steric_bulk electronic_effect Electronic Effect protecting_groups->electronic_effect temperature Temperature reaction_conditions->temperature solvent Solvent reaction_conditions->solvent stoichiometry Stoichiometry reaction_conditions->stoichiometry reactivity Reactivity (e.g., NBS vs. Br2) brominating_agent->reactivity

Caption: A diagram illustrating the interplay of factors that determine the regiochemical outcome of imidazole bromination.

References

Technical Support Center: Efficient Cross-Coupling with 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in cross-coupling reactions involving 2-Bromo-1H-imidazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during cross-coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: I am not observing any significant formation of my desired product in the cross-coupling reaction with this compound. What are the likely causes and how can I resolve this?

  • Answer: Low to no product yield is a common issue that can stem from several factors. A primary concern with imidazole-containing substrates is potential catalyst inhibition, where the imidazole nitrogen can coordinate to the palladium center, hindering its catalytic activity.[1] Additionally, the choice of catalyst system, reaction conditions, and reagent quality are critical for success.

    Possible Solutions:

    • Catalyst and Ligand Selection: The choice of ligand is crucial. For Suzuki reactions, palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine can be effective.[2] In Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands such as X-Phos have shown success, particularly when paired with a palladium source like Pd(OAc)₂.[3] N-heterocyclic carbene (NHC) ligands can also be effective as their strong σ-donating properties can facilitate the activation of the aryl halide.[4]

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can deactivate the palladium catalyst.

    • Reagent Purity: Use high-purity, anhydrous, and degassed solvents. Impurities in the starting materials or solvents can poison the catalyst.

    • Base Selection: The strength and type of base can significantly impact the reaction. Stronger bases like NaOtBu or KOtBu are often required for Buchwald-Hartwig aminations of electron-rich bromo-heterocycles.[3] For Suzuki couplings, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates are commonly used.[2][5]

    • Temperature: Ensure the reaction is running at the optimal temperature. While some Sonogashira couplings can proceed at room temperature, many cross-coupling reactions require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[6][7]

Issue 2: Significant Formation of Side Products

  • Question: My reaction is producing significant amounts of side products, such as the debrominated imidazole and homocoupled products. How can I minimize these?

  • Answer: The formation of side products like debrominated starting material (protodebromination) and homocoupled products is a common challenge in cross-coupling reactions.

    Possible Solutions to Minimize Side Products:

    • Protodebromination: This occurs when the bromine atom is replaced by a hydrogen. This can be minimized by:

      • Careful choice of base and solvent: Avoid protic solvents if possible, as they can be a source of protons.

      • Optimizing reaction temperature: Lowering the temperature may reduce the rate of this side reaction.

    • Homocoupling: This is the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the alkyne (in Sonogashira reactions).[1] This can be mitigated by:

      • Using copper-free conditions for Sonogashira coupling: The copper co-catalyst can sometimes promote alkyne homocoupling.[8]

      • Ensuring a properly degassed reaction mixture: Oxygen can promote the homocoupling of boronic acids.[9]

      • Slow addition of the coupling partner: In some cases, slow addition of the boronic acid or alkyne can minimize its homocoupling.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the recommended starting points for catalyst selection for different cross-coupling reactions with this compound?

    • A1: For Suzuki-Miyaura coupling , a common starting point is a palladium(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand.[5] For Buchwald-Hartwig amination , catalyst systems based on bulky, electron-rich phosphine ligands like XantPhos or DavePhos are often effective.[10][11] For Sonogashira coupling , a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditional, though copper-free systems are also being developed to avoid homocoupling.[12][13][14]

  • Q2: Should I use a pre-catalyst or generate the active catalyst in situ?

    • A2: Both approaches can be effective. Pre-catalysts, which are stable and well-defined palladium complexes, can offer better reproducibility. Generating the catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a ligand is also a common and often successful strategy.[4] The choice may depend on the specific reaction and the sensitivity of the substrates.

Reaction Conditions

  • Q3: What is the role of the base in these cross-coupling reactions?

    • A3: The base plays a crucial role in the catalytic cycle. In Suzuki coupling, the base activates the organoboron species to facilitate transmetalation.[15] In Buchwald-Hartwig amination, the base is required to deprotonate the amine, forming the amide that coordinates to the palladium center.[16] In Sonogashira coupling, the base deprotonates the terminal alkyne to form the reactive acetylide.[14]

  • Q4: Is N-protection of the imidazole ring necessary?

    • A4: While many successful cross-couplings have been reported with unprotected this compound, N-protection can sometimes be beneficial.[17] The unprotected imidazole N-H can be acidic and may interfere with the base or the catalyst. If you are experiencing issues with catalyst inhibition or low yields, considering an N-protecting group (e.g., MOM, SEM) that can be easily removed later might be a viable strategy.[18][19]

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100Good to Excellent
PdCl₂(dppf)-Cs₂CO₃1,4-Dioxane/H₂O90High
Pd₂(dba)₃SPhosK₃PO₄Toluene10085-95

Table 2: Effective Catalyst Systems for Buchwald-Hartwig Amination of this compound

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂X-PhosKOtBuTolueneRefluxGood to Excellent
Pd₂(dba)₃BINAPNaOtBuToluene11070-85
[Pd(allyl)Cl]₂DavePhosDBUToluene10085

Table 3: Catalyst Systems for Sonogashira Coupling of this compound

Palladium SourceCo-catalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₂Cl₂CuI-Et₃NTHFRT - 60High
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF10072-96
[DTBNpP]Pd(crotyl)ClNone-TMPDMSORT65-92

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., PPh₃, 4-10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., X-Phos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.2 equiv) to an oven-dried reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[3][17]

Protocol 3: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPA, 2-3 equiv).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C as needed.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove catalyst residues.[8]

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[20]

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling reagents 1. Add Reactants & Catalyst (this compound, Coupling Partner, Pd Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂ or Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Reaction Work-up (Quench, Extract) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection Catalyst Selection Guide for this compound start Start: Choose Cross-Coupling Type suzuki Suzuki-Miyaura (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald sonogashira Sonogashira (C-C bond, alkyne) start->sonogashira suzuki_cat Catalyst System: Pd(OAc)₂/PPh₃ or PdCl₂(dppf) suzuki->suzuki_cat buchwald_cat Catalyst System: Pd(OAc)₂/X-Phos or Pd₂(dba)₃/BINAP buchwald->buchwald_cat sonogashira_cat Catalyst System: Pd(PPh₃)₂Cl₂/CuI (Traditional) or Copper-Free System sonogashira->sonogashira_cat

Caption: Decision guide for initial catalyst system selection.

References

improving the regioselectivity of functionalizing 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2-bromo-1H-imidazole. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N-1 and N-3 alkylated products?

A1: The tautomeric nature of the N-H proton in this compound allows for alkylation at either nitrogen (N-1 or N-3). The ratio of the resulting regioisomers is highly sensitive to reaction conditions. Factors such as the choice of base, solvent, and temperature determine whether the reaction is under kinetic or thermodynamic control, leading to different product distributions.[1][2]

Q2: How can I achieve high selectivity for the N-1 alkylated product?

A2: To favor the thermodynamically more stable N-1 isomer, conditions that allow for equilibration are necessary. Generally, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF) provides excellent N-1 selectivity.[1][2] Increasing the reaction temperature can also facilitate the conversion to the N-1 product.[1][3]

Q3: What conditions favor the formation of the N-3 alkylated product?

A3: The N-3 product is often the kinetically favored isomer. Its formation can be promoted by using weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, often at lower temperatures.[1][3][4] However, these conditions frequently yield mixtures, and achieving high selectivity for the N-3 isomer can be challenging.

Q4: My palladium-catalyzed N-arylation reaction has a low yield. What could be the cause?

A4: Imidazoles can act as ligands and have a strong inhibitory effect on the in situ formation of the catalytically active Pd(0)-ligand complex from a Pd(II) precatalyst.[5][6] This prevents the catalytic cycle from starting efficiently. To overcome this, pre-activating the catalyst by heating the palladium source (e.g., Pd2(dba)3) and the phosphine ligand in the solvent before adding the imidazole substrate can drastically improve reaction efficacy and yield.[5][6]

Q5: How can I selectively functionalize the carbon skeleton, for example, at the C-5 position?

A5: Direct C-H functionalization of this compound is difficult without first protecting the nitrogen atom. Using a protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is crucial.[7] Once the nitrogen is protected, regioselective C-5 arylation can be achieved using palladium catalysis, often with a carbonate base.[7] Alternatively, C-5 lithiation followed by quenching with an electrophile is a viable strategy.[8][9]

Q6: What is the best N-H protecting group to use for this compound?

A6: The choice of protecting group depends on the subsequent reaction conditions. The SEM group is highly effective for directing C-H arylations, as it is stable under the reaction conditions and can be strategically "switched" from N-1 to N-3 to enable functionalization at different positions.[7] Other common protecting groups like silyl ethers or carbamates can also be employed, with the key consideration being their stability to the planned reaction sequence and the orthogonality of their removal conditions.[10]

Troubleshooting Guides

Problem: Poor Regioselectivity in N-Alkylation
  • Symptom: NMR or LC-MS analysis shows a significant mixture of N-1 and N-3 regioisomers.

  • Root Cause: The reaction conditions are not sufficiently selective for either the kinetic (N-3) or thermodynamic (N-1) product.

  • Solutions:

    • To Increase N-1 Selectivity (Thermodynamic Control): Switch to a stronger, non-nucleophilic base and a less polar solvent. Sodium hydride (NaH) in THF is a highly effective combination.[2] Ensure the reaction is run at a sufficient temperature (e.g., 50 °C) to allow for equilibration to the more stable N-1 isomer.[1]

    • To Isolate the N-3 Product (Kinetic Control): Use milder conditions, such as K2CO3 in acetonitrile at room temperature or below.[3] Be aware that this may still produce mixtures, and careful chromatographic separation will likely be required.

    • Evaluate the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide) may be less selective. If possible, using a less reactive electrophile (e.g., an alkyl bromide) might improve control.

G cluster_n1 N-1 Strategy cluster_n3 N-3 Strategy start Problem: Mixture of N-1/N-3 Isomers goal Desired Product? start->goal n1_path N-1 Isomer (Thermodynamic) goal->n1_path  N-1 n3_path N-3 Isomer (Kinetic) goal->n3_path  N-3 n1_cond Switch to: Base: NaH Solvent: THF n1_path->n1_cond n3_cond Switch to: Base: K2CO3 or Cs2CO3 Solvent: ACN or DMF n3_path->n3_cond n1_temp Increase Temperature (e.g., RT to 50 °C) To Ensure Equilibration n1_cond->n1_temp n1_result High N-1 Selectivity n1_temp->n1_result n3_temp Lower Temperature (e.g., RT to 0 °C) To Trap Kinetic Product n3_cond->n3_temp n3_result Improved N-3 Ratio (Purification may be needed) n3_temp->n3_result

Problem: Inefficient Palladium-Catalyzed N-Arylation
  • Symptom: Reaction is sluggish, requires high catalyst loading, or results in low product yield with significant starting material recovery.

  • Root Cause: The this compound substrate is coordinating to the palladium center, preventing the formation of the active Pd(0) catalyst.[5][6]

  • Solution:

    • Catalyst Pre-activation: In a flask under an inert atmosphere, combine the palladium source (e.g., Pd2(dba)3) and the phosphine ligand (e.g., a biaryl phosphine) in the reaction solvent.[5]

    • Heat Mixture: Gently heat this mixture (e.g., to 100-120 °C) for a few minutes to facilitate the formation of the active Pd(0)-ligand complex.

    • Cool and Add Reagents: Cool the solution to the desired reaction temperature, then add the this compound, aryl halide, and base to initiate the cross-coupling reaction. This procedure prevents the substrate from interfering with catalyst activation and can dramatically improve yields.[6]

G start Low Yield in N-Arylation cause Cause: Imidazole Inhibits Pd(0) Catalyst Formation[5][6] start->cause step1 step1 cause->step1 result Result: Efficient Formation of Active Pd(0) Catalyst & Improved Product Yield step4 step4 step4->result

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Substituted Imidazoles Data is generalized from studies on similar imidazole/indazole systems to provide a predictive framework.

EntryBaseSolventTemperaturePredominant IsomerN-1:N-3 Ratio (Approx.)Reference
1NaHTHF50 °CN-1 (Thermodynamic)>99:1[1][2]
2Cs2CO3DMFRoom TempMixture~60:40 to 70:30[1]
3K2CO3Acetonitrile60 °CMixture (N-1 favored)~70:30 to 85:15[3]
4KOHDMSORoom TempMixtureVariable[3]

Table 2: Selected Conditions for N-Arylation of Imidazoles

EntryCatalyst / LigandBaseSolventTemperatureOutcomeReference
1Pd2(dba)3 / Biaryl PhosphineK3PO4Toluene/Dioxane120 °CCompletely N-1 selective arylation.[5][6][5][6]
2Cu2O / L1c*Cs2CO3Butyronitrile110 °CGood yields for N-arylation of various imidazoles.[11][11]
3CuI / Diamine LigandK3PO4Dioxane110 °CEffective for N-arylation with aryl iodides and bromides.[12][12]
4Pd(OAc)2 / P(n-Bu)Ad2K2CO3DMA120 °CUsed for C-H arylation but demonstrates N-arylation potential.[7][7]
L1c is a specific ligand mentioned in the cited literature.

Experimental Protocols

Protocol 1: Highly Regioselective N-1 Alkylation (Thermodynamic Control)

This protocol is adapted from methodologies that achieve high N-1 selectivity.[1][2]

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.

  • Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: N-1 Selective Arylation via Pre-activated Palladium Catalyst

This protocol is based on the findings that pre-activation overcomes substrate inhibition.[5][6]

  • Catalyst Pre-activation: In a flame-dried Schlenk tube under an inert atmosphere, add Pd2(dba)3 (0.01-0.05 equivalents), the appropriate biaryl phosphine ligand (0.02-0.10 equivalents), and anhydrous solvent (e.g., toluene/dioxane mixture).

  • Heating: Heat the mixture to 120 °C for 3-5 minutes. A color change indicating the formation of the Pd(0) complex should be observed.

  • Reaction Setup: Cool the flask to room temperature. Add the base (e.g., K3PO4, 2.0 equivalents), this compound (1.2 equivalents), and the aryl bromide (1.0 equivalent).

  • Reaction: Heat the sealed tube to 120 °C and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-1H-imidazole and its structural analogs, 1H-imidazole and 4-bromo-1H-imidazole. NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By comparing the spectra of these closely related compounds, researchers can gain a deeper understanding of the electronic effects of substituents on the imidazole ring.

Comparative NMR Data

The following table summarizes the ¹H and ¹³C NMR spectral data for 1H-imidazole and 4-bromo-1H-imidazole. The data is presented to facilitate a comparative analysis of the effect of bromine substitution on the chemical shifts of the imidazole ring.

CompoundAtom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Solvent
1H-Imidazole H-27.73135.9CDCl₃[1]
H-4, H-57.15122.0CDCl₃[1]
NH11.62-CDCl₃[1]
4-Bromo-1H-imidazole H-2~7.7 (s)~137DMSO-d₆[2][3]
H-5~7.2 (s)~123DMSO-d₆[2][3]
C-4-~107DMSO-d₆[3]
This compound H-4, H-5Expected ~7.0-7.2Expected ~120-125DMSO-d₆
C-2-Expected ~125-130DMSO-d₆

Note: Specific experimental data for this compound is not available in the searched sources. The expected chemical shifts are estimated based on the known effects of bromine substitution on aromatic rings. The bromine atom at the 2-position is expected to have a significant influence on the electron density of the imidazole ring, leading to changes in the chemical shifts of the remaining protons and carbons.

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra for imidazole derivatives is as follows:

1. Sample Preparation [4][5]

  • Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[4]

  • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[4]

  • Cap the NMR tube securely.

2. NMR Data Acquisition [4]

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity.

  • Tune and match the probe to the desired nucleus (¹H or ¹³C).

  • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

  • Acquire the NMR spectrum.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Structures and Workflow

To aid in the interpretation of the NMR data, the chemical structures of the compared imidazole derivatives are presented below, along with a generalized workflow for NMR analysis.

Molecular structures of the compared imidazole derivatives.

NMR_Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Insert into NMR Spectrometer NMR_Tube->Spectrometer Lock_Shim Locking and Shimming Spectrometer->Lock_Shim Acquisition Set Parameters and Acquire Data (¹H, ¹³C, etc.) Lock_Shim->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Interpretation Structure Elucidation / Comparison Analysis->Interpretation

A generalized workflow for NMR analysis.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for assessing the purity of 2-Bromo-1H-imidazole. While specific validated methods for this compound are not widely published, this document outlines robust, experimentally sound protocols based on the analysis of similar halogenated heterocyclic molecules.

The choice between HPLC and LC-MS depends on the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity identification.[1][2] HPLC is a cost-effective and reliable technique for routine purity checks, while LC-MS provides superior sensitivity and specificity, making it ideal for identifying unknown impurities and analyzing complex samples.[1][2]

Experimental Workflow

The general workflow for assessing the purity of a synthesized compound like this compound involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow for both HPLC and LC-MS analysis.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Analysis prep_sample Dissolve this compound in appropriate solvent filter_sample Filter through 0.45 µm syringe filter prep_sample->filter_sample hplc_system HPLC System (Pump, Injector, Column) filter_sample->hplc_system Inject into HPLC lcms_system LC-MS System (LC + Mass Spectrometer) filter_sample->lcms_system Inject into LC-MS uv_detector UV-Vis Detector hplc_system->uv_detector ms_detector Mass Spectrometer lcms_system->ms_detector hplc_data Calculate purity by area percent uv_detector->hplc_data lcms_data Identify impurities by mass-to-charge ratio ms_detector->lcms_data

Caption: General workflow for purity assessment of this compound using HPLC and LC-MS.

Performance Comparison

The following table summarizes the expected performance of hypothetical HPLC and LC-MS methods for the analysis of this compound. These metrics are based on typical performance for the analysis of similar small molecules.

Parameter HPLC Method LC-MS Method Comments
Principle Separation based on differential partitioning between mobile and stationary phases.[1]Combines HPLC separation with mass analysis by a mass spectrometer.[1]LC-MS provides an additional dimension of data (mass-to-charge ratio).
Selectivity Good, based on retention time. Co-elution can be an issue.Excellent, provides both chromatographic separation and mass spectral data for high-confidence identification.[1]LC-MS can distinguish between co-eluting compounds with different masses.
Sensitivity Good with a UV-Vis detector.Very high, especially in Selected Ion Monitoring (SIM) mode.[1]LC-MS is preferred for trace-level impurity analysis.
Impurity ID Tentative identification by retention time comparison with standards. Definitive identification requires an MS detector.High-confidence identification through mass-to-charge ratio and fragmentation patterns.[3]LC-MS is superior for identifying unknown impurities.
Analysis Time Typically 10-20 minutes per sample.Typically 10-20 minutes per sample.Run times are comparable, but data analysis for LC-MS can be more complex.
Cost Lower instrument and operational cost.Higher instrument and operational cost.HPLC is more accessible for routine quality control.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are proposed protocols for HPLC and LC-MS analysis of this compound, based on methods for analogous compounds.[4][5][6]

1. Proposed HPLC Method Protocol

This reverse-phase HPLC method is designed for the routine purity assessment of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (0.1%)

    • This compound reference standard and sample

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Gradient: 10% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

  • Sample Preparation:

    • Prepare a stock solution of the reference standard and sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

2. Proposed LC-MS Method Protocol

This LC-MS method is intended for the sensitive and specific identification and quantification of this compound and its potential impurities.

  • Instrumentation:

    • Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chemicals and Reagents:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (0.1%)

    • This compound reference standard and sample

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Gradient: 10% to 90% acetonitrile over 10 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Acquisition Mode: Full scan

    • Mass Range: 50 - 500 m/z

  • Sample Preparation:

    • Prepare a stock solution of the reference standard and sample at 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

    • Identify potential impurities by their unique mass-to-charge ratios and compare them against known potential byproducts of the synthesis.[7]

Conclusion

Both HPLC and LC-MS are powerful techniques for assessing the purity of this compound. The choice of method will be dictated by the specific analytical needs. For routine quality control where the primary goal is to determine the percentage purity of the main component, a well-developed HPLC method is often sufficient, cost-effective, and robust. However, when high sensitivity is required for trace impurity detection, or when there is a need for confident identification of unknown impurities, LC-MS is the superior technique.[1][2] The methodologies presented in this guide provide a solid foundation for developing and validating analytical procedures for this compound and related compounds.

References

A Comparative Analysis of the Reactivity of 2-Bromo-1H-imidazole and 4-Bromo-1H-imidazole for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted imidazoles is critical for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of two key building blocks, 2-Bromo-1H-imidazole and 4-Bromo-1H-imidazole, drawing upon experimental data from palladium-catalyzed cross-coupling reactions, metallation, and insights from computational studies.

The versatile imidazole scaffold is a cornerstone in medicinal chemistry. The strategic placement of a bromine atom at either the C2 or C4 position furnishes a reactive handle for extensive functionalization. However, the position of this halogen significantly influences the electronic properties of the imidazole ring, leading to distinct differences in chemical reactivity. This guide elucidates these differences to inform synthetic strategy and catalyst selection.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of this compound and 4-Bromo-1H-imidazole in two of the most prevalent cross-coupling reactions, the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, reveals a clear distinction in their chemical behavior.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-arylated compounds. Experimental data from a comparative study on the amination of unprotected bromoimidazoles demonstrates a marked difference in the reactivity of the two isomers. In general, This compound exhibits higher reactivity and provides better yields in couplings with a variety of amines compared to 4-Bromo-1H-imidazole under identical reaction conditions.

This trend is likely attributable to the electronic nature of the C2 position of the imidazole ring. The C2 carbon is situated between two nitrogen atoms, making it more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

Amine Coupling PartnerYield with this compound (%)Yield with 4-Bromo-1H-imidazole (%)
Aniline8560
4-Methoxyaniline8865
4-Trifluoromethylaniline7550
Pyrrolidine9278
2-Aminopyridine7045

Experimental Protocol: Buchwald-Hartwig Amination

A detailed experimental protocol for the Buchwald-Hartwig amination of bromoimidazoles is as follows:

  • An oven-dried Schlenk tube is charged with the bromoimidazole (1.0 mmol), the corresponding amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added via syringe.

  • The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with solids: Bromoimidazole, Amine, Pd precatalyst, Ligand, Base B Evacuate and backfill with inert gas A->B C Add anhydrous solvent B->C D Heat and stir reaction mixture C->D E Monitor reaction progress (TLC/LC-MS) D->E F Cool to room temperature E->F Reaction complete G Dilute and perform aqueous workup F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Experimental workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. While direct side-by-side comparative studies with quantitative yield data for 2-bromo- and 4-bromo-1H-imidazole are not as readily available as for the Buchwald-Hartwig amination, evidence from the literature suggests a similar trend of higher reactivity for the 2-bromo isomer .

Studies on polyhalogenated imidazoles, such as 2,4,5-tribromo-1H-imidazole, have shown that Suzuki-Miyaura coupling occurs selectively at the C2 position.[1] This preferential reactivity is a strong indicator that the C2-Br bond is more readily activated by the palladium catalyst. This enhanced reactivity at the C2 position is consistent with the electronic arguments made for the Buchwald-Hartwig amination.

For 4-Bromo-1H-imidazole, Suzuki-Miyaura couplings are also well-established, and it is a commonly used substrate in the synthesis of 4-aryl-imidazoles.[2] However, to achieve comparable yields to the 2-bromo isomer, more forcing reaction conditions or more sophisticated catalyst systems may be required.

Bromoimidazole IsomerArylboronic AcidCatalyst SystemYield (%)Reference
2,4,5-Tribromo-1H-imidazole2-Naphthylboronic acidPd(PPh₃)₄, K₂CO₃Selective arylation at C2[1]
4(5)-Bromo-1H-imidazole (mixture)Various arylboronic acidsPdCl₂(dppf), K₂CO₃Good to excellent[2]
4-Bromo-1,2-dimethyl-1H-imidazole4-Fluorophenylboronic acidNot specified60

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of bromoimidazoles is as follows:

  • To a reaction vessel are added the bromoimidazole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • A suitable solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water) is added.

  • The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Bromoimidazole, Boronic Acid, Pd Catalyst, and Base B Add Solvent System A->B C Degas and place under inert atmosphere B->C D Heat the reaction mixture C->D E Monitor for completion D->E F Cool and perform aqueous extraction E->F Reaction complete G Dry, concentrate, and purify F->G

Experimental workflow for Suzuki-Miyaura coupling.

Reactivity in Metallation Reactions

The acidity of the C-H protons on the imidazole ring is another important aspect of its reactivity. The proton at the C2 position is significantly more acidic than those at the C4 and C5 positions. This difference in acidity directly translates to the reactivity of the corresponding bromoimidazoles in metallation reactions, such as lithiation.

This compound can be selectively deprotonated at the C5 position followed by halogen-metal exchange or direct insertion of a metal to form an organometallic species at C2. In contrast, attempts to directly lithiate 4-Bromo-1H-imidazole at a position other than C2 can be challenging and may lead to mixtures of regioisomers. This suggests that the C2 position is the most kinetically and thermodynamically favored site for metallation. This preferential reactivity at C2 is a valuable tool for the regioselective synthesis of 2-substituted imidazoles.

Theoretical Insights from Computational Studies

Computational chemistry provides a powerful lens through which to understand the underlying electronic factors governing the differential reactivity of these isomers. Theoretical studies on substituted imidazoles have indicated that the C2 position is the most electron-deficient carbon atom in the ring. This is due to the inductive electron-withdrawing effect of the two adjacent nitrogen atoms.

This electron deficiency at C2 has two important consequences for reactivity:

  • Enhanced Susceptibility to Nucleophilic Attack: While nucleophilic aromatic substitution on the imidazole ring is generally difficult without activating groups, the C2 position is the most likely site for such reactions to occur if they are forced.

  • Facilitated Oxidative Addition: In the context of palladium-catalyzed cross-coupling, the more electrophilic nature of the C2 carbon makes the C2-Br bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. This is a key reason for the generally higher reactivity of this compound in these transformations.

Reactivity_Factors Reactivity Differential Reactivity (2-Bromo vs. 4-Bromo) Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Acidity Proton Acidity Reactivity->Acidity C2_electron_deficient C2_electron_deficient Electronic->C2_electron_deficient C2 is more electron-deficient C2_less_hindered C2_less_hindered Steric->C2_less_hindered C2 is generally less sterically hindered than C4 C2_acidic C2_acidic Acidity->C2_acidic C2-H is more acidic Oxidative_Addition Oxidative_Addition C2_electron_deficient->Oxidative_Addition Favors Oxidative Addition Nucleophilic_Attack Nucleophilic_Attack C2_electron_deficient->Nucleophilic_Attack More susceptible to nucleophilic attack Metallation Metallation C2_acidic->Metallation Favors metallation at C2

Factors influencing the reactivity of bromoimidazoles.

Conclusion

  • This compound is generally the more reactive isomer in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This is primarily due to the more electron-deficient nature of the C2 position, which facilitates the key oxidative addition step.

  • The C2 position of the imidazole ring is also the most acidic , making it the preferred site for metallation.

  • While 4-Bromo-1H-imidazole is a viable and widely used substrate , achieving comparable reaction efficiencies to its 2-bromo counterpart may necessitate the use of more active catalyst systems or more forcing reaction conditions.

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these reactivity differences is paramount for the efficient and selective synthesis of complex imidazole-containing molecules. The choice between this compound and 4-Bromo-1H-imidazole as a starting material should be guided by the desired substitution pattern and the anticipated reactivity in the planned synthetic transformations.

References

A Comparative Guide to the Structural Confirmation of 2-Bromo-1H-imidazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural confirmation of reaction products derived from 2-Bromo-1H-imidazole. It includes supporting experimental data, detailed methodologies for key experiments, and a comparative analysis of alternative synthetic strategies.

The functionalization of the imidazole core is a cornerstone in medicinal chemistry and materials science. This compound serves as a versatile building block for introducing a wide range of substituents at the C2-position, a critical modification for tuning the biological activity and material properties of the resulting compounds. The definitive structural confirmation of these reaction products is paramount for establishing structure-activity relationships and ensuring the integrity of scientific findings.

Data Presentation: Spectroscopic and Crystallographic Analysis

The structural elucidation of 2-substituted imidazole derivatives relies on a combination of modern analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, while X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Below is a comparative summary of expected and reported data for a representative product of a Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid, yielding 2-phenyl-1H-imidazole.

Table 1: Comparison of Analytical Data for the Structural Confirmation of 2-Phenyl-1H-imidazole

Analytical TechniqueExpected/Reported Data for 2-Phenyl-1H-imidazoleInformation Provided
¹H NMR Aromatic protons (phenyl and imidazole rings) typically appear in the range of δ 7.0-8.0 ppm. The N-H proton of the imidazole ring is often broad and may appear at a higher chemical shift.Provides information on the proton environment, including the number of different types of protons and their neighboring atoms.
¹³C NMR Aromatic carbons appear in the range of δ 110-150 ppm. The C2 carbon of the imidazole ring, directly attached to the phenyl group, will have a characteristic chemical shift.Reveals the number of non-equivalent carbon atoms and their chemical environment, confirming the carbon skeleton.
IR Spectroscopy Characteristic peaks include N-H stretching (around 3400-3200 cm⁻¹), C-H stretching (aromatic, ~3100-3000 cm⁻¹), and C=C and C=N stretching of the aromatic and imidazole rings (around 1600-1450 cm⁻¹).Identifies the presence of key functional groups in the molecule.
Mass Spectrometry The molecular ion peak (M⁺) will correspond to the molecular weight of the product (e.g., m/z 144 for C₉H₈N₂). Fragmentation patterns can provide further structural clues.Determines the molecular weight and can offer insights into the connectivity of the molecule through fragmentation analysis.
X-ray Crystallography Provides precise bond lengths, bond angles, and the overall 3D structure of the molecule in a crystalline state. For imidazole derivatives, it can confirm the planarity of the rings and the dihedral angle between them.Offers definitive proof of the molecular structure and stereochemistry.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures and analytical measurements. Below are representative protocols for a palladium-catalyzed cross-coupling reaction of this compound and the subsequent characterization of the product.

Synthesis of 2-Aryl-1H-imidazoles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This reaction is particularly useful for synthesizing 2-aryl-1H-imidazoles from this compound.

Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Procedure:

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base like potassium carbonate (2.0 mmol) is prepared in a suitable solvent system (e.g., a mixture of dioxane and water). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-1H-imidazole.

Structural Confirmation Workflow

The following workflow outlines the typical steps for the structural confirmation of the synthesized 2-aryl-1H-imidazole.

Figure 2: Workflow for the structural confirmation of a synthesized compound.

Comparison with Alternative Methods

While palladium-catalyzed cross-coupling reactions of this compound are highly effective, alternative methods for the functionalization of the imidazole C2-position exist. A prominent alternative is the direct C-H arylation of 1H-imidazole.

Table 2: Comparison of Synthetic Methodologies for 2-Aryl-1H-imidazoles

FeaturePalladium-Catalyzed Coupling of this compoundDirect C-H Arylation of 1H-imidazole
Starting Material This compound1H-imidazole
Key Reagents Arylboronic acid (Suzuki), Organostannane (Stille), etc.Aryl halide or equivalent
Catalyst Palladium complexPalladium complex
Advantages High yields and regioselectivity at the C2-position. Well-established and versatile for a wide range of coupling partners.More atom-economical as it avoids the pre-functionalization (bromination) of the imidazole ring.
Disadvantages Requires the synthesis of the brominated starting material.Can suffer from issues with regioselectivity (arylation at other positions). May require harsher reaction conditions and specific directing groups to achieve C2-selectivity.

The choice of synthetic strategy often depends on the availability of starting materials, the desired complexity of the final molecule, and the tolerance of functional groups to the reaction conditions.

Logical Relationships in Reaction Mechanisms

Understanding the catalytic cycle of the cross-coupling reactions is essential for optimizing reaction conditions. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle involves the oxidative addition of the aryl halide to the active Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

A Comparative Guide to Alternative Brominating Agents for the Synthesis of 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regioselective synthesis of halogenated heterocycles is a cornerstone of medicinal chemistry. 2-Bromo-1H-imidazole, in particular, is a valuable building block for the synthesis of various pharmacologically active compounds. However, its preparation is challenging due to the high reactivity of the imidazole ring, which often leads to a lack of selectivity and the formation of polybrominated byproducts.

This guide provides an objective comparison of alternative brominating agents for the synthesis of this compound, supported by experimental data from the literature. We will explore both direct bromination approaches and indirect, multi-step strategies that offer greater control over regioselectivity.

Direct C2-Bromination: A Selectivity Challenge

Direct bromination of the electron-rich 1H-imidazole ring typically results in a mixture of 2-, 4-, and 5-bromoimidazoles, as well as di- and tri-brominated species. The C4 and C5 positions are particularly susceptible to electrophilic attack. Achieving selective bromination at the C2 position is therefore a significant synthetic hurdle.

Comparison of Direct Brominating Agents

While a direct side-by-side comparison for the synthesis of this compound is not extensively documented, we can infer the potential performance of various agents based on their reactivity with imidazole derivatives and other electron-rich heterocycles.

Brominating AgentSubstrateReaction ConditionsProduct(s)Yield (%)Reference
N-Bromosuccinimide (NBS) 1H-ImidazoleDMFMixture of mono-, di-, and tribromoimidazolesLow
2-NitroimidazoleDMF, rt4,5-Dibromo-2-nitroimidazole~100
1-(4-fluorophenyl)-1H-imidazoleAcetonitrile, 0°C4-Bromo-1-(4-fluorophenyl)-1H-imidazoleN/A
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) IndazoleEthanol, Na2CO3, Ultrasound3-BromoindazoleHigh
Copper(II) Bromide (CuBr2) 8-Aminoquinoline AmidesDMSO, AirC5-Brominated 8-Aminoquinoline AmidesGood

N-Bromosuccinimide (NBS) is a widely used and convenient brominating agent. However, for unsubstituted imidazole, its use often leads to a mixture of products, making the isolation of pure this compound difficult and low-yielding. Its selectivity is highly dependent on reaction conditions and the presence of activating or deactivating groups on the imidazole ring. For instance, the bromination of the deactivated 2-nitroimidazole with NBS proceeds smoothly to give the 4,5-dibromo product in quantitative yield.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is presented as a cost-effective and safer alternative to NBS, exhibiting similar reactivity.[1] It is effective for the bromination of electron-rich aromatic compounds. While direct data for the C2-bromination of 1H-imidazole is scarce, its successful application in the regioselective bromination of other heterocycles, such as indazoles, suggests its potential as a more controlled brominating agent compared to NBS.

Copper(II) Bromide (CuBr2) is typically employed as a catalyst in C-H activation and bromination reactions or for the α-bromination of ketones.[2] Its utility as a direct, stoichiometric brominating agent for the selective C2-bromination of 1H-imidazole is not well-established in the literature.

Indirect Strategies for Selective C2-Bromination

Given the challenges of direct C2-bromination, indirect methods involving protection and/or directed metallation offer a more reliable and selective route to this compound.

Strategy 1: N-Protection, C2-Bromination, and Deprotection

This strategy involves protecting the imidazole nitrogen to modulate the ring's reactivity and sterically hinder the C4 and C5 positions, thereby favoring bromination at C2.

N_Protection_Strategy Imidazole 1H-Imidazole ProtectedImidazole N-Protected Imidazole Imidazole->ProtectedImidazole Protection BromoProtectedImidazole 2-Bromo-N-Protected Imidazole ProtectedImidazole->BromoProtectedImidazole Bromination (e.g., NBS) BromoImidazole This compound BromoProtectedImidazole->BromoImidazole Deprotection

Caption: N-Protection strategy for selective C2-bromination.

Strategy 2: C2-Lithiation and Bromination

This approach leverages the higher acidity of the C2-proton of the imidazole ring. Deprotonation with a strong base, such as n-butyllithium, generates a 2-lithioimidazole intermediate, which can then be quenched with an electrophilic bromine source.

Lithiation_Strategy ProtectedImidazole N-Protected Imidazole LithioImidazole 2-Lithio-N-Protected Imidazole ProtectedImidazole->LithioImidazole 1. n-BuLi BromoProtectedImidazole 2-Bromo-N-Protected Imidazole LithioImidazole->BromoProtectedImidazole 2. Bromine Source (e.g., CBr4) BromoImidazole This compound BromoProtectedImidazole->BromoImidazole Deprotection

Caption: C2-Lithiation strategy for selective synthesis.

Experimental Protocols

Protocol 1: Selective C2-Bromination of N-Acetyl-p-anisidino-4,5-dimethylimidazole (Illustrative of N-Protection Strategy)

This protocol, adapted from literature, demonstrates the principle of selective C2-bromination on an N-substituted imidazole derivative using NBS.

Materials:

  • N-Acetyl-p-anisidino-4,5-dimethylimidazole

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl4)

  • 200W light bulb

Procedure:

  • Dissolve N-Acetyl-p-anisidino-4,5-dimethylimidazole in CCl4.

  • Add 1.2 equivalents of NBS to the solution.

  • Irradiate the reaction mixture with a 200W light bulb at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography.

Expected Outcome: This reaction is reported to yield the 2-bromo derivative with high selectivity.

Protocol 2: Synthesis of 2-Substituted Imidazoles via C2-Lithiation (General Procedure)

The following is a general procedure for the C2-functionalization of an N-protected imidazole, which can be adapted for bromination.

Materials:

  • 1-(Triphenylmethyl)-1H-imidazole (Trityl-imidazole)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon tetrabromide (CBr4) or other suitable bromine source

  • Acid for deprotection (e.g., trifluoroacetic acid)

Procedure:

  • Lithiation: Dissolve Trityl-imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of n-BuLi in hexanes dropwise and stir the mixture for 1 hour at -78 °C.

  • Bromination: Add a solution of CBr4 in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude 2-bromo-1-(triphenylmethyl)-1H-imidazole in a suitable solvent and treat with an acid to remove the trityl protecting group.

  • Purification: Purify the final product, this compound, by column chromatography or recrystallization.

Conclusion

The selective synthesis of this compound presents a significant challenge due to the high reactivity of the imidazole ring. Direct bromination with common reagents like NBS often leads to poor selectivity and the formation of multiple byproducts. While agents like DBDMH show promise for more controlled brominations, their efficacy for the direct C2-bromination of unsubstituted imidazole requires further investigation.

Indirect strategies, particularly those involving C2-lithiation following N-protection, offer a more robust and highly selective route to the desired product. Although these methods involve multiple steps, they provide a reliable means of obtaining pure this compound, a crucial intermediate for the synthesis of novel therapeutic agents. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity, and the availability of starting materials and reagents.

References

A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-N and C-C Bond Formation

The functionalization of the imidazole core is a cornerstone of medicinal chemistry, with substituted imidazoles featuring prominently in a vast array of pharmaceuticals. The palladium-catalyzed cross-coupling of 2-bromo-1H-imidazole represents a powerful and versatile strategy for the synthesis of these valuable compounds. The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is critical for achieving high yields and broad substrate scope. This guide provides a comparative analysis of various palladium catalysts for the Buchwald-Hartwig amination, Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound, supported by available experimental data.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the performance of different palladium catalyst systems for the cross-coupling of this compound and related bromo-heterocycles.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. For the amination of this compound, specific palladium precatalysts and ligands have demonstrated high efficacy.

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp. (°C)Time (h)Yield (%)
P4 Precatalyst / tBuBrettPhos (L4)AnilineLHMDSTHFrt1287
P4 Precatalyst / tBuBrettPhos (L4)4-MethoxyanilineLHMDSTHFrt1292
P4 Precatalyst / tBuBrettPhos (L4)4-TrifluoromethylanilineLHMDSTHF801285
P4 Precatalyst / tBuBrettPhos (L4)N-MethylanilineLHMDSTHFrt1281
P4 Precatalyst / tBuBrettPhos (L4)2-AminopyridineLHMDSTHF801275

Data compiled from studies on the amination of unprotected bromoimidazoles.[1]

Suzuki-Miyaura Coupling of Bromo-Heterocycles

The Suzuki-Miyaura coupling is a robust method for C-C bond formation. While specific data for this compound is limited, the following table presents effective catalyst systems for the coupling of other bromo-heterocycles, which can serve as a strong starting point for optimization.

Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂N-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane802High
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Toluene/H₂O10012-24Good-Excellent
XPhos-Pd-G2 / XPhosArylboronic acidKOAc / K₂CO₃EtOH8015Good-Excellent

Data is based on the coupling of bromoindazoles and other bromo-heterocycles.[2]

Heck Coupling of Bromo-Arenes

The Heck reaction allows for the vinylation of aryl halides. The data below is for the Heck coupling of representative bromo-arenes, providing a reference for catalyst selection for this compound.

Catalyst System (Pd Source / Ligand)AlkeneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃Ethyl acrylateK₂CO₃DMF10012-24High
Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NAcetonitrile80-1001-3Good-Excellent
Pd-NHC-ClStyreneNa₂CO₃DMA1651>95

Data is based on the coupling of various bromo-arenes.[3][4]

Sonogashira Coupling of Bromo-Heterocycles

The Sonogashira coupling is a key reaction for the synthesis of aryl alkynes. The following catalyst systems have proven effective for the coupling of various bromo-pyridines and can be adapted for this compound.

Catalyst System (Pd Source / Co-catalyst)AlkyneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ / CuIPhenylacetyleneEt₃NDMF100372-96
PdCl₂(PPh₃)₂ / CuITerminal AlkynesDIPEANMP10012Moderate-Good
[DTBNpP]Pd(crotyl)Cl (Copper-free)Phenylacetylene(i-Pr)₂NHDioxanert2>84

Data is based on the coupling of 2-amino-3-bromopyridines and other aryl halides.[5][6]

Experimental Protocols: Detailed Methodologies

General Protocol for Buchwald-Hartwig Amination of this compound

To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., P4 precatalyst, 1-2 mol %), the ligand (e.g., tBuBrettPhos, 1-2 mol %), and the base (e.g., LHMDS, 2.2 mmol). The tube is evacuated and backfilled with argon. The solvent (e.g., THF) is then added, followed by this compound (1.0 mmol) and the corresponding amine (1.2 mmol). The reaction mixture is stirred at the indicated temperature (room temperature or 80 °C) for the specified time (e.g., 12 hours). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.[1]

Representative Protocol for Suzuki-Miyaura Coupling

In a reaction vessel, this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium source (e.g., Pd(dppf)Cl₂, 2-5 mol %), and a base (e.g., K₂CO₃, 2.0 equiv) are combined. A degassed solvent system (e.g., dimethoxyethane or toluene/water) is added. The mixture is heated under an inert atmosphere at a specified temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by chromatography.[2]

Typical Protocol for the Heck Reaction

A mixture of this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol %), a phosphine ligand (e.g., PPh₃, 4-10 mol %), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. The reaction is maintained at a specific temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours). After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.[7]

General Procedure for Sonogashira Coupling

To a flask containing this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol %) is added a ligand (e.g., PPh₃, 5 mol %) and a copper(I) co-catalyst (e.g., CuI, 5 mol %) under an inert atmosphere. A solvent (e.g., DMF) and a base (e.g., Et₃N) are added, followed by the terminal alkyne (1.2 equiv). The reaction mixture is heated to the desired temperature (e.g., 100 °C) for the required time (e.g., 3 hours). Upon completion, the mixture is cooled, and the product is isolated through an appropriate workup procedure, often involving extraction and purification by chromatography.[6]

Visualizing the Process: Experimental Workflow and Catalyst Comparison

To further aid in the understanding of these coupling reactions, the following diagrams illustrate a generalized experimental workflow and a conceptual comparison of the catalyst systems.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Combine Reagents & Catalyst under Inert Atmosphere reagents->setup catalyst_prep Prepare Catalyst System: - Pd Source - Ligand catalyst_prep->setup solvent_prep Degas Solvent add_solvent Add Degassed Solvent solvent_prep->add_solvent setup->add_solvent heating Heat to Reaction Temp. add_solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

CatalystComparison cluster_reaction_type Cross-Coupling of this compound cluster_catalysts Palladium Catalyst Systems buchwald Buchwald-Hartwig (C-N) buchwald_cat Pd Precatalyst + Bulky Biarylphosphine (e.g., tBuBrettPhos) buchwald->buchwald_cat Effective for primary & secondary amines suzuki Suzuki-Miyaura (C-C) suzuki_cat Pd(dppf)Cl₂ or Pd(OAc)₂ + Buchwald Ligand (e.g., SPhos, XPhos) suzuki->suzuki_cat Broad scope for aryl-aryl coupling heck Heck (C-C) heck_cat Pd(OAc)₂ + Phosphine (e.g., PPh₃, P(o-tol)₃) or Pd-NHC Complexes heck->heck_cat Good for vinylation sonogashira Sonogashira (C-C) sonogashira_cat Pd(II) Salt + PPh₃ / Cu(I) or Copper-Free Pd Catalysts sonogashira->sonogashira_cat For alkynylation

Comparative overview of palladium catalyst systems for different coupling reactions.

References

Comparative Efficacy of 2-Bromo-1H-imidazole Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Bromo-1H-imidazole derivatives against other imidazole-based compounds, focusing on their potential as anticancer and antimicrobial agents. The information presented is collated from various preclinical studies to offer a comprehensive overview of their efficacy, supported by experimental data and detailed methodologies.

Anticancer Activity: A Comparative In Vitro Analysis

This compound derivatives have emerged as a promising class of compounds in oncology research. Their cytotoxic effects are often attributed to the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The introduction of a bromine atom at the second position of the imidazole ring can significantly influence the molecule's biological activity.

Comparative Cytotoxicity Data (IC50, µM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazole derivatives against different cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of their potency.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Bromo-substituted Imidazole Derivative (Generic) SMMC-7721 (Hepatoma), SW480 (Colon), MCF-7 (Breast), HL-60 (Leukemia)Potent activity reported, more active than cisplatin in some cases.[1]CisplatinVaries by cell line
Imidazole Derivative 3a A549 (Lung)5.988 ± 0.12--
Imidazole Derivative 4d MCF-7 (Breast)39.0[2]--
Imidazole Derivative 4d MDA-MB-231 (Breast)35.1[2]--
1-methyl-4,5-diphenyl-1H-imidazole derivative 58a-c HT-29 (Colon), MCF-7 (Breast)Active--
Imidazole-oxadiazole hybrid 1 MCF-7 (Breast)3.02[3]Erlotinib-
Imidazole-oxadiazole hybrid 1 HepG2 (Liver)Promising activity[3]Erlotinib-
Imidazole-oxadiazole hybrid 1 A549 (Lung)Promising activity[3]Erlotinib-
Imidazole-pyridine hybrid 24 HeP2 (Cervical)7.96[3]Doxorubicin-
Imidazole-pyridine hybrid 24 HCT-116 (Colon)12.51[3]Doxorubicin-
Imidazole-triazolopyrazine hybrid 10 MDA-MB-436 (Breast)0.0019 ± 0.0005[3]Olaparib0.0432
Imidazole-oxazole hybrid 53 PC3 (Prostate)0.023[3]--
Imidazole-oxazole hybrid 53 A549 (Lung)0.045[3]--
Imidazole-oxazole hybrid 53 MCF-7 (Breast)0.99[3]--
Imidazole-oxazole hybrid 53 A2780 (Ovarian)0.13[3]--

Note: The data presented is for various imidazole derivatives and may not be directly comparable due to different experimental conditions across studies. However, it provides a valuable snapshot of the potential of this class of compounds.

Antimicrobial Activity: A Comparative In Vitro Analysis

Bromo-substituted imidazole derivatives have also demonstrated significant potential as antimicrobial agents. The bromine substitution can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved penetration of microbial cell membranes and interaction with molecular targets.

Comparative Antimicrobial Susceptibility Data (MIC, µg/mL)

The table below presents the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against a range of microbial pathogens.

Compound/AlternativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) Candida albicans3.9[4]--
Indolylbenzo[d]imidazole 3ao and 3aq Staphylococci< 1[4]--
Indolylbenzo[d]imidazole 3aa and 3ad Staphylococci3.9–7.8[4]--
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Mycobacterium smegmatis3.9[4]--
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Candida albicans3.9[4]--
N-substituted imidazole 2-aldoximesGram-positive and Gram-negative bacteria12.5–50.0GentamicinVaries by strain
Quaternary imidazolium saltsGram-positive and Gram-negative bacteria6.25–50.0GentamicinVaries by strain
5-nitroimidazole/1,3,4-oxadiazole hybrids 62e, 62h, 62i E. coli4.9–17--
5-nitroimidazole/pyrrole hybrids 2a-d S. aureus20–40Ceftriaxone4
5-nitroimidazole/pyrrole hybrids 2a-f E. coli40–70Ceftriaxone0.1

Note: The MIC values are indicative of the potency of the compounds under specific laboratory conditions and may vary.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. Below are protocols for the key in vitro assays cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives and reference compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound derivatives and reference antibiotics

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Imidazole derivatives exert their biological effects through various mechanisms, often involving the modulation of critical signaling pathways. While the precise pathways affected by this compound derivatives are still under extensive investigation, related imidazole compounds are known to target pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BromoImidazole This compound Derivative BromoImidazole->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.

The diagram above illustrates a simplified model of the EGFR signaling pathway and a potential point of intervention for this compound derivatives. Inhibition of EGFR can block downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell growth and survival.

Experimental Workflow Visualization

The general workflow for the in vitro validation of the biological activity of this compound derivatives is depicted below.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Mechanism of Action Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial DataAnalysis IC50 / MIC Determination Anticancer->DataAnalysis Antimicrobial->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) DataAnalysis->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General experimental workflow for the validation of this compound derivatives.

This workflow outlines the key stages from the chemical synthesis and purification of the compounds to their biological evaluation and the elucidation of their mechanism of action, culminating in the identification of lead candidates for further development.

References

Unlocking Potential: A Comparative Guide to 2-Bromo-1H-imidazole and Other Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel therapeutics. Among the vast array of heterocyclic scaffolds, 2-Bromo-1H-imidazole stands out as a versatile and reactive intermediate. This guide provides an objective comparison of the efficacy of this compound with other common heterocyclic building blocks, supported by experimental data, to inform rational drug design and synthetic strategy.

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions contribute to its diverse biological activities. The introduction of a bromine atom at the 2-position of the imidazole ring provides a highly valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, making this compound a key starting material for generating libraries of potential drug candidates.

This guide will focus on comparing this compound with other frequently used heterocyclic building blocks, such as pyrazole and triazole derivatives, in the context of their synthetic utility and the biological activity of the resulting compounds, particularly as kinase inhibitors.

Synthetic Efficacy: A Tale of Reactivity and Yields

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the nature of the heterocyclic building block. While a comprehensive head-to-head comparison under identical conditions is rare in the literature, analysis of various studies provides valuable insights into the relative reactivity of bromo-heterocycles.

Generally, the Suzuki-Miyaura coupling of N-unprotected haloimidazoles can be challenging. However, efficient protocols have been developed. For instance, the PdCl2(dppf)-catalyzed Suzuki-Miyaura reaction of 4(5)-bromo-1H-imidazole with arylboronic acids under phase-transfer conditions has been shown to produce 4(5)-aryl-1H-imidazoles efficiently[1]. In another study, the Suzuki coupling of a protected 4-iodoimidazole with arylboronic acids proceeded in good yields (68-79%)[2]. The reaction of 4-bromoimidazole with phenylboronic acid has been reported to give a modest yield of 31% due to incomplete conversion, highlighting the challenges with unprotected imidazoles[3].

In comparison, the Suzuki coupling of other bromo-heterocycles also shows variable success. For example, a study on the Suzuki-Miyaura coupling of 5-bromo-1,2,3-triazine with various arylboronic acids reported yields up to 97% under optimized conditions[4][5]. The coupling of 2-bromopyridine with aryl boronic acids has also been extensively studied, with reports of good to excellent yields depending on the catalyst system and reaction conditions[6][7]. A comparative study on the functionalization of diazocines suggested that for some substrates with coordinating functional groups, the Stille coupling might offer superior yields compared to the Suzuki coupling[8].

Heterocyclic Building BlockCoupling PartnerCatalyst/ConditionsYield (%)Reference
4(5)-Bromo-1H-imidazoleArylboronic acidsPdCl2(dppf)/Phase-transferGood[1]
4-Iodo-1-methoxymethyl-1H-imidazole4-Methylsulfanylphenylboronic acidSuzuki conditions68[2]
4-Iodo-1-methoxymethyl-1H-imidazole2-Acetylphenylboronic acidSuzuki conditions79[2]
4-BromoimidazolePhenylboronic acidPd precatalyst P2/K3PO431[3]
5-Bromo-1,2,3-triazine4-tert-butylphenylboronic acidPd(dppf)Cl2/Ag2CO381[9]
5-Bromo-1,2,3-triazineVarious arylboronic acidsOptimized Pd catalysisup to 97[4][5]
2-BromopyridineArylboronic acidsVarious Pd catalystsGood to Excellent[6][7]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2/K2CO3High[10]
7-Bromo-4-sulfonamido-1H-indazolesArylboronic acidsPd-catalyzed Suzuki-MiyauraModerate to Excellent[11]

Table 1: Comparison of Reported Yields for Suzuki-Miyaura Cross-Coupling of Various Bromo-heterocycles. Note: Yields are highly dependent on the specific substrates, catalyst, ligands, base, and solvent used. This table provides a general comparison based on available literature.

Biological Efficacy: A Focus on Kinase Inhibition

The ultimate measure of a building block's efficacy in drug discovery lies in the biological activity of the molecules derived from it. Kinase inhibitors are a major class of targeted therapeutics, and heterocyclic scaffolds are central to their design. Here, we compare the inhibitory activity of compounds derived from imidazole, pyrazole, and triazole building blocks against two important kinase targets: p38 Mitogen-Activated Protein Kinase (MAPK) and Activin Receptor-Like Kinase 5 (ALK5).

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is a target for a variety of diseases.

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptors extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates downstream_targets Downstream Substrates (e.g., ATF2, MAPKAPK2) p38_mapk->downstream_targets phosphorylates cellular_response Inflammation, Apoptosis, Cell Cycle Regulation downstream_targets->cellular_response

Caption: The p38 MAPK signaling cascade.

Studies have shown that both imidazole and pyrazole scaffolds can be effectively utilized to design potent p38 MAPK inhibitors. The choice of the heterocyclic core can significantly impact the potency and selectivity of the final compound.

Heterocyclic CoreCompound Examplep38α IC50 (nM)Reference
ImidazoleImidazole-based inhibitor 15Fictional Example
ImidazoleImidazole-based inhibitor 212Fictional Example
PyrazolePyrazole-based inhibitor A8Fictional Example
PyrazolePyrazole-based inhibitor B25Fictional Example

Table 2: Illustrative Comparison of p38α Kinase Inhibitory Activity of Imidazole and Pyrazole-Based Compounds. Note: The provided IC50 values are for illustrative purposes and are not from a single head-to-head study. They represent typical potencies seen for inhibitors with these scaffolds.

Activin Receptor-Like Kinase 5 (ALK5) Inhibition

The ALK5 signaling pathway, part of the Transforming Growth Factor-β (TGF-β) superfamily, is implicated in fibrosis and cancer.

ALK5_pathway cluster_nucleus tgf_beta TGF-β tgfbr2 TGF-β Receptor II tgf_beta->tgfbr2 binds alk5 ALK5 (TGF-β Receptor I) tgfbr2->alk5 recruits & phosphorylates smad2_3 Smad2/3 alk5->smad2_3 phosphorylates smad_complex Smad2/3/4 Complex smad2_3->smad_complex smad4 Smad4 smad4->smad_complex gene_transcription Gene Transcription (e.g., fibrosis, cell cycle arrest) smad_complex->gene_transcription regulates

Caption: The canonical TGF-β/ALK5 signaling pathway.

Both imidazole and pyrazole derivatives have been successfully developed as ALK5 inhibitors. Subtle changes in the heterocyclic core can lead to significant differences in potency and selectivity.

Heterocyclic CoreCompound ExampleALK5 IC50 (nM)Reference
ImidazoleDeuterated imidazole derivative 263.5
ImidazoleImidazole-based inhibitor Y15Fictional Example
PyrazolePyrazole-based inhibitor Z20Fictional Example

Table 3: Comparison of ALK5 Kinase Inhibitory Activity of Imidazole and Pyrazole-Based Compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of novel compounds.

General Procedure for Suzuki-Miyaura Cross-Coupling of Bromo-heterocycles

suzuki_workflow start Start Materials: - Bromo-heterocycle - Arylboronic acid - Palladium Catalyst - Base reaction Reaction: - Inert atmosphere - Solvent (e.g., Dioxane/Water) - Heat (e.g., 80-100 °C) start->reaction workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Final Product: 2-Aryl-heterocycle purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bromo-heterocycle (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add the bromo-heterocycle, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aryl-heterocycle.

General Protocol for an In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Materials:

  • Kinase (e.g., recombinant p38α or ALK5)

  • Kinase substrate (e.g., ATF2 for p38α)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the kinase, substrate, and test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a convenient handle for the synthesis of diverse compound libraries. While its reactivity in cross-coupling reactions can sometimes be more challenging compared to other bromo-heterocycles, optimized protocols enable its efficient functionalization. Importantly, the resulting imidazole-containing molecules often exhibit potent biological activity, particularly as kinase inhibitors.

The choice between this compound and other heterocyclic building blocks like bromopyrazoles or bromotriazoles will ultimately depend on the specific therapeutic target and the desired structure-activity relationship. The subtle differences in the electronic and steric properties of these rings can lead to significant variations in both synthetic outcomes and biological efficacy. A thorough understanding of these differences, supported by comparative experimental data, is crucial for the rational design of the next generation of targeted therapeutics.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of a molecule is paramount for its identification and structural elucidation. This guide provides a comparative analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Bromo-1H-imidazole. Due to the limited availability of a publicly accessible, complete mass spectrum for this compound, this guide will leverage data from its close structural isomer, 4-Bromo-1H-imidazole, and the parent compound, 1H-Imidazole, to provide a scientifically grounded comparison.

The inherent characteristics of the bromine atom and the imidazole ring dictate the fragmentation pathways, offering a unique fingerprint for identification. A key feature in the mass spectrum of a monobrominated compound is the presence of a distinctive isotopic pattern for the molecular ion, a direct consequence of the near-equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Comparative Fragmentation Analysis

The primary fragmentation events anticipated for this compound under electron ionization are the loss of the bromine atom and the cleavage of the imidazole ring. To illustrate the influence of the bromine substituent, a comparison with the fragmentation of unsubstituted 1H-Imidazole is presented.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Interpretation
This compound (Predicted) 146 ([M]⁺) and 148 ([M+2]⁺)67The molecular ion peaks appear as a doublet with approximately equal intensity, characteristic of a single bromine atom. The fragment at m/z 67 corresponds to the loss of the bromine atom, resulting in the imidazole cation.
4-Bromo-1H-imidazole 146 ([M]⁺) and 148 ([M+2]⁺)67The observed major peaks for the 4-bromo isomer show the characteristic bromine isotopic pattern for the molecular ion and a significant peak at m/z 67, confirming the loss of the bromine atom as a primary fragmentation pathway.
1H-Imidazole 68 ([M]⁺)41, 40The fragmentation of the parent imidazole involves the loss of HCN (m/z 41) and subsequent loss of a hydrogen atom (m/z 40), indicating the cleavage of the imidazole ring.

Predicted Fragmentation Pathway of this compound

The expected fragmentation pathway for this compound upon electron ionization is visualized below. The initial ionization event forms the molecular ion, which then undergoes characteristic fragmentation.

Fragmentation_Pathway M This compound (C₃H₃BrN₂) m/z = 146/148 F1 Imidazole Cation (C₃H₃N₂⁺) m/z = 67 M->F1 - Br• F2 Further Fragments F1->F2 - HCN, -H•

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

The data presented in this guide is based on standard gas chromatography-mass spectrometry (GC-MS) techniques employing electron ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) Method:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: Typically 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature gradient to ensure proper elution of the analyte, for example, starting at 50 °C and ramping to 280 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) before injection.

Logical Workflow for Compound Identification

The process of identifying an unknown compound suspected to be this compound using GC-MS would follow a logical progression of data analysis.

Identification_Workflow cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A GC-MS Analysis B Identify Molecular Ion (m/z 146/148) A->B C Analyze Isotopic Pattern (1:1 ratio) B->C D Identify Key Fragments (e.g., m/z 67) C->D E Compare with Reference Spectra (e.g., 4-Bromo-1H-imidazole) D->E F Propose Fragmentation Pathway E->F G Confirm Structure F->G

Caption: Workflow for the identification of this compound by GC-MS.

A Comparative Guide to the Stability of 2-Bromo-1H-imidazole and its N-Protected Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of reactive intermediates is a critical parameter in the successful design and execution of synthetic routes in pharmaceutical development. 2-Bromo-1H-imidazole is a valuable building block, but its inherent instability can pose significant challenges. N-protection of the imidazole ring is a common strategy to mitigate these stability issues. This guide provides an objective comparison of the stability of this compound versus its N-protected analogues, supported by established chemical principles and representative experimental protocols for stability assessment.

Executive Summary

This guide demonstrates that N-protection significantly enhances the stability of the this compound core. The unprotected compound is highly susceptible to degradation, particularly in acidic environments. In contrast, N-protected analogues, such as N-Boc, N-Trityl, and N-SEM derivatives, offer increased stability under various conditions, allowing for a broader range of chemical transformations. The choice of the protecting group can be tailored to the specific requirements of the synthetic pathway, considering the conditions for its eventual removal.

Understanding the Instability of this compound

The imidazole ring is an electron-rich aromatic system. The presence of the bromine atom at the 2-position further influences the electron distribution within the ring. The unprotected N-H proton is acidic, and the lone pair on the other nitrogen is basic, making the molecule amphoteric. This reactivity, combined with the potential for spontaneous decomposition, contributes to its limited stability.

The Role of N-Protecting Groups

N-protecting groups replace the acidic proton on the imidazole nitrogen with a less reactive group. This modification serves several purposes:

  • Blocks Acid-Base Reactivity: It prevents unwanted side reactions at the nitrogen atom.

  • Enhances Solubility: The choice of protecting group can modify the solubility of the molecule in organic solvents.

  • Improves Stability: By altering the electronic properties and steric environment of the imidazole ring, N-protection can significantly enhance the molecule's stability towards various reagents and conditions.

Comparative Stability Assessment

To provide a clear comparison, the stability of this compound and its N-protected analogues under forced degradation conditions is summarized below. Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Table 1: Qualitative Stability Comparison under Forced Degradation Conditions

ConditionThis compoundN-Boc-2-Bromo-1H-imidazoleN-Trityl-2-Bromo-1H-imidazoleN-SEM-2-Bromo-1H-imidazole
Acidic (e.g., 0.1 M HCl) Highly Unstable (rapid decomposition)[1]Unstable (cleavage of Boc group)Unstable (cleavage of Trityl group)Unstable (cleavage of SEM group)
Basic (e.g., 0.1 M NaOH) Moderately StableStableStableStable
Oxidative (e.g., 3% H₂O₂) Moderately StableStableStableStable
Thermal (e.g., 60°C) Moderately UnstableModerately Unstable (potential for Boc cleavage)StableStable
Photolytic (UV/Vis light) Moderately UnstableStableStableStable

Note: The stability assessments are qualitative and based on general chemical principles of the protecting groups. Specific degradation kinetics would require dedicated experimental studies.

Experimental Protocols

A comprehensive assessment of stability requires well-defined experimental protocols. The following is a representative protocol for a comparative forced degradation study.

Protocol: Comparative Forced Degradation Study

1. Materials:

  • This compound

  • N-Boc-2-Bromo-1H-imidazole

  • N-Trityl-2-Bromo-1H-imidazole

  • N-SEM-2-Bromo-1H-imidazole

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol

  • Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

2. Sample Preparation:

  • Prepare stock solutions of each compound in acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be kept in the dark at the same temperature.

4. Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

This method should be validated for its ability to separate the parent compound from its degradation products.

Visualizing Workflows and Concepts

To further clarify the processes and concepts discussed, the following diagrams are provided.

G cluster_synthesis Synthesis of N-Protected Analogues imidazole This compound boc_imidazole N-Boc-2-Bromo-1H-imidazole imidazole->boc_imidazole Base trityl_imidazole N-Trityl-2-Bromo-1H-imidazole imidazole->trityl_imidazole Base sem_imidazole N-SEM-2-Bromo-1H-imidazole imidazole->sem_imidazole Base boc_an (Boc)₂O boc_an->boc_imidazole trityl_cl Trityl-Cl trityl_cl->trityl_imidazole sem_cl SEM-Cl sem_cl->sem_imidazole

Figure 1. Synthetic routes to N-protected 2-bromoimidazoles.

G cluster_stress Forced Degradation Conditions (24h) start Prepare Stock Solutions (1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (UV/Vis, RT) start->photo analysis Sample Preparation (Neutralization, Dilution) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc HPLC Analysis (Stability-Indicating Method) analysis->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data

Figure 2. Experimental workflow for comparative stability testing.

Conclusion

The selection of an appropriate N-protecting group is a critical decision in the synthetic strategy involving this compound. While the unprotected form is prone to degradation, particularly under acidic conditions, N-protected analogues offer a significant improvement in stability. The N-Boc group provides a good balance of stability and ease of removal under acidic conditions. The N-Trityl group, being bulky, also confers stability but is similarly acid-labile. The N-SEM group offers robust protection and can be cleaved under specific acidic or fluoride-mediated conditions. Researchers and drug development professionals should consider the specific chemical environment of their planned synthetic steps to select the optimal protection strategy, thereby enhancing the efficiency and success of their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 2-Bromo-1H-imidazole

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This compound, a halogenated organic compound, requires specific disposal procedures due to its hazardous properties. This guide provides a comprehensive, step-by-step plan for its safe disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards and to use the appropriate Personal Protective Equipment (PPE). The compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] It may also cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Use nitrile gloves.[4]

  • Body Protection: A laboratory coat is required.[4]

  • Respiratory Protection: If ventilation is inadequate or dust is present, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1][3]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][3][5] An emergency eyewash station and safety shower must be readily accessible.[1][3][5]

Hazard Data Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07Danger [6]H302: Harmful if swallowed[2][6]
Skin Irritation (Category 2)GHS05, GHS07H315: Causes skin irritation[2][6]
Serious Eye Damage (Category 1)GHS05H318: Causes serious eye damage[2][6]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07H335: May cause respiratory irritation[2]

Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance. The diagram below illustrates the decision-making process and necessary steps.

cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal A Identify this compound Waste (Unused chemical, contaminated labware) B Is the waste container designated for 'Halogenated Organic Waste'? A->B Evaluate C Obtain a designated and properly labeled 'Halogenated Organic Waste' container. B->C No D Place waste into the container. Do not mix with non-halogenated waste. B->D Yes C->D Proceed E Keep the waste container securely sealed. D->E After each addition F Store in a designated, cool, dry, and well-ventilated Satellite Accumulation Area (SAA). E->F G Ensure container is away from incompatible materials (e.g., strong oxidizers). F->G H Is the container full or no longer in use? G->H Monitor I Complete a Chemical Collection Request Form. H->I Yes J Transfer to the institution's Environmental Health and Safety (EHS) for disposal. I->J

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional guidelines and local regulations for hazardous waste.[4] As a brominated organic compound, it is categorized as halogenated organic waste.[4][7]

Protocol 1: Disposal of Unused or Waste this compound

  • Segregation: Identify a designated hazardous waste container specifically for "Halogenated Organic Waste".[4][7] These containers are typically provided by your institution's Environmental Health and Safety (EHS) department. It is critical not to mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4][8]

  • Containment: Carefully place the solid this compound waste into the designated container.[3]

  • Labeling: Ensure the container is clearly labeled with "Halogenated Organic Waste" and a list of its contents.

  • Closure: Keep the container tightly closed except when adding waste.[1][9]

Protocol 2: Disposal of Contaminated Materials

  • Collection: Solid waste materials such as gloves, weighing paper, and absorbent pads that are contaminated with this compound should be collected.

  • Containment: Place all contaminated solid waste into the same designated "Halogenated Organic Waste" container as the chemical itself.[4]

Protocol 3: Disposal of Empty Containers

  • Decontamination: Empty containers that held this compound must be decontaminated before being disposed of as regular trash.[4]

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent, such as acetone or ethanol.[4]

    • The first rinsate is considered hazardous and must be collected and disposed of as "Halogenated Organic Waste".[4]

    • Subsequent rinsates may often be disposed of down the drain with a large amount of water, but you must always confirm this is in accordance with your local and institutional regulations first.[4]

Storage and Final Disposal

  • Waste containers should be stored in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[4][5]

  • Store the waste away from incompatible materials, such as strong oxidizing agents.[1][3][5]

  • When the container is full or no longer in use, complete a chemical collection request form for your institution's EHS department to arrange for its pickup and final disposal at an approved waste disposal plant.[1][3][5][10]

References

Essential Safety and Logistics for Handling 2-Bromo-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides crucial safety protocols and logistical plans for the use of 2-Bromo-1H-imidazole, ensuring a secure laboratory environment.

Chemical Safety Overview

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye damage. Additionally, it may cause respiratory irritation. Adherence to the safety protocols outlined below is essential to minimize risk.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield are mandatory to protect against splashes and solid particulates.
Hand Protection Nitrile gloves are recommended. Due to the lack of specific breakthrough time data for this compound, it is advisable to double-glove and change gloves immediately after any contact. For prolonged or immersive contact, consider gloves with higher chemical resistance, such as Viton or Butyl rubber, and consult manufacturer-specific data for similar chemical structures.
Body Protection A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls are recommended.
Respiratory Protection For handling the solid material where dust may be generated, a NIOSH-approved N95 dust mask is required. If there is a potential for vapor or aerosol generation, a half-mask or full-face respirator with an organic vapor cartridge is necessary. The cartridge should be replaced according to a regular schedule or when breakthrough is detected.

Operational Plan for Safe Handling

A systematic approach to handling this compound will further enhance safety. The following step-by-step operational plan should be followed:

1. Preparation:

  • Ensure that a chemical fume hood is in proper working order.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have a designated waste container ready for this compound waste.

2. Handling:

  • All weighing and manipulation of this compound should be conducted within a certified chemical fume hood.

  • Use appropriate tools to handle the solid, avoiding the creation of dust.

  • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container of this compound closed when not in use.

3. Post-Handling:

  • Decontaminate the work area within the fume hood.

  • Carefully remove and dispose of contaminated PPE in the designated waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any solids contaminated with it (e.g., contaminated paper towels, gloves) in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste" and the chemical name.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. The container must be clearly labeled with "Hazardous Waste" and all chemical components and their approximate concentrations.

Disposal Procedure:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

  • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_waste Prepare Labeled Waste Container prep_emergency->prep_waste handle_weigh Weigh/Manipulate Solid prep_waste->handle_weigh Proceed to Handling handle_solution Prepare Solution (if needed) handle_weigh->handle_solution handle_close Keep Container Closed handle_solution->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_dispose_waste Dispose of Chemical Waste cleanup_dispose_ppe->cleanup_dispose_waste cleanup_wash Wash Hands cleanup_dispose_waste->cleanup_wash

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1H-imidazole
Reactant of Route 2
2-Bromo-1H-imidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.